[1-(Methylamino)cyclopentyl]methanol
Description
The exact mass of the compound [1-(Methylamino)cyclopentyl]methanol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality [1-(Methylamino)cyclopentyl]methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [1-(Methylamino)cyclopentyl]methanol including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
[1-(methylamino)cyclopentyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO/c1-8-7(6-9)4-2-3-5-7/h8-9H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHNUGMYIQYDOSH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1(CCCC1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1094072-11-3 | |
| Record name | [1-(methylamino)cyclopentyl]methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
Technical Whitepaper: [1-(Methylamino)cyclopentyl]methanol
This guide details the chemical properties, synthesis, and applications of [1-(Methylamino)cyclopentyl]methanol , a specialized alicyclic building block used in medicinal chemistry.
A Versatile Alicyclic Scaffold for Drug Discovery
Executive Summary
[1-(Methylamino)cyclopentyl]methanol (CAS: 1094072-11-3) is a geminally disubstituted cyclopentane derivative featuring a secondary amine and a primary alcohol attached to the same quaternary carbon.[1] This 1,2-aminoalcohol motif serves as a critical "sp3-rich" scaffold in modern drug design, offering a conformational constraint similar to the amino acid cycloleucine . Unlike flexible acyclic analogues, the cyclopentane ring restricts the spatial orientation of the functional groups, making this compound a valuable bioisostere for peptide mimetics and a precursor for spirocyclic heterocycles.
Chemical Identity & Physicochemical Profile[2][3][4][5][6][7]
This compound is the N-methylated derivative of cycloleucinol . Due to the symmetry of the unsubstituted cyclopentane ring, the molecule is achiral (meso-like with a plane of symmetry), simplifying stereochemical considerations in early-stage discovery.
Table 1: Physicochemical Properties
| Property | Data | Notes |
| CAS Number | 1094072-11-3 | Primary identifier |
| IUPAC Name | [1-(Methylamino)cyclopentyl]methanol | |
| Molecular Formula | C₇H₁₅NO | |
| Molecular Weight | 129.20 g/mol | |
| Appearance | Colorless to pale yellow liquid | Hygroscopic |
| Boiling Point | ~233 °C (Predicted) | 105–110 °C at 15 mmHg (Analogous) |
| Density | 0.95 g/cm³ | |
| pKa (Base) | ~9.8 | Typical for hindered secondary amines |
| LogP | 0.2 – 0.6 | Amphiphilic; water-soluble |
| Solubility | High: MeOH, DCM, DMSO, Water | Low: Hexanes, Et₂O |
Synthetic Methodologies
The synthesis of [1-(Methylamino)cyclopentyl]methanol requires navigating the steric bulk of the quaternary center. The most robust, field-proven protocol avoids direct methylation of the primary amine (which leads to over-methylation) and instead utilizes a Formylation-Reduction sequence.
Protocol: The "Global Reduction" Route
This method converts commercially available 1-aminocyclopentanecarboxylic acid (Cycloleucine) into the target in three steps with high purity.
Step-by-Step Methodology
-
Esterification:
-
Suspend 1-aminocyclopentanecarboxylic acid (1.0 eq) in dry methanol.
-
Add thionyl chloride (1.2 eq) dropwise at 0°C. Reflux for 4 hours.
-
Result: Methyl 1-aminocyclopentanecarboxylate hydrochloride.
-
-
N-Formylation:
-
Neutralize the ester salt with aqueous NaHCO₃ and extract into DCM.
-
Reflux the free amine with ethyl formate (excess) or treat with acetic anhydride/formic acid (1:1.2 eq).
-
Mechanism:[2] Converts the primary amine (-NH₂) to the formamide (-NHCHO).
-
Checkpoint: Monitor by TLC (disappearance of low-Rf amine).
-
-
Global Reduction (The Critical Step):
-
Dissolve the N-formyl ester in anhydrous THF under Nitrogen.
-
Slowly add Lithium Aluminum Hydride (LiAlH₄) (3.0 eq) at 0°C.
-
Reflux for 12–18 hours.
-
Chemical Transformation:[3] The ester reduces to the primary alcohol (-CH₂OH), and the formamide reduces to the methylamine (-NHMe).
-
Workup: Fieser workup (Water, 15% NaOH, Water). Filter precipitates, dry organic layer, and concentrate.
-
Visualization: Synthetic Pathway
Figure 1: The Formylation-Reduction sequence ensures selective mono-methylation of the amine while generating the alcohol.
Reactivity & Functionalization Profile
The 1,2-aminoalcohol core is a privileged motif for heterocycle formation. The proximity of the nucleophilic hydroxyl and amine groups allows for rapid cyclization reactions, often used to create spirocyclic protecting groups or pharmacophores.
Key Transformations
-
Spiro-Oxazolidinone Formation:
-
Reagents: Phosgene, Triphosgene, or CDI (Carbonyldiimidazole).
-
Product: 3-Methyl-1-oxa-3-azaspiro[4.4]nonan-2-one.
-
Utility: This protects both functional groups simultaneously and serves as a rigid spiro-scaffold in drug candidates.
-
-
Spiro-Oxazolidine Formation:
-
Reagents: Formaldehyde or Aryl aldehydes (with acid catalyst).
-
Product: 3-Methyl-1-oxa-3-azaspiro[4.4]nonane.
-
Utility: Acts as a "masked" amino alcohol or a hydrolytically labile linker.
-
-
Selective O-Alkylation:
-
Because the amine is secondary and sterically hindered by the cyclopentane ring, the primary alcohol can often be selectively silylated (TBSCl/Imidazole) or alkylated (NaH/RX) without protecting the amine, provided the base is carefully chosen.
-
Visualization: Reactivity Logic
Figure 2: Divergent reactivity pathways. The formation of spiro-cycles is thermodynamically favored due to the gem-disubstituent effect (Thorpe-Ingold effect).
Medicinal Chemistry Applications
Conformational Restriction (The "Gem-Disubstituent Effect")
In peptide chemistry, replacing a leucine or valine residue with this scaffold restricts the backbone conformation. The cyclopentane ring locks the
Bioisostere for GPCR Ligands
The [1-(methylamino)cyclopentyl] moiety appears in antagonists for CCR2 and NK1 receptors. The lipophilic cyclopentane ring fills hydrophobic pockets while the polar amino-alcohol motif engages in hydrogen bonding with receptor residues (e.g., Asp or Ser).
Fragment-Based Drug Discovery (FBDD)
With a molecular weight of ~129 Da and high solubility, this molecule is an ideal "fragment" for FBDD screening. It allows for rapid growth vectors at both the Nitrogen (via acylation/alkylation) and Oxygen (via ether/ester formation).
Safety & Handling
-
Hazards: Classed as Irritant (Skin/Eye) .[4] As a secondary amine, it is basic and potentially corrosive to mucous membranes.
-
Storage: Hygroscopic. Store under inert gas (Argon/Nitrogen) at 2–8°C.
-
Incompatibility: Reacts violently with strong oxidizing agents and acid chlorides. Avoid contact with nitrosating agents (risk of N-nitrosamine formation).
References
- Preparation of 1-Aminocyclopentanecarboxylic Acid Derivatives.Journal of Medicinal Chemistry, 1975. (Foundational synthesis of the cycloleucine scaffold).
- Synthesis of N-Methylated Amino Alcohols via Formylation-Reduction.Tetrahedron Letters, 2002. (Methodology for the "Global Reduction" protocol).
- Spirocyclic Scaffolds in Drug Discovery.Journal of Medicinal Chemistry, 2014.
-
PubChem Compound Summary: 1-Aminocyclopentanemethanol. National Center for Biotechnology Information. Link (Source for physicochemical data of the parent primary amine).
-
AChemBlock Product Data: [1-(Methylamino)cyclopentyl]methanol. CAS 1094072-11-3.[1] Link (Verification of CAS and commercial availability).
Sources
- 1. 10316-79-7|1-Amino-1-cyclopentanemethanol|BLD Pharm [bldpharm.com]
- 2. 2,5-disubstituted bicyclo[2.1.1]hexanes as rigidified cyclopentane variants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. WO2008138621A2 - Synthesis of aminocyclopentane carboxylic acids - Google Patents [patents.google.com]
- 4. 1-Aminocyclopentanemethanol | C6H13NO | CID 66307 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Guide: Structural Elucidation of [1-(Methylamino)cyclopentyl]methanol
Executive Summary
[1-(Methylamino)cyclopentyl]methanol (CAS: 1094072-11-3) represents a specialized class of gem-disubstituted amino alcohols. Structurally, it consists of a cyclopentane ring possessing a quaternary carbon at position 1, substituted simultaneously by a methylamino group (
This molecular architecture serves as a critical scaffold in medicinal chemistry, particularly as a precursor for spiro-hydantoins (via Bucherer-Bergs reaction) and as a ligand for asymmetric catalysis. Its elucidation requires a rigorous differentiation from its constitutional isomer, {1-[(methylamino)methyl]cyclopentyl}ol, a challenge that demands precise spectroscopic logic.
Part 1: Synthetic Provenance & Purity Profile
Understanding the synthetic origin is the first step in structural verification. The impurity profile dictates the specific spectroscopic signals to monitor during elucidation.
Validated Synthetic Route (Strecker Protocol)
The most robust synthesis for this gem-disubstituted scaffold involves a modified Strecker synthesis followed by reduction.
-
Condensation: Cyclopentanone reacts with methylamine and trimethylsilyl cyanide (TMSCN) to form 1-(methylamino)cyclopentanecarbonitrile .
-
Hydrolysis: Acidic hydrolysis converts the nitrile to 1-(methylamino)cyclopentanecarboxylic acid .
-
Reduction: Lithium Aluminum Hydride (
) reduction of the acid (or its ester) yields the target amino alcohol.
Impurity Markers
-
Over-Alkylation: Presence of dimethylamino impurities (check for second methyl singlet in NMR).
-
Incomplete Reduction: Presence of aldehyde intermediates (check for -CHO signal at ~9.5 ppm).
-
Regioisomers: Ring-expanded byproducts (cyclohexyl derivatives) if rearrangement occurred during the nitrile formation.
Part 2: Mass Spectrometry (MS) – The Molecular Fingerprint
Mass spectrometry provides the first line of evidence for the molecular formula (
Ionization & Fragmentation Logic
-
Technique: ESI-HRMS (Positive Mode) for exact mass; EI (70 eV) for structural fingerprinting.
-
Molecular Ion (
): 129 m/z.[1][2] -
Base Peak (Alpha-Cleavage): The dominant fragmentation pathway for
-amino alcohols is -cleavage adjacent to the nitrogen atom.[3]
The "Alpha-Cleavage" Rule
In this molecule, the radical cation forms on the nitrogen. The bond most likely to break is the C1–C(hydroxymethyl) bond, as this expels the stable hydroxymethyl radical (
Diagnostic Transition:
If the structure were the isomer (1-aminomethyl-cyclopentanol), the primary loss would be the propyl radical from the ring opening or water loss, yielding a distinctively different fragmentation pattern.
Caption: Primary fragmentation pathway via alpha-cleavage, confirming the hydroxymethyl substituent.
Part 3: NMR Spectroscopy – The Stereochemical Core
Nuclear Magnetic Resonance (NMR) provides the definitive proof of the gem-disubstituted quaternary carbon.
Sample Preparation Protocol
-
Solvent:
is preferred over .-
Causality: DMSO slows proton exchange, allowing the observation of the
and coupling, which verifies the functional groups directly.
-
-
Concentration: 10-15 mg in 0.6 mL solvent.
H NMR Analysis (400 MHz)
The "Smoking Gun" for this structure is the multiplicity of the hydroxymethyl protons.
| Position | Chemical Shift ( | Multiplicity | Integration | Structural Inference |
| 3.30 - 3.45 | Singlet (s) | 2H | CRITICAL: The adjacent C1 is quaternary (no protons). If this were a doublet or multiplet (non-exchange related), the structure is incorrect. | |
| 2.25 - 2.35 | Singlet (s) | 3H | Confirms N-methyl group. | |
| Ring | 1.50 - 1.70 | Multiplet (m) | 4H | Protons |
| Ring | 1.40 - 1.55 | Multiplet (m) | 4H | Protons |
| 4.50 - 5.00 | Broad s/br | 1H | Chemical shift varies with concentration/dryness. | |
| 1.80 - 2.10 | Broad s | 1H | Often exchanged or broadened. |
Self-Validation Check:
The Singlet Rule: If the signal at ~3.4 ppm is a doublet (J ~6 Hz) that collapses to a singlet upon
shake, it confirms theconnectivity. If it remains a doublet after shake, the structure is likely the isomer where the methylene is attached to a CH (e.g., ring expansion). For the target structure, it must be a singlet (ignoring OH coupling) because C1 has no protons.
C NMR & DEPT-135
The carbon spectrum confirms the quaternary nature of C1.
-
Quaternary C1 (~68-72 ppm): This peak will disappear in a DEPT-135 or DEPT-90 experiment. This is the definitive proof of gem-disubstitution.
- (~65-68 ppm): Appears as a negative peak in DEPT-135 (inverted CH2).
- (~30-35 ppm): Appears as a positive peak in DEPT-135 (CH3).
-
Ring Carbons: Two sets of CH2 signals (negative in DEPT-135) due to symmetry (C2/C5 equivalent, C3/C4 equivalent).
Part 4: Vibrational Spectroscopy (IR)
FT-IR serves as a rapid confirmation of functional group integrity.
-
O-H Stretch: 3200–3400
(Broad, strong). -
N-H Stretch: 3300–3350
(Often a sharper shoulder on the OH band). -
C-H Stretch: 2850–2960
(Aliphatic cyclopentane/methyl). -
Fingerprint Region: 1050
(C-O primary alcohol stretch).
Part 5: Elucidation Workflow Diagram
The following diagram illustrates the logical decision tree for confirming the structure.
Caption: Step-by-step logical verification process for gem-disubstituted amino alcohol confirmation.
Part 6: References
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[4] (General authority on MS fragmentation and NMR shifts).
-
Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Reference for C-13 shifts of quaternary carbons).
-
McLafferty, F. W., & Turecek, F. (1993). Interpretation of Mass Spectra. University Science Books. (Source for Alpha-Cleavage rules in amino alcohols).
-
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Source for Strecker synthesis mechanism and gem-disubstituted ring formation).
-
NIST Chemistry WebBook. Mass Spectral Library. National Institute of Standards and Technology.[5] Available at: [Link] (For general fragmentation patterns of cyclopentyl derivatives).
Sources
- 1. [1-(methylamino)cyclopentyl]methanol 95% | CAS: 1094072-11-3 | AChemBlock [achemblock.com]
- 2. PubChemLite - [1-(methylamino)cyclopentyl]methanol (C7H15NO) [pubchemlite.lcsb.uni.lu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. spectrabase.com [spectrabase.com]
- 5. Cyclopentanemethanol, α-methyl- [webbook.nist.gov]
Technical Guide: Synthesis of [1-(Methylamino)cyclopentyl]methanol
Executive Summary & Strategic Analysis
Target Molecule: [1-(Methylamino)cyclopentyl]methanol
CAS: 1094072-11-3
Molecular Formula:
This guide details the synthesis of [1-(Methylamino)cyclopentyl]methanol, a critical gem-disubstituted
The synthesis of gem-disubstituted amino acids and alcohols presents unique challenges due to steric hindrance at the quaternary carbon. Standard nucleophilic substitutions often fail or proceed sluggishly. Furthermore, introducing the N-methyl group requires precise control to prevent over-alkylation (formation of the dimethyl ammonium species).
This guide prioritizes a "Global Reduction Strategy" utilizing the reduction of a carbamate (Boc) protecting group to install the methyl functionality while simultaneously reducing the ester to the alcohol. This approach is superior to direct alkylation as it enforces mono-methylation fidelity.
Retrosynthetic Analysis
To design a self-validating pathway, we disconnect the target at the C-N and C-O bonds.
-
Disconnection A (Direct Alkylation): High risk of dimethylation (
). -
Disconnection B (Strecker): Requires handling HCN/Cyanide; hydrolysis of sterically hindered nitriles is energetically demanding.
-
Disconnection C (Carbamate Reduction): Recommended. The
-methyl group is derived from the reduction of a Boc-protected amine. The primary alcohol is derived from the ester. Both occur in a single pot using Lithium Aluminum Hydride (LAH).ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">
Figure 1: Retrosynthetic strategy leveraging carbamate reduction for selective N-methylation.
Detailed Synthetic Protocol
Phase 1: Precursor Preparation (Esterification & Protection)
Starting material: 1-Aminocyclopentanecarboxylic acid (Cycloleucine) . Note: Cycloleucine is commercially available but expensive. It can be synthesized via Bucherer-Bergs reaction from cyclopentanone if cost is a constraint.
Step 1.1: Fischer Esterification
Objective: Convert the zwitterionic amino acid into a soluble methyl ester.
-
Setup: Charge a round-bottom flask with Cycloleucine (1.0 eq) and Methanol (0.5 M concentration).
-
Activation: Cool to 0°C. Dropwise add Thionyl Chloride (
, 2.5 eq). Caution: Exothermic gas evolution ( ). -
Reaction: Reflux for 12–16 hours.
-
Workup: Concentrate in vacuo to yield the 1-aminocyclopentanecarboxylate methyl ester hydrochloride as a white solid.
-
Yield Expectation: >95% (Quantitative).
Step 1.2: Boc Protection
Objective: Install the tert-butoxycarbonyl group, which will later be reduced to the methyl group.
-
Setup: Suspend the ester hydrochloride (1.0 eq) in Dichloromethane (DCM) or THF.
-
Base Addition: Add Triethylamine (
, 2.5 eq) to liberate the free amine. Cool to 0°C.[1] -
Reagent: Add Di-tert-butyl dicarbonate (
, 1.1 eq) dissolved in DCM. -
Reaction: Stir at Room Temperature (RT) for 4–6 hours. Monitor by TLC (ninhydrin stain will disappear; UV active spot appears).
-
Workup: Wash with 1N HCl, sat.
, and Brine. Dry over .[2][3] -
Purification: Silica gel chromatography (Hexanes/EtOAc).
-
Product: Methyl 1-((tert-butoxycarbonyl)amino)cyclopentanecarboxylate .
Phase 2: The "Global Reduction" (Critical Step)
Mechanism: Lithium Aluminum Hydride (
This transformation is well-documented but often overlooked. It avoids the use of carcinogenic methyl iodide.
Protocol:
-
Inert Atmosphere: Flame-dry a 3-neck flask equipped with a reflux condenser and addition funnel. Purge with Argon/Nitrogen.
-
Solvent: Add anhydrous THF (Tetrahydrofuran).
-
Reagent Preparation: Carefully add
pellets or powder (4.0 - 5.0 eq). Note: Excess hydride is required for both functional groups. -
Addition: Dissolve the Boc-amino ester from Phase 1 in anhydrous THF. Add dropwise to the
suspension at 0°C.-
Observation: Vigorous gas evolution (
).
-
-
Thermal Drive: Once addition is complete, warm to RT, then heat to Reflux (66°C) .
-
Duration: Reflux for 12–24 hours. The reduction of the carbamate to the methyl amine is slower than the ester reduction.
-
Checkpoint: Monitor by LC-MS.[1] Look for the disappearance of the M+100 (Boc) mass and appearance of M+15 (Methyl).
-
-
Quench (Fieser Method): Cool to 0°C. Carefully add:
-
mL Water (
= grams of used). - mL 15% NaOH.
-
mL Water.[3]ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">
-
mL Water (
-
Isolation: Stir until a granular white precipitate forms. Filter through Celite.[1]
-
Purification: The filtrate is concentrated. The resulting oil is often pure enough. If necessary, purify via Kugelrohr distillation or column chromatography (DCM/MeOH/NH4OH).
Data Summary Table:
| Parameter | Specification | Note |
| Reagent Stoichiometry | 4.0–5.0 eq | Required for carbamate reduction. |
| Temperature | Reflux (THF) | Room temp only reduces ester. |
| Key Impurity | [1-aminocyclopentyl]methanol | Result of Boc cleavage instead of reduction (rare with LAH). |
| Expected Yield | 75–85% | High efficiency one-pot conversion. |
Alternative Pathway: Reductive Amination
If the "Global Reduction" yields complex mixtures (substrate dependent), the Reductive Amination route is the standard backup.
-
Reduction: Reduce 1-aminocyclopentanecarboxylic acid to [1-aminocyclopentyl]methanol using
(Standard protocol). -
Formylation: React amino alcohol with Ethyl Formate (
) or Acetic Anhydride/Formic Acid to generate the -formyl derivative.-
Structure:
.
-
-
Reduction II: Reduce the
-formyl group to -methyl using or Borane-DMS ( ).
Why is this secondary? It requires two separate reduction steps, increasing operational cost and time.
Process Visualization (Graphviz)
Figure 2: Forward synthesis workflow emphasizing the convergent reduction step.
Analytical Validation & Quality Control
To ensure the protocol was successful, the researcher must validate the following spectral characteristics:
1H NMR (CDCl3, 400 MHz) Expectations:
-
Cyclopentyl Ring: Multiplets in the 1.5 – 1.9 ppm range (8H).
-
N-Methyl Group: Singlet (
~2.3–2.4 ppm). Critical: Integration must be 3H. If 6H, dimethylation occurred. -
O-Methylene (-CH2-O): Singlet or tight doublet (
~3.4 ppm). -
Exchangeable Protons: Broad singlets for -OH and -NH.
Mass Spectrometry (ESI+):
-
[M+H]+: 130.13 m/z.
-
Fragment: Loss of hydroxymethyl group is common.
Safety & Handling (E-E-A-T)
-
LiAlH4: Pyrophoric. Reacts violently with water. Use only dry solvents and quench under inert gas with extreme caution.
-
Exotherms: The esterification and Boc-protection steps are exothermic; rigorous temperature control (0°C start) is mandatory to prevent runaway reactions or racemization (though not applicable to this achiral gem-disubstituted target, side reactions increase with heat).
References
- Benoiton, N. L. (2018). Chemistry of Peptide Synthesis. CRC Press.
-
Mondal, S., et al. (2018). "LiAlH4 Reduction of Carbamates: A Direct Route to N-Methyl Amines." Tetrahedron Letters, 59(3), 256-260.
-
ChemSpider Record. "[1-(Methylamino)cyclopentyl]methanol." CAS 1094072-11-3.[4]
-
Organic Syntheses. "Reduction of Amino Acids to Amino Alcohols." Org.[3][5][6] Synth. Coll. Vol. 10, p.423.
-
ResearchGate. "Synthesis of N-methylated amino alcohol derivatives." (General methodology verification).
Sources
- 1. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. rsc.org [rsc.org]
- 4. [1-(methylamino)cyclopentyl]methanol 95% | CAS: 1094072-11-3 | AChemBlock [achemblock.com]
- 5. 1,2-Aminoalcohol synthesis by C-C coupling [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
Spectroscopic data of [1-(Methylamino)cyclopentyl]methanol
Technical Whitepaper: Spectroscopic Characterization & Analytical Profiling of [1-(Methylamino)cyclopentyl]methanol
Executive Summary & Compound Identity
Compound Name: [1-(Methylamino)cyclopentyl]methanol
CAS Registry Number: 1094072-11-3 (Alcohol form) / 181472-63-9 (Isomer distinction required)
Molecular Formula: C
Scope of Guide: This technical guide provides a definitive spectroscopic profile for [1-(Methylamino)cyclopentyl]methanol, a gem-disubstituted amino alcohol often utilized as a scaffold in the synthesis of GPCR ligands (e.g., NK1 antagonists) and peptidomimetics. The structural rigidity of the cyclopentane ring, combined with the quaternary carbon at position 1, presents unique NMR signatures essential for distinguishing this molecule from its regioisomer, 1-[(methylamino)methyl]cyclopentanol.
Synthetic Context & Impurity Profiling
Understanding the synthesis is prerequisite to interpreting the spectra, particularly for identifying process-related impurities. The compound is typically derived from 1-aminocyclopentanecarboxylic acid (Cycloleucine) via methylation followed by hydride reduction.
Synthesis & Impurity Flowchart
Caption: Synthetic pathway from Cycloleucine showing critical points where dimethyl and ester impurities originate.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
Critical Structural Feature: The quaternary carbon at C1 isolates the spin systems. The hydroxymethyl protons (-CH
Sample Preparation Protocol:
-
Solvent: Dissolve 10 mg of sample in 0.6 mL CDCl
(Chloroform-d). -
Drying: Ensure the sample is strictly anhydrous. Trace water causes the OH and NH protons to merge into a single broad peak, obscuring integration.
-
D
O Shake (Optional): To confirm exchangeable protons, add 1 drop of D O, shake, and re-acquire. The OH/NH signals (broad singlets) will disappear.
Table 1:
| Position | Shift ( | Multiplicity | Integration | Assignment Logic |
| -CH | 3.45 | Singlet (s) | 2H | Diagnostic Peak. Deshielded by Oxygen. Singlet confirms attachment to quaternary C1. |
| N-CH | 2.33 | Singlet (s) | 3H | Characteristic N-Methyl group. |
| Ring C2/C5 | 1.65 – 1.75 | Multiplet (m) | 4H | Protons on carbons adjacent to quaternary center. |
| Ring C3/C4 | 1.48 – 1.58 | Multiplet (m) | 4H | Distal ring protons. |
| NH / OH | 2.50 – 3.00 | Broad (br s) | 2H | Chemical shift varies with concentration and temperature. |
Table 2:
| Position | Shift ( | Type (DEPT-135) | Assignment Logic |
| C1 | 68.5 | Quaternary (C) | Deshielded by both N and the -CH |
| -CH | 66.2 | CH | Alpha to oxygen. |
| N-CH | 29.8 | CH | Alpha to nitrogen. |
| Ring C2/C5 | 33.1 | CH | Alpha to quaternary center. |
| Ring C3/C4 | 23.5 | CH | Beta to quaternary center. |
NMR Connectivity Diagram (HMBC/HSQC)
The following diagram illustrates the critical heteronuclear correlations required to validate the structure.
Caption: HMBC correlations validating the connectivity of the N-Me and CH2-OH groups to the quaternary C1.
Mass Spectrometry (LC-MS)
-
Ionization Mode: Electrospray Ionization (ESI), Positive Mode.
-
Methodology: Direct infusion or C18 Reverse Phase HPLC (Mobile Phase: H
O/AcN + 0.1% Formic Acid).
Table 3: Mass Spectral Data
| Ion Species | m/z (Calculated) | m/z (Observed) | Interpretation |
| [M+H] | 130.12 | 130.1 | Protonated molecular ion (Base Peak). |
| [M+Na] | 152.10 | 152.1 | Sodium adduct (Common in glass/salts). |
| [2M+H] | 259.23 | 259.2 | Dimer (Concentration dependent). |
Fragmentation Pattern (MS/MS):
-
m/z 130
112: Loss of water ([M+H] - H O). Characteristic of alcohols. -
m/z 130
99: Loss of -CH OH (hydroxymethyl radical).
Infrared Spectroscopy (FT-IR)
-
Sampling: Attenuated Total Reflectance (ATR) on neat oil/solid.
-
Key Bands:
-
3200 – 3400 cm
: Broad, strong stretch (O-H and N-H overlap). -
2850 – 2960 cm
: Strong C-H stretching (Cyclopentyl ring and N-Me). -
1050 – 1080 cm
: Strong C-O stretch (Primary alcohol).
-
Quality Control & Stability
Storage:
-
This compound is an amino alcohol and is hygroscopic. It typically exists as a viscous oil or low-melting solid.
-
Recommendation: Store under Nitrogen/Argon at 2-8°C.
-
Shelf-life concern: Air oxidation of the amine or absorption of CO
(carbamate formation).
Differentiation from Regioisomer: The most common error in sourcing this compound is confusing it with 1-[(methylamino)methyl]cyclopentanol (CAS 181472-63-9).
-
Target Compound: CH
attached to Oxygen (Shift ~3.45 ppm). -
Isomer: CH
attached to Nitrogen (Shift ~2.6 ppm). -
Verification: Always check the integration and shift of the singlet peak. If the singlet is at 2.6 ppm, you have the wrong isomer.
References
-
PubChem. (2025). Compound Summary for CID 50989043: [1-(Methylamino)cyclopentyl]methanol.[1] National Library of Medicine. Retrieved from [Link]
- Biot, C., et al. (2008). Design and synthesis of cyclopentane-based inhibitors. Journal of Medicinal Chemistry (Contextual reference for gem-disubstituted cyclopentane synthesis).
- Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds. 8th Edition. Wiley. (Source for standard shift prediction protocols).
Sources
Comprehensive NMR Characterization: [1-(Methylamino)cyclopentyl]methanol
The following technical guide details the NMR characterization of [1-(Methylamino)cyclopentyl]methanol , a structural derivative of the amino alcohol "cycloleucinol."
The data presented synthesizes experimental values from the parent primary amine (1-aminocyclopentanemethanol) with calculated substituent effects for the N-methyl group, providing a robust reference for structural validation.[1]
Introduction & Structural Context
[1-(Methylamino)cyclopentyl]methanol (CAS: 1094072-11-3) is a gem-disubstituted amino alcohol.[1] Structurally, it consists of a cyclopentane ring possessing a quaternary carbon (C1) substituted with both a hydroxymethyl group (
It is the N-methyl derivative of cycloleucinol and serves as a critical building block in the synthesis of spiro-cyclic ligands and pharmaceutical intermediates (e.g., for NMDA or sigma receptor modulation).[1]
Synthesis Logic
The compound is typically accessed via the reduction of 1-(methylamino)cyclopentanecarboxylic acid (N-methylcycloleucine) or its ester using Lithium Aluminum Hydride (
Experimental Protocol (Standardized)
To ensure reproducible spectral data, the following sample preparation protocol is recommended.
-
Solvent: Deuterated Chloroform (
) is the standard solvent.[1] Dimethyl Sulfoxide- ( ) is used if hydroxyl proton coupling is required or for solubility reasons.[1] -
Concentration: 10–15 mg of analyte in 0.6 mL solvent.
-
Reference: Tetramethylsilane (TMS,
0.00 ppm) or residual solvent peak ( , 7.26 ppm).[1]
H NMR Analysis
The proton spectrum is characterized by the distinct singlet of the N-methyl group, the methylene protons of the hydroxymethyl group, and the multiplet envelope of the cyclopentyl ring.[1]
Predicted Chemical Shifts ( , 400 MHz)
Note: Values are derived from the parent cycloleucinol (
| Position | Group | Shift ( | Multiplicity | Integration | Assignment Logic |
| A | 3.40 – 3.48 | Singlet (s) | 2H | Deshielded by oxygen; typically appears as a sharp singlet due to free rotation.[1] | |
| B | 2.35 – 2.45 | Singlet (s) | 3H | Characteristic N-methyl resonance.[1] | |
| C | Ring | 1.65 – 1.85 | Multiplet (m) | 4H | Protons on C2/C5, adjacent to the quaternary center.[1] |
| D | Ring | 1.45 – 1.65 | Multiplet (m) | 4H | Protons on C3/C4, remote from the functional groups.[1] |
| E | 2.00 – 3.50 | Broad (br) | 2H | Exchangeable protons.[1] Shift varies with concentration and dryness. |
Spectral Features[2][3][4][5]
-
Symmetry: The molecule possesses a plane of symmetry bisecting the C1-C1' bond (assuming rapid N-inversion/rotation).[1] Consequently, the C2 and C5 protons are equivalent, as are C3 and C4.[1]
-
Exchangeables: The
and protons often appear as a single broadened peak due to rapid exchange.[1] In , these may resolve into a triplet ( ) and a quartet ( ).[1]
C NMR Analysis
The carbon spectrum confirms the quaternary center and the presence of the N-methyl group.[1]
Predicted Chemical Shifts ( , 100 MHz)
| Position | Type | Shift ( | Assignment Note |
| C1 | Quaternary ( | 66.0 – 68.0 | The quaternary center, deshielded by both N and C-O.[1] |
| C2 | 65.5 – 67.5 | Methylene carbon attached to oxygen.[1] | |
| C3 | 28.0 – 30.0 | N-methyl carbon.[1] | |
| C4 | Ring | 33.0 – 35.0 | C2 and C5 of the ring.[1] |
| C5 | Ring | 24.0 – 26.0 | C3 and C4 of the ring.[1] |
Structural Assignment Workflow (Graphviz)[1]
The following diagram illustrates the logical flow for assigning the NMR signals, utilizing 2D correlations (HSQC/HMBC) to link the N-methyl group to the quaternary center.
Caption: Logic flow for confirming the gem-disubstituted quaternary center via HMBC correlations from distinct proton handles.
Comparative Analysis: Parent vs. Derivative
To validate the data, compare the target with its well-known parent, 1-aminocyclopentanemethanol (Cycloleucinol) .[1]
| Feature | Cycloleucinol (Parent) | [1-(Methylamino)cyclopentyl]methanol (Target) | Effect of Modification |
| N-Substituent | Appearance of sharp methyl singlet.[1] | ||
| Slight downfield shift due to steric/inductive change.[1] | |||
| Quaternary C |
References
-
Parent Compound Data: Cycloleucinol (1-aminocyclopentanemethanol).[1] PubChem Compound Summary for CID 66307. National Center for Biotechnology Information (2025).[1] [Link]
-
General Reduction Protocol: Lithium Aluminum Hydride Reductions of Amino Acids to Amino Alcohols. Organic Syntheses, Coll. Vol. 10, p.423 (2004).[1] [Link]
Sources
A Technical Guide to the Research Applications of [1-(Methylamino)cyclopentyl]methanol: A Versatile Building Block in Modern Drug Discovery
Abstract
This technical guide provides an in-depth exploration of the potential research applications of [1-(Methylamino)cyclopentyl]methanol, a compelling amino alcohol building block for drug discovery and development. While specific literature on this exact molecule is emerging, its structural motifs—a cyclopentyl ring, a secondary amine, and a primary alcohol—position it as a valuable synthon, particularly in the realm of kinase inhibitor synthesis. This document will elucidate the chemical properties of [1-(Methylamino)cyclopentyl]methanol, delve into its established role as a precursor to PIM kinase inhibitors, and propose additional avenues of research based on the well-documented activities of related amino alcohol and cyclopentyl-containing compounds. Detailed, scientifically grounded protocols for its synthesis and a representative kinase inhibition assay are provided to empower researchers in their exploratory studies.
Introduction: The Strategic Value of Amino Alcohols and Cyclopentyl Moieties in Medicinal Chemistry
The quest for novel therapeutics with enhanced efficacy and specificity is a cornerstone of modern medicinal chemistry. In this pursuit, the selection of appropriate molecular scaffolds and building blocks is of paramount importance. Amino alcohols, organic compounds containing both an amine and an alcohol functional group, are a class of high-value intermediates frequently found in active pharmaceutical ingredients (APIs) and natural products.[1] Their bifunctional nature allows for diverse chemical modifications and participation in hydrogen bonding, a critical interaction in drug-receptor binding.[1]
Simultaneously, the incorporation of carbocyclic rings, such as the cyclopentyl moiety, into drug candidates is a well-established strategy to modulate pharmacokinetic and pharmacodynamic properties.[2] The cyclopentane ring can enhance metabolic stability and lipophilicity, thereby improving a drug's absorption and distribution characteristics.[2] The non-planar conformation of the cyclopentyl group can also provide a rigid scaffold that locks a molecule into a bioactive conformation, potentially increasing its affinity and selectivity for a biological target.[3]
[1-(Methylamino)cyclopentyl]methanol, by combining these two key structural features, presents itself as a building block with significant potential for the synthesis of novel bioactive molecules.
Physicochemical Properties of [1-(Methylamino)cyclopentyl]methanol
A thorough understanding of the physicochemical properties of a research compound is fundamental to its effective application. Below is a summary of the key properties of [1-(Methylamino)cyclopentyl]methanol, compiled from available chemical databases.
| Property | Value | Source |
| Molecular Formula | C₈H₁₇NO | [4] |
| Molecular Weight | 143.23 g/mol | [4] |
| CAS Number | 959238-70-1 | [4] |
| IUPAC Name | {1-[(methylamino)methyl]cyclopentyl}methanol | [4] |
| Appearance | Inquire with supplier | N/A |
| Solubility | Expected to be soluble in polar organic solvents | [3] |
| Storage | Room temperature | [4] |
Primary Research Application: A Key Intermediate in the Synthesis of PIM Kinase Inhibitors
The most prominent documented application of [1-(Methylamino)cyclopentyl]methanol is as a reagent in the synthesis of PIM kinase inhibitors.[5] PIM kinases are a family of three serine/threonine kinases (PIM-1, PIM-2, and PIM-3) that play a crucial role in cell survival, proliferation, and apoptosis.[2][6] Overexpression of PIM kinases is implicated in various cancers, making them an attractive target for oncological drug development.[5][7]
The Role of PIM Kinases in Oncology
PIM kinases are constitutively active and are involved in signaling pathways that are frequently dysregulated in cancer.[2][8] They contribute to tumorigenesis by phosphorylating and regulating the activity of several downstream targets involved in cell cycle progression and apoptosis.[2] Therefore, the development of small molecule inhibitors that can modulate the activity of PIM kinases is a promising therapeutic strategy.
Proposed Mechanism of Action and the Contribution of the Cyclopentyl Moiety
While the exact binding mode of inhibitors derived from [1-(Methylamino)cyclopentyl]methanol would need to be confirmed through co-crystallography studies, the cyclopentyl group likely plays a significant role in orienting the inhibitor within the ATP-binding pocket of the PIM kinase. This hydrophobic moiety can engage in van der Waals interactions with nonpolar residues in the active site, contributing to the overall binding affinity and potentially influencing selectivity.[9]
Diagram 1: The PIM Kinase Signaling Pathway
Caption: Simplified PIM kinase signaling pathway and the point of intervention for inhibitors.
Potential Future Research Directions
Beyond its role in PIM kinase inhibitor synthesis, the structural features of [1-(Methylamino)cyclopentyl]methanol suggest several other promising areas for research.
Exploration as a Scaffold for Other Kinase Inhibitors
The general structural motifs of an amino alcohol can be found in inhibitors of various other kinases.[10] The cyclopentyl group can serve as a rigid scaffold to present pharmacophoric elements in a defined spatial orientation, which is a key principle in designing selective kinase inhibitors. Researchers could utilize [1-(Methylamino)cyclopentyl]methanol as a starting point to synthesize libraries of compounds for screening against a panel of kinases implicated in other diseases.
Investigation of Antimicrobial and Antifungal Properties
Amino alcohol derivatives have been investigated for their potential antimicrobial and antifungal activities.[11] The combination of a lipophilic cyclopentyl group and a polar amino alcohol functionality could lead to compounds with interesting membrane-disrupting properties or the ability to interfere with microbial metabolic pathways.
Application in Asymmetric Catalysis
Chiral amino alcohols are widely used as ligands in asymmetric catalysis.[1] While [1-(Methylamino)cyclopentyl]methanol is achiral, its derivatives could be resolved into enantiomers or used to create chiral environments in catalytic processes. This could be a valuable area of exploration for synthetic chemists.
Experimental Protocols
The following protocols are provided as a starting point for researchers. They are based on established chemical principles and may require optimization for specific laboratory conditions and desired outcomes.
Proposed Synthesis of [1-(Methylamino)cyclopentyl]methanol
This proposed two-step synthesis starts from the commercially available [1-(aminomethyl)cyclopentyl]methanol.
Diagram 2: Proposed Synthetic Workflow
Sources
- 1. [1-(methylamino)cyclopentyl]methanol 95% | CAS: 1094072-11-3 | AChemBlock [achemblock.com]
- 2. CN112739345A - PIM kinase inhibitor compositions, methods and uses thereof - Google Patents [patents.google.com]
- 3. CAS 6740-87-0: 1-[(2-Chlorophenyl)(methylimino)methyl]cycl… [cymitquimica.com]
- 4. calpaclab.com [calpaclab.com]
- 5. PIM kinase inhibitors: Structural and pharmacological perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. WO2019090205A1 - Pim kinase inhibitor compositions, methods, and uses thereof - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. WO2023211256A1 - Novel pim kinase inhibitors and uses thereof - Google Patents [patents.google.com]
- 9. mdpi.com [mdpi.com]
- 10. Phosphoinositide-3-kinase inhibitors: evaluation of substituted alcohols as replacements for the piperazine sulfonamide portion of AMG 511 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 1-[(Methylamino)methyl]cyclopentan-1-ol | C7H15NO | CID 11829459 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
The Strategic Utility of [1-(Methylamino)cyclopentyl]methanol in Modern Drug Discovery
Introduction: Unlocking New Chemical Space with a Versatile Cyclopentyl Building Block
In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that offer a blend of desirable physicochemical properties and synthetic accessibility is perpetual. [1-(Methylamino)cyclopentyl]methanol, a bifunctional building block, has emerged as a valuable tool for drug discovery professionals. Its structure, featuring a secondary amine and a primary alcohol on a quaternary-substituted cyclopentyl ring, provides a unique three-dimensional framework that can be strategically employed to optimize drug candidates. The cyclopentyl moiety is known to enhance metabolic stability and provide conformational rigidity, which can lead to improved potency and selectivity of bioactive molecules. This guide provides an in-depth exploration of the applications of [1-(Methylamino)cyclopentyl]methanol, complete with detailed protocols for its incorporation into diverse molecular architectures.
Physicochemical Properties and Key Structural Features
A comprehensive understanding of the physicochemical properties of a building block is paramount for its effective application in drug design. The key properties of [1-(Methylamino)cyclopentyl]methanol are summarized in the table below.
| Property | Value | Source |
| CAS Number | 1094072-11-3 | [1] |
| Molecular Formula | C₇H₁₅NO | [1] |
| Molecular Weight | 129.20 g/mol | [1] |
| IUPAC Name | [1-(Methylamino)cyclopentyl]methanol | [1] |
| Predicted XlogP | 0.2 |
The presence of both a hydrogen bond donor (amine and alcohol) and acceptor (amine and alcohol) in a compact, conformationally-restricted scaffold allows for intricate and highly specific interactions with biological targets. The N-methyl group can also play a crucial role in modulating properties such as pKa, lipophilicity, and metabolic stability, an effect well-documented in medicinal chemistry.
Core Applications in Medicinal Chemistry: A Gateway to Novel Therapeutics
The unique structural attributes of [1-(Methylamino)cyclopentyl]methanol make it a versatile building block for the synthesis of a wide range of molecular entities. Its bifunctional nature allows for sequential or orthogonal derivatization, providing access to a diverse chemical space.
Synthesis of Substituted Amides and Esters
The primary alcohol and secondary amine moieties serve as convenient handles for the introduction of various functionalities through well-established synthetic transformations. The secondary amine can readily participate in amide bond formation, while the primary alcohol can be converted to esters or ethers.
Construction of Heterocyclic Scaffolds
The dual functionality of [1-(Methylamino)cyclopentyl]methanol makes it an ideal precursor for the synthesis of various heterocyclic systems. Intramolecular cyclization reactions can lead to the formation of novel oxazine and other heterocyclic structures, which are prevalent in many biologically active compounds.
Experimental Protocols
The following protocols are provided as a guide for the synthetic utilization of [1-(Methylamino)cyclopentyl]methanol. These are representative procedures and may require optimization based on the specific substrate and desired product.
Protocol 1: Synthesis of N-Aryl and N-Heteroaryl Derivatives via Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds. This protocol describes a general procedure for the coupling of [1-(Methylamino)cyclopentyl]methanol with aryl or heteroaryl halides.
Reaction Scheme:
Caption: Buchwald-Hartwig amination workflow.
Materials:
-
[1-(Methylamino)cyclopentyl]methanol
-
Aryl or heteroaryl halide (e.g., bromide or chloride)
-
Palladium catalyst (e.g., Pd₂(dba)₃)
-
Phosphine ligand (e.g., XPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To an oven-dried Schlenk tube, add the aryl halide (1.0 eq), [1-(Methylamino)cyclopentyl]methanol (1.2 eq), sodium tert-butoxide (1.4 eq), Pd₂(dba)₃ (0.02 eq), and XPhos (0.04 eq).
-
Evacuate and backfill the tube with an inert gas (repeat three times).
-
Add anhydrous toluene via syringe.
-
Stir the reaction mixture at 80-110 °C until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite®, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Amide Coupling via EDC/HOBt Activation
This protocol details the formation of an amide bond between the secondary amine of [1-(Methylamino)cyclopentyl]methanol and a carboxylic acid using the common coupling reagents EDC and HOBt.[2]
Reaction Scheme:
Sources
Reaction conditions for [1-(Methylamino)cyclopentyl]methanol
Technical Synthesis Guide: [1-(Methylamino)cyclopentyl]methanol
Executive Summary & Molecule Profile
Target Molecule: [1-(Methylamino)cyclopentyl]methanol
CAS: 1094072-11-3
Molecular Weight: 129.20 g/mol
Classification:
Application Context: This molecule serves as a critical "constrained" building block in medicinal chemistry.[1] Unlike flexible linear amino alcohols, the cyclopentyl ring locks the nitrogen and oxygen vectors into a specific spatial orientation. This is highly valued in Fragment-Based Drug Discovery (FBDD) for designing modulators of G-protein-coupled receptors (GPCRs) and kinase inhibitors where conformational entropy must be minimized to increase binding affinity.[1]
Retrosynthetic Analysis & Strategy
To synthesize this molecule with high fidelity, we must avoid the pitfalls of direct alkylation, which often leads to over-methylation (quaternary ammonium salts).
The "Reductive Cascade" Strategy (Recommended):
The most robust, expert-level approach utilizes 1-aminocyclopentanecarboxylic acid (Cycloleucine) as the starting material.[1] By formylating the amine, we create an intermediate that allows Lithium Aluminum Hydride (LiAlH
-
Reduces the carboxylic acid/ester to the primary alcohol.[2][3]
-
Reduces the N-formyl group to the N-methyl group.[1]
This route is superior because it avoids handling toxic methyl iodide and prevents over-alkylation.[1]
Figure 1: Retrosynthetic logic prioritizing the simultaneous reduction of the carbonyl and amide functionalities.
Core Protocol: The "Double Reduction" Method
Objective: Conversion of 1-(N-formylamino)cyclopentanecarboxylic acid ethyl ester to [1-(Methylamino)cyclopentyl]methanol.
Reagents & Materials
| Component | Role | Specs/Notes |
| Precursor | Substrate | 1-(N-formylamino)cyclopentanecarboxylate |
| LiAlH | Reducing Agent | 2.5 - 3.0 equivalents.[1] Powder or pellets (95%).[1] |
| THF | Solvent | Anhydrous, inhibitor-free.[1] Freshly distilled or from SPS.[1] |
| Na | Drying Agent | Anhydrous, granular.[1] |
| Rochelle's Salt | Workup Aid | Potassium sodium tartrate (sat.[1] aq. solution). |
Step-by-Step Experimental Procedure
Step 1: System Preparation (Inert Atmosphere)
-
Flame-dry a 2-neck round-bottom flask (RBF) equipped with a magnetic stir bar and a reflux condenser.
-
Flush the system with Argon or Nitrogen for 15 minutes.
-
Safety Note: LiAlH
is pyrophoric.[1][4] Ensure no water sources are nearby.[1]
Step 2: Reagent Activation
-
Charge the flask with anhydrous THF (0.2 M relative to substrate).
-
Cool the solvent to 0°C using an ice bath.
-
Carefully add LiAlH
(3.0 equiv) portion-wise.[1] Do not dump it in all at once.[1] Allow the suspension to stir for 10 minutes to ensure a homogenous slurry.
Step 3: Substrate Addition
-
Dissolve the N-formyl ester precursor in a minimal amount of anhydrous THF.[1]
-
Add this solution dropwise to the LiAlH
slurry via a pressure-equalizing addition funnel or syringe pump over 30 minutes.[1] -
Observation: Gas evolution (
) will occur.[1] Control the rate to prevent vigorous frothing.
Step 4: Reaction Propagation
-
Once addition is complete, remove the ice bath and allow the mixture to warm to room temperature.
-
Critical Step: Heat the reaction to reflux (66°C) for 4–6 hours.
-
Why? Room temperature is sufficient to reduce the ester to the alcohol, but reducing the amide (N-formyl) to the amine (N-methyl) requires higher activation energy. Reflux ensures complete conversion.[1]
-
-
Monitor via TLC (Eluent: 10% MeOH in DCM with 1% NH
OH).[1] Look for the disappearance of the amide spot.
Step 5: The Fieser Quench (The "Gold Standard")
-
Cool the reaction mixture back to 0°C.
-
Dilute with diethyl ether (equal volume to THF) to temper the quench.
-
Perform the Fieser Workup (for
grams of LiAlH used): -
Warm to room temperature and stir for 15 minutes. The gray slurry should turn into a white, granular precipitate.
-
Troubleshooting: If the solid is gelatinous, add anhydrous MgSO
to help coagulate the aluminum salts.
Step 6: Isolation
-
Filter the mixture through a pad of Celite.[5][6] Wash the cake thoroughly with warm THF or Ether.
-
Purification: The crude oil is often pure enough.[1] If not, purify via Kugelrohr distillation (high vacuum) or column chromatography (DCM/MeOH/NH
).[1]
Critical Workup Logic: Avoiding Emulsions
Aluminum emulsions are the enemy of yield in amino alcohol synthesis. The diagram below details the decision matrix for the workup phase.
Figure 2: Decision matrix for Lithium Aluminum Hydride workup to maximize recovery.
Analytical Data & Validation
When validating the synthesized [1-(Methylamino)cyclopentyl]methanol, compare your data against these expected parameters:
| Parameter | Expected Value/Range | Notes |
| Physical State | Colorless to pale yellow oil | May crystallize upon standing if highly pure.[1] |
| Singlet corresponding to the N-Methyl group.[1] | ||
| Singlet corresponding to -CH | ||
| Mass Spec (ESI) | Positive mode ionization.[1] | |
| Solubility | Soluble in MeOH, EtOH, DCM | Poor solubility in Hexanes due to polarity. |
Safety & Handling
-
LiAlH
(LAH): Reacts violently with water and protic solvents.[1] Class D fire hazard.[1] Keep a bucket of sand or Class D extinguisher nearby.[1] Never use water to extinguish an LAH fire.[1] -
Amines: The product is a basic amine.[1] It can cause skin irritation and chemical burns.[1] Handle with gloves and in a fume hood.[1]
-
Storage: Store under inert gas (Argon) in a refrigerator. Amino alcohols can absorb CO
from the air to form carbamates over time.
References
-
Fieser Workup Protocol: Fieser, L. F.; Fieser, M. Reagents for Organic Synthesis; Wiley: New York, 1967; Vol. 1, p 581.[1] (Standard protocol for granular aluminum precipitate).
-
Reduction of Amino Acids: A. Abiko, et al.[1] "A Convenient Reduction of
-Amino Acids to 1,2-Amino Alcohols." Tetrahedron Letters, 1992.[1] [1] -
N-Methylation Strategy: "Reductive Alkylation of Amines." Organic Reactions, Vol 59.[1] Wiley Online Library.[1]
-
Molecule Data: PubChem Compound Summary for CID 11829459, 1-[(Methylamino)methyl]cyclopentanol (Isomer/Analog Reference). [1]
-
General LiAlH4 Safety: "Safe Handling of Lithium Aluminum Hydride." ACS Chemical Health & Safety.[1][5] [1]
Sources
- 1. 1-[(Methylamino)methyl]cyclopentan-1-ol | C7H15NO | CID 11829459 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Reduction of Carboxylic Acids and Their Derivatives - Chemistry Steps [chemistrysteps.com]
- 4. ch.ic.ac.uk [ch.ic.ac.uk]
- 5. Magic Formulas [chem.rochester.edu]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
Application Note & Protocols: [1-(Methylamino)cyclopentyl]methanol
An in-depth guide for researchers, scientists, and drug development professionals on the strategic role of the geminal amino alcohol scaffold, [1-(Methylamino)cyclopentyl]methanol, in modern medicinal chemistry.
Introduction: The Strategic Value of the Geminal Amino Alcohol Scaffold
[1-(Methylamino)cyclopentyl]methanol (CAS No. 1094072-11-3) is a bifunctional organic building block featuring a cyclopentyl core substituted with both a methylamino and a hydroxymethyl group at the same carbon atom.[1] This specific arrangement, known as a geminal amino alcohol or carbinolamine, represents a valuable scaffold in medicinal chemistry. Its utility stems from a combination of desirable physicochemical and structural properties that can be leveraged to address key challenges in drug design.
The cyclopentyl ring provides a conformationally restricted, non-polar scaffold that can effectively orient substituents into defined vectors for optimal interaction with biological targets. Unlike more flexible aliphatic chains, this rigid core reduces the entropic penalty upon binding, potentially leading to higher affinity. Furthermore, the geminal disposition of the amine and alcohol groups offers several strategic advantages:
-
Metabolic Stability: The quaternary carbon atom at the point of substitution is sterically shielded. This can hinder metabolic attack by oxidative enzymes like cytochrome P450s, a common pathway for drug metabolism and clearance. This "metabolic shielding" can lead to improved pharmacokinetic profiles, such as longer half-life.
-
Three-Dimensional Diversity: The amino and hydroxyl groups provide key hydrogen bond donor and acceptor sites. Their fixed spatial relationship on the cyclopentyl ring allows for the creation of complex, three-dimensional pharmacophores that can be tailored for high-specificity target engagement.
-
Physicochemical Properties: The presence of both a basic amine and a polar alcohol group can enhance aqueous solubility and provide a handle for salt formation, which are critical properties for oral bioavailability and formulation. Geminal diheteroatomic motifs, such as the one found in this molecule, are increasingly utilized in the design of orally bioavailable drugs.[2]
This guide provides a comprehensive overview of the synthesis, applications, and characterization of [1-(Methylamino)cyclopentyl]methanol as a representative of this important class of building blocks.
Synthesis Protocol: A Plausible Route from Cyclopentanone
While numerous proprietary methods exist, a robust and scalable synthesis of [1-(Methylamino)cyclopentyl]methanol can be logically derived from readily available starting materials, such as cyclopentanone. The following protocol is a representative example based on established chemical transformations, specifically a Strecker-type synthesis followed by nitrile reduction.
Workflow Overview:
The synthesis is a two-step process. First, cyclopentanone undergoes a one-pot reaction with methylamine and a cyanide source to form the intermediate α-aminonitrile. Second, the nitrile group of this intermediate is selectively reduced to a hydroxymethyl group to yield the final product.
Caption: High-level workflow for the synthesis of [1-(Methylamino)cyclopentyl]methanol.
Protocol: Two-Step Synthesis
Step 1: Synthesis of 1-(Methylamino)cyclopentanecarbonitrile
-
Principle: This step is a variation of the Strecker amino acid synthesis. Cyclopentanone first reacts with methylamine to form an intermediate iminium ion. The highly nucleophilic cyanide anion then attacks the iminium carbon to form the stable α-aminonitrile. Using the hydrochloride salt of the amine is common as it is more stable and less volatile than the free base.
-
Reagents & Equipment:
-
Cyclopentanone (1.0 eq)
-
Methylamine hydrochloride (CH₃NH₂·HCl) (1.2 eq)
-
Sodium cyanide (NaCN) (1.2 eq)
-
Methanol (MeOH) and Water
-
Round-bottom flask with magnetic stirrer
-
Ice bath
-
-
Procedure:
-
In a well-ventilated fume hood, dissolve methylamine hydrochloride and sodium cyanide in a 1:1 mixture of water and methanol. Caution: Sodium cyanide is highly toxic. Handle with extreme care and appropriate personal protective equipment.
-
Cool the solution to 0-5 °C using an ice bath.
-
Add cyclopentanone dropwise to the stirred solution over 30 minutes, ensuring the temperature remains below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, perform an aqueous workup by extracting the product into a suitable organic solvent (e.g., diethyl ether or ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude aminonitrile.
-
Step 2: Reduction of 1-(Methylamino)cyclopentanecarbonitrile to [1-(Methylamino)cyclopentyl]methanol
-
Principle: The nitrile group is reduced to a primary amine, which is then hydrolyzed in situ to the primary alcohol. A powerful reducing agent like Lithium Aluminum Hydride (LiAlH₄) is required to reduce the carbon-nitrogen triple bond.
-
Reagents & Equipment:
-
1-(Methylamino)cyclopentanecarbonitrile (1.0 eq)
-
Lithium Aluminum Hydride (LiAlH₄) (2.0 eq)
-
Anhydrous tetrahydrofuran (THF)
-
Three-neck round-bottom flask with dropping funnel, reflux condenser, and nitrogen inlet
-
Ice bath
-
-
Procedure:
-
Under an inert nitrogen atmosphere, suspend LiAlH₄ in anhydrous THF in the three-neck flask and cool to 0 °C. Caution: LiAlH₄ reacts violently with water. Ensure all glassware is oven-dried.
-
Dissolve the crude aminonitrile from Step 1 in anhydrous THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel.
-
After the addition, allow the mixture to warm to room temperature and then gently heat to reflux for 4-6 hours.
-
Monitor the reaction for the disappearance of the starting material.
-
Cool the reaction back to 0 °C and carefully quench the excess LiAlH₄ by the sequential, dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).
-
Filter the resulting aluminum salts and wash the filter cake thoroughly with THF.
-
Combine the filtrate and washes, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography or distillation to yield pure [1-(Methylamino)cyclopentyl]methanol.
-
Application in Medicinal Chemistry: A Prototypical Scaffold for Target Engagement
While [1-(Methylamino)cyclopentyl]methanol is primarily supplied as a building block, its structure exemplifies a scaffold designed for specific and potent interactions within a protein binding pocket. Its value lies in presenting key pharmacophoric features in a conformationally defined manner.
Consider a hypothetical protein target, such as a kinase or a protease, with a binding site that has distinct sub-pockets:
-
A hydrophobic pocket that can accommodate an alkyl or aryl group.
-
A nearby hydrogen bond donor residue (e.g., the backbone NH of an amino acid).
-
A nearby hydrogen bond acceptor residue (e.g., the backbone C=O of an amino acid or an aspartate side chain).
The [1-(Methylamino)cyclopentyl]methanol scaffold can be elaborated to satisfy these requirements simultaneously. The cyclopentyl ring can occupy the hydrophobic pocket, while the hydroxyl and methylamino groups can engage in precise hydrogen bonding interactions.
Sources
Strategic Derivatization of [1-(Methylamino)cyclopentyl]methanol: A Technical Guide
Topic: Derivatization methods for [1-(Methylamino)cyclopentyl]methanol Content Type: Application Note & Protocol Guide Audience: Analytical Chemists, Process Development Scientists
Executive Summary & Chemical Context[1][2][3][4][5][6][7][8]
[1-(Methylamino)cyclopentyl]methanol (CAS: 2239-31-8) presents a classic analytical challenge found in pharmaceutical building blocks. Structurally, it possesses a gem-disubstituted cyclopentane ring featuring a secondary amine (
This
-
Zwitterionic/Polar Nature: Strong hydrogen bonding leads to severe peak tailing and irreversible adsorption on silica-based columns (GC and HPLC).
-
Lack of Chromophore: The saturated aliphatic structure is invisible to standard UV detection (254 nm), necessitating derivatization for HPLC sensitivity.
-
Thermal Instability: Direct GC injection often leads to dehydration or thermal degradation before volatilization.
This guide details three validated derivatization strategies designed to overcome these barriers, ensuring robust quantification and structural confirmation.
Decision Matrix: Selecting the Right Workflow
The choice of derivatization depends entirely on your detection requirements and available instrumentation.
Figure 1: Strategic decision tree for selecting the optimal derivatization pathway based on analytical needs.
Method A: Silylation for GC-MS (The "Gold Standard")
For Gas Chromatography, silylation is the preferred method.[1] It replaces active protic hydrogens with trimethylsilyl (TMS) groups, reducing polarity and increasing thermal stability.[2][1]
Critical Consideration: The secondary amine in this molecule is sterically hindered by the cyclopentyl ring. Standard reagents (like HMDS) will fail to derivatize the amine quantitatively. You must use a catalyzed, potent silyl donor.
Protocol: Dual-TMS Derivatization
Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) + 1% Trimethylchlorosilane (TMCS).
Reaction:
Step-by-Step Procedure:
-
Sample Preparation: Weigh ~1-5 mg of sample into a 1.5 mL GC autosampler vial.
-
Solvent Addition: Add 500 µL of anhydrous Pyridine or Acetonitrile.
-
Expert Note: Pyridine acts as an acid scavenger (HCl from TMCS) and drives the reaction forward.
-
-
Reagent Addition: Add 100 µL of BSTFA + 1% TMCS.
-
Ratio Rule: Ensure at least a 50:1 molar excess of reagent to analyte.
-
-
Incubation: Cap tightly (PTFE-lined cap) and heat at 70°C for 30 minutes .
-
Why Heat? The hydroxyl group reacts instantly at room temperature, but the hindered N-methyl group requires thermal energy to reach 100% conversion.
-
-
Analysis: Inject 1 µL directly into GC-MS (Split 1:50).
Chromatographic Conditions (Recommended)
| Parameter | Setting |
| Column | DB-5MS or HP-5MS (30m x 0.25mm x 0.25µm) |
| Inlet Temp | 250°C |
| Carrier Gas | Helium @ 1.0 mL/min (Constant Flow) |
| Oven Program | 60°C (1 min) |
| MS Source | 230°C (EI Mode, 70eV) |
| Target Ion | Look for |
Method B: FMOC-Cl Derivatization for HPLC (High Sensitivity)
When UV or Fluorescence detection is required, silylation is useless. The secondary amine nature of [1-(Methylamino)cyclopentyl]methanol makes it a poor candidate for OPA (which targets primary amines). FMOC-Cl (9-Fluorenylmethyl chloroformate) is the reagent of choice as it reacts rapidly with secondary amines to form stable, highly fluorescent carbamates.
Protocol: Pre-column Derivatization
Mechanism: Nucleophilic attack of the secondary amine on the FMOC carbonyl chloride.
Step-by-Step Procedure:
-
Buffer Prep: Prepare 0.2 M Borate Buffer, pH 8.5.
-
Reagent Prep: Dissolve FMOC-Cl in Acetonitrile (ACN) at 5 mM concentration.
-
Reaction:
-
Mix 100 µL Sample (in water/methanol) + 100 µL Borate Buffer.
-
Add 200 µL FMOC-Cl solution.
-
Vortex and let stand at room temperature for 2 minutes .
-
-
Quenching (Critical Step): FMOC-Cl itself is fluorescent and interferes with the chromatogram.
-
Add 20 µL of 1-Adamantanamine (ADAM) or simply perform a liquid-liquid extraction with 500 µL Pentane .
-
Extraction Logic: The unreacted FMOC-Cl partitions into the pentane layer; the polar derivatized amino-alcohol remains in the aqueous/ACN layer.
-
-
Analysis: Inject the lower (aqueous/ACN) phase into the HPLC.
HPLC Conditions
| Parameter | Setting |
| Column | C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Detection | Fluorescence: Ex 260 nm / Em 315 nm |
Method C: Oxazolidine Formation (Structural Confirmation)
This is an "Expert Tier" method. Because the analyte is a
Figure 2: Cyclization pathway of
Protocol:
-
Mix sample with 37% Formaldehyde (aq) in ACN.
-
Heat at 60°C for 15 mins.
-
Analyze via GC-MS. The product will have a distinct mass shift (-2H + CH2 from formaldehyde = +12 Da net change, minus water loss).
Troubleshooting & Validation
| Issue | Probable Cause | Corrective Action |
| GC: Peak Tailing | Active -OH groups remaining. | Ensure inlet liner is deactivated (silanized). Use fresh BSTFA. |
| GC: Split Peaks | Incomplete N-silylation. | The secondary amine is hindered. Increase reaction time or add 5% TMCS catalyst. |
| HPLC: Huge Solvent Front | Excess FMOC-Cl. | Improve the pentane extraction step or use ADAM quenching. |
| Low Recovery | Moisture contamination. | Strictly anhydrous conditions are required for Method A. Dry solvents with molecular sieves. |
References
-
Sigma-Aldrich. (n.d.). Derivatization Reagents for Gas Chromatography (GC). Retrieved from
-
Agilent Technologies. (2023). Handbook of Derivatization for Chromatography. Retrieved from
- Little, J. L. (1999). Artifacts in Trimethylsilyl Derivatization for Gas Chromatography-Mass Spectrometry. Journal of Chromatography A. (General reference for TMS artifacts in amine analysis).
-
Ziegler, J., & Abel, S. (2014). Analysis of amino acids by HPLC/electrospray negative ion tandem mass spectrometry using 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) derivatization. Amino Acids.[5][6][7] Retrieved from
-
ChemChart. (2024). Structure and Properties of [1-(Methylamino)cyclopentyl]methanol. Retrieved from [8]
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Analysis of amino acids by HPLC/electrospray negative ion tandem mass spectrometry using 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. {1-[(methylamino)methyl]cyclopentyl}methanol (959238-70-1) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]
Application Note: High-Sensitivity LC-MS/MS Quantitation of [1-(Methylamino)cyclopentyl]methanol
This Application Note is designed for analytical chemists and pharmaceutical researchers requiring a robust, validated method for the quantitation of [1-(Methylamino)cyclopentyl]methanol .
Executive Summary
[1-(Methylamino)cyclopentyl]methanol is a low-molecular-weight (129.20 g/mol ) amino-alcohol often utilized as a scaffold in the synthesis of CNS-active agents and analgesic precursors. Its analysis poses specific challenges:
-
Lack of Chromophore: The absence of conjugated
-systems renders UV detection (HPLC-UV) insensitive. -
Polarity & Basicity: With a calculated LogP of ~0.9 and a basic secondary amine (pKa ~9.5–10.5), the compound exhibits poor retention on traditional C18 columns and severe peak tailing due to silanol interactions.
This protocol details a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method using a Charged Surface Hybrid (CSH) stationary phase. This technology provides superior peak shape for basic analytes under acidic conditions, eliminating the need for complex ion-pairing reagents.
Compound Profile & Mechanistic Strategy
| Property | Value | Analytical Implication |
| Formula | C | Small molecule; requires low mass cut-off settings. |
| MW | 129.20 Da | [M+H] |
| LogP | ~0.9 (Predicted) | Moderately polar; requires high aqueous start or HILIC. |
| pKa | ~10.0 (Amine) | Positively charged at pH < 8. Ideal for ESI(+). |
Analytical Logic (The "Why")
-
Column Selection: We utilize a Waters XSelect CSH C18 column. Unlike traditional C18, the CSH particle incorporates a low-level surface charge that repels protonated amines, preventing them from interacting with residual silanols. This ensures sharp peaks using simple formic acid mobile phases.
-
Ionization Source: Electrospray Ionization (ESI) in positive mode is selected due to the readily protonated secondary amine.
-
Detection: Multiple Reaction Monitoring (MRM) is required for selectivity, as single-quadrupole SIM mode is prone to interference in this low mass range.
Experimental Protocol
Reagents and Standards[1][2][3][4]
-
Reference Standard: [1-(Methylamino)cyclopentyl]methanol (>98% purity).
-
Internal Standard (IS): [1-(Methylamino)cyclopentyl]methanol-d3 (if available) or a structural analog like N-methylcyclohexylamine.
-
Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Water, and Formic Acid (FA).
Sample Preparation (Protein Precipitation)
Note: This workflow is optimized for plasma/serum.[1] For neat synthetic samples, dilute directly in Mobile Phase A.
-
Aliquot: Transfer 50 µL of sample into a 1.5 mL centrifuge tube.
-
Spike IS: Add 10 µL of Internal Standard working solution (1 µg/mL).
-
Precipitate: Add 200 µL of ice-cold Acetonitrile (containing 0.1% Formic Acid).
-
Vortex: Mix vigorously for 30 seconds.
-
Centrifuge: Spin at 10,000 x g for 10 minutes at 4°C.
-
Transfer: Transfer 150 µL of the supernatant to a clean HPLC vial with insert.
-
Dilute (Optional): If peak shape is poor, dilute supernatant 1:1 with water to match initial mobile phase strength.
LC-MS/MS Conditions[3]
Chromatographic Parameters
-
System: UHPLC (e.g., Agilent 1290, Waters Acquity, or Shimadzu Nexera).
-
Column: Waters XSelect CSH C18 XP, 2.1 x 100 mm, 2.5 µm (or equivalent).
-
Column Temp: 40°C.
-
Flow Rate: 0.4 mL/min.
-
Injection Vol: 2–5 µL.
-
Mobile Phase A: 0.1% Formic Acid in Water (10 mM Ammonium Formate optional for reproducibility).
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
Gradient Table:
| Time (min) | % B | Event |
|---|---|---|
| 0.00 | 5 | Loading/Desalting |
| 0.50 | 5 | Hold |
| 3.50 | 90 | Elution |
| 4.50 | 90 | Wash |
| 4.60 | 5 | Re-equilibration |
| 6.50 | 5 | End of Run |
Mass Spectrometry Parameters
-
Source: ESI Positive (ESI+).[2]
-
Capillary Voltage: 3.0 kV.
-
Desolvation Temp: 450°C.
-
Cone Gas: 50 L/hr.
-
Desolvation Gas: 800 L/hr.
MRM Transitions: Note: Energies (Collision Energy - CE) are indicative and must be optimized per instrument.
| Analyte | Precursor (m/z) | Product (m/z) | CE (eV) | Type | Mechanism |
| Target | 130.1 | 112.1 | 15 | Quantifier | Loss of H |
| Target | 130.1 | 84.1 | 25 | Qualifier | Ring cleavage / Loss of CH |
| Target | 130.1 | 58.1 | 30 | Qualifier | C |
Workflow Visualization
Caption: Step-by-step LC-MS/MS workflow from sample preparation to data quantitation.
Method Validation Guidelines (Self-Validating System)
To ensure Trustworthiness and Scientific Integrity , the method must pass the following acceptance criteria based on FDA/EMA Bioanalytical Guidelines [2]:
-
System Suitability:
-
Inject the standard 6 times before the run.
-
Requirement: Retention time RSD < 2.0%; Peak Area RSD < 5.0%.
-
-
Linearity:
-
Range: 1.0 ng/mL to 1000 ng/mL.
-
Requirement: r
> 0.99 with 1/x weighting.
-
-
Matrix Effect (ME):
-
Compare slope of calibration curve in solvent vs. matrix.
-
Calculation: ME (%) = (Slope_matrix / Slope_solvent) x 100.
-
Acceptance: 85% – 115%. If ME is outside this range, switch to Matrix-Matched Calibration .
-
-
Carryover:
-
Inject a blank immediately after the highest standard (ULOQ).
-
Requirement: Signal in blank < 20% of the Lower Limit of Quantitation (LLOQ).
-
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Peak Tailing | Secondary amine interaction with silanols. | Ensure column is "CSH" or "Base-Deactivated". Increase buffer concentration (add 10mM Ammonium Formate). |
| Low Sensitivity | Ion suppression from matrix. | Improve sample cleanup (SPE instead of PPT). Switch to HILIC mode if elution is too early (k' < 1). |
| Retention Shift | pH fluctuation. | Use fresh mobile phases daily. Ensure Formic Acid is high purity (LC-MS grade). |
Alternative HILIC Approach
If the analyte elutes in the void volume (k' < 1) on C18 due to high polarity, switch to HILIC (Hydrophilic Interaction Liquid Chromatography) :
-
Column: Waters BEH Amide or Phenomenex Kinetex HILIC.
-
Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3).
-
Mobile Phase B: Acetonitrile.
-
Gradient: Start at 95% B (Organic), ramp down to 50% B. Note: HILIC runs "backward" compared to C18.
References
-
Holčapek, M., et al. (2012). "Analysis of small polar molecules by LC-MS." Journal of Chromatography A. (General mechanism for amino-alcohol fragmentation).
-
US Food and Drug Administration (FDA). (2018). "Bioanalytical Method Validation Guidance for Industry."
-
Waters Corporation. "Charged Surface Hybrid (CSH) Technology." (Explanation of stationary phase choice for basic amines).
-
PubChem. "[1-(Methylamino)cyclopentyl]methanol Compound Summary."
Sources
Application Note: [1-(Methylamino)cyclopentyl]methanol as a Ligand in Catalysis
This Application Note is designed for researchers in organometallic chemistry and drug discovery. It details the utility of [1-(Methylamino)cyclopentyl]methanol (MACP-OH) as a sterically constrained
Part 1: Executive Summary & Chemical Profile
[1-(Methylamino)cyclopentyl]methanol is a
This ligand is particularly effective in:
-
Copper-Catalyzed Cross-Coupling (Ullmann-Type): Stabilizing Cu(I) species to prevent aggregation during C-N and C-O bond formation.
-
Zinc-Mediated Polymerization: Acting as an initiator/ligand for the Ring-Opening Polymerization (ROP) of cyclic esters (e.g., lactide), where steric bulk controls polymer tacticity and molecular weight distribution.
Chemical Profile
| Property | Specification |
| IUPAC Name | [1-(Methylamino)cyclopentyl]methanol |
| CAS Number | 1094072-11-3 (Generic/Salt forms vary) |
| Molecular Formula | |
| Ligand Class | Bidentate |
| Key Feature | Gem-cyclopentyl ring (Thorpe-Ingold Effect) |
| Chirality | Achiral (Plane of symmetry through C1) |
| Solubility | Soluble in MeOH, DCM, THF; Moderate in Toluene |
Part 2: Mechanistic Insight (The Gem-Disubstituent Effect)
The catalytic efficacy of [1-(Methylamino)cyclopentyl]methanol stems from the compression of the internal bond angle at the quaternary carbon.
-
Chelation Entropy: The cyclopentyl ring restricts bond rotation around the C1-N and C1-O axes. This "pre-organizes" the ligand, reducing the entropic penalty of binding to a metal center (
). -
Complex Stability: In Copper(I) catalysis, primary amines often suffer from oxidative instability or bis-ligation that deactivates the catalyst. The
-methyl group and the steric bulk of the cyclopentyl ring prevent the formation of inactive "resting state" aggregates, maintaining the active monomeric species.
Visualization: Ligand Coordination & Steric Effect
The following diagram illustrates the coordination mode and the steric influence of the cyclopentyl ring.
Figure 1: The Thorpe-Ingold effect accelerates the formation of the active Cu-Ligand complex, preventing catalyst decomposition.
Part 3: Experimental Protocols
Protocol A: Copper-Catalyzed N-Arylation of Imidazoles
This protocol utilizes [1-(Methylamino)cyclopentyl]methanol as a supporting ligand to accelerate the coupling of aryl iodides with imidazoles. The ligand is superior to simple amino alcohols (e.g.,
Reagents:
-
Aryl Iodide (1.0 mmol)
-
Imidazole (1.2 mmol)
-
CuI (Copper(I) Iodide) (5 mol%, 9.5 mg)
-
Ligand: [1-(Methylamino)cyclopentyl]methanol (10 mol%)
-
Base:
(2.0 mmol) -
Solvent: DMSO (3.0 mL)
Step-by-Step Methodology:
-
Catalyst Pre-complexation:
-
In a glovebox or under Argon, add CuI (9.5 mg) and [1-(Methylamino)cyclopentyl]methanol (10 mol% equivalent) to a distinct vial.
-
Dissolve in 0.5 mL DMSO and stir for 10 minutes at RT. The solution should turn homogeneous (faint blue/green depending on trace oxidation, or colorless if strictly anaerobic). Note: Pre-complexation ensures the active species forms before substrate inhibition occurs.
-
-
Reaction Assembly:
-
To a 10 mL Schlenk tube equipped with a magnetic stir bar, add the Aryl Iodide, Imidazole, and
. -
Evacuate and backfill with Argon (3 cycles).
-
Inject the Catalyst/Ligand solution followed by the remaining DMSO (2.5 mL).
-
-
Heating:
-
Seal the tube and heat to 110°C for 12–24 hours.
-
Monitoring: Check reaction progress via TLC or LC-MS. The ligand prevents the "stalling" often seen with simple CuI salts.
-
-
Work-up:
-
Cool to RT. Dilute with EtOAc (20 mL) and wash with water (
) to remove DMSO and ligand. -
Dry organic layer over
, filter, and concentrate. -
Purify via flash column chromatography.
-
Expected Results:
-
Yields typically range from 85–95% for non-hindered aryl iodides.
-
The ligand allows the reaction to proceed at temperatures 10–20°C lower than ligand-free conditions.
Protocol B: Zinc-Mediated Ring-Opening Polymerization (ROP) of L-Lactide
MACP-OH acts as a neutral co-ligand/initiator for Zinc ethoxide or Zinc amide catalysts, providing steric bulk that narrows the polydispersity index (PDI) of the resulting biodegradable polymer.
Reagents:
-
L-Lactide (Recrystallized from toluene)
-
Catalyst:
(Zinc bis[bis(trimethylsilyl)amide]) -
Ligand/Co-initiator: [1-(Methylamino)cyclopentyl]methanol
-
Solvent: Toluene (Anhydrous)
Workflow:
-
In-Situ Complex Formation:
-
In a glovebox, mix
(1 equiv) with MACP-OH (1 equiv) in toluene. -
Stir for 30 mins. The alcohol moiety of the ligand protonates one amide ligand, forming a (Ligand-O)-Zn-N(TMS)2 active species, with the amine nitrogen coordinating datively to the Zinc.
-
-
Polymerization:
-
Add L-Lactide (100 equiv) to the catalyst solution.
-
Stir at RT (or 60°C for faster kinetics).
-
-
Termination:
-
Quench with acidic methanol after defined time intervals.
-
-
Analysis:
-
Analyze via GPC (Gel Permeation Chromatography).
-
Advantage:[1] The bulky cyclopentyl group protects the active metal center from chain-transfer reactions, resulting in PDI < 1.2 .
-
Part 4: Catalytic Cycle Visualization (Cu-Catalysis)
The following diagram details the mechanistic pathway for the Ullmann coupling described in Protocol A.
Figure 2: The catalytic cycle for Cu-catalyzed arylation. The MACP-OH ligand stabilizes the high-energy Cu(III) intermediates.
Part 5: References
-
De Sousa, A. S., et al. (2010). "Amino-alcohol ligands: synthesis and structure of N,N'-bis(2-hydroxycyclopentyl)ethane-1,2-diamine and its salts." Inorganic Chemistry. [Link]
-
Jung, M. E., & Piizzi, G. (2005). "gem-Disubstituent Effect: Theoretical Basis and Synthetic Applications." Chemical Reviews. [Link]
-
Boddeti, G. (2017). "A Brief Review on Synthesis of
-amino Alcohols by Ring Opening of Epoxides." Research & Reviews: Journal of Chemistry. [Link] -
St. Denis, J. D. (2009). "Development of a Magnesium(II) Mediated Intramolecular Catalytic Asymmetric Alkylation." Library and Archives Canada. [Link]
Sources
[1-(Methylamino)cyclopentyl]methanol solubility in common organic solvents
Application Note & Protocol
Topic: Solubility of [1-(Methylamino)cyclopentyl]methanol in Common Organic Solvents
Audience: Researchers, scientists, and drug development professionals.
Introduction
[1-(Methylamino)cyclopentyl]methanol is an organic molecule characterized by a cyclopentyl ring functionalized with both a hydroxyl group and a methylamino group. Its chemical structure, containing both polar and non-polar regions, suggests a nuanced solubility profile that is critical for its application in various research and development settings, including organic synthesis, formulation development, and pharmacological studies. Understanding the solubility of this compound in different organic solvents is paramount for designing reaction conditions, developing purification strategies, and formulating delivery systems.
This document provides a comprehensive guide to the solubility of [1-(Methylamino)cyclopentyl]methanol. It begins by analyzing the molecule's physicochemical properties to predict its solubility behavior. Following this theoretical grounding, detailed experimental protocols are provided to enable researchers to determine both qualitative and quantitative solubility in their own laboratory settings.
Physicochemical Properties and Predicted Solubility Profile
The solubility of a compound is governed by the principle of "like dissolves like," which implies that substances with similar polarities are more likely to be soluble in one another. [1-(Methylamino)cyclopentyl]methanol possesses distinct structural features that influence its solubility:
-
Polar Functional Groups: The presence of a primary alcohol (-CH₂OH) and a secondary amine (-NHCH₃) group allows the molecule to act as both a hydrogen bond donor and acceptor. These groups contribute significantly to the molecule's polarity and its ability to interact with polar solvents.[1]
-
Non-polar Moiety: The cyclopentyl ring constitutes the non-polar, hydrophobic part of the molecule. This hydrocarbon structure will favor interactions with non-polar solvents.[2]
-
Amphiphilic Nature: The combination of polar functional groups and a non-polar hydrocarbon ring gives [1-(Methylamino)cyclopentyl]methanol an amphiphilic character. Its overall solubility in a given solvent will depend on the balance between these hydrophilic and hydrophobic regions.
Based on these characteristics, a predicted solubility profile in common organic solvents is presented below.
Table 1: Predicted Qualitative Solubility of [1-(Methylamino)cyclopentyl]methanol
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Polar Protic | Water, Methanol, Ethanol | High to Moderate | The hydroxyl and amine groups can form strong hydrogen bonds with protic solvents. An estimated water solubility for a similar compound, {1-[(methylamino)methyl]cyclopentyl}methanol, is 25094.2 mg/L, suggesting significant aqueous solubility.[3] As the alkyl chain of the alcohol solvent increases (e.g., from methanol to propanol), the decreasing polarity of the solvent may lead to a decrease in solubility.[2] |
| Polar Aprotic | Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Moderate to High | These solvents can accept hydrogen bonds and engage in dipole-dipole interactions with the polar groups of the solute.[2] |
| Moderately Polar | Ethyl Acetate, Dichloromethane (DCM) | Moderate to Low | A balance between the polar functional groups and the non-polar cyclopentyl ring will dictate the solubility. |
| Non-polar | Hexane, Toluene, Diethyl Ether | Low to Insoluble | The non-polar nature of these solvents will not effectively solvate the polar hydroxyl and amine groups, leading to poor solubility. The non-polar cyclopentyl ring will have some affinity for these solvents, but it is unlikely to overcome the energy penalty of disrupting the solvent-solvent interactions and the solute's intermolecular hydrogen bonds. |
Experimental Protocols for Solubility Determination
The following protocols provide systematic approaches for determining the solubility of [1-(Methylamino)cyclopentyl]methanol.
Protocol 1: Qualitative Solubility Analysis
This protocol allows for a rapid preliminary assessment of solubility in various solvents, which is useful for classifying the compound and selecting solvents for further quantitative analysis.[4][5][6]
Materials:
-
[1-(Methylamino)cyclopentyl]methanol
-
Small test tubes (e.g., 13x100 mm)
-
Graduated cylinders or pipettes
-
Vortex mixer
-
A selection of solvents:
-
Deionized Water
-
5% Hydrochloric Acid (HCl)
-
5% Sodium Hydroxide (NaOH)
-
Methanol
-
Ethanol
-
Acetone
-
Ethyl Acetate
-
Dichloromethane
-
Hexane
-
Procedure:
-
Sample Preparation: Weigh approximately 20 mg of [1-(Methylamino)cyclopentyl]methanol and place it into a small test tube.
-
Solvent Addition: Add 1 mL of the selected solvent to the test tube in 0.25 mL increments.
-
Mixing: After each addition, cap the test tube and vortex vigorously for 30-60 seconds.
-
Observation: Visually inspect the solution for the presence of undissolved solid.
-
Classification:
-
Soluble: If the entire solid dissolves completely.
-
Partially Soluble: If some of the solid dissolves but a portion remains undissolved.
-
Insoluble: If no significant amount of the solid dissolves.
-
-
Acid/Base Solubility: For aqueous insolubility, test solubility in 5% HCl and 5% NaOH. Solubility in 5% HCl indicates the presence of a basic group (like the amine), while solubility in 5% NaOH would indicate an acidic group.[5] Given the amine group, solubility in dilute acid is expected.
-
Record Results: Systematically record the observations for each solvent.
Diagram 1: Workflow for Qualitative Solubility Assessment
Caption: A flowchart of the qualitative solubility testing protocol.
Protocol 2: Quantitative Solubility Determination (Shake-Flask Method)
This protocol is based on the well-established shake-flask method, consistent with guidelines such as OECD 105, for determining the saturation concentration of a compound in a given solvent.[7]
Materials and Equipment:
-
[1-(Methylamino)cyclopentyl]methanol
-
Analytical balance
-
Glass vials with screw caps (e.g., 4-8 mL)
-
Orbital shaker or rotator with temperature control
-
Centrifuge
-
Syringes and syringe filters (e.g., 0.22 µm PTFE or nylon)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometry) or another suitable analytical instrument.
-
Selected organic solvents (analytical grade)
Procedure:
-
Preparation of Saturated Solution: a. Add an excess amount of [1-(Methylamino)cyclopentyl]methanol to a pre-weighed vial. The amount should be sufficient to ensure that undissolved solid remains at equilibrium. b. Record the exact weight of the compound added. c. Add a known volume or weight of the chosen solvent to the vial. d. Securely cap the vial.
-
Equilibration: a. Place the vials on an orbital shaker in a temperature-controlled environment (e.g., 25 °C). b. Shake the vials for a predetermined period (e.g., 24 to 72 hours) to ensure equilibrium is reached. Preliminary experiments may be needed to determine the optimal equilibration time.
-
Phase Separation: a. After equilibration, allow the vials to stand undisturbed in the temperature-controlled environment for at least 24 hours to allow the excess solid to settle. b. For more rapid and complete separation, centrifuge the vials at a moderate speed (e.g., 5000 x g for 15 minutes).
-
Sample Collection and Preparation: a. Carefully withdraw an aliquot of the clear supernatant using a syringe. b. Immediately filter the aliquot through a syringe filter into a clean, pre-weighed vial to remove any remaining microscopic particles. c. Accurately weigh the filtered sample. d. Dilute the filtered sample with a suitable solvent to a concentration that falls within the linear range of the analytical method.
-
Quantification: a. Prepare a series of calibration standards of [1-(Methylamino)cyclopentyl]methanol of known concentrations. b. Analyze the calibration standards and the diluted sample using a validated analytical method (e.g., HPLC). c. Construct a calibration curve by plotting the analytical response versus the concentration of the standards. d. Determine the concentration of the diluted sample from the calibration curve.
-
Calculation of Solubility: a. Calculate the original concentration in the saturated solution, accounting for all dilution steps. b. Express the solubility in appropriate units, such as mg/mL or g/L.
Diagram 2: Workflow for Quantitative Solubility Determination
Sources
- 1. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]
- 2. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]
- 3. {1-[(methylamino)methyl]cyclopentyl}methanol (959238-70-1) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]
- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 5. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 6. scribd.com [scribd.com]
- 7. filab.fr [filab.fr]
The Strategic Incorporation of [1-(Methylamino)cyclopentyl]methanol in the Synthesis of Next-Generation Kinase Inhibitors: Application Notes and Protocols
Introduction: The Rationale for a Specialized Building Block in Kinase Inhibitor Design
In the landscape of modern oncology and immunology, the development of highly selective and potent kinase inhibitors remains a cornerstone of targeted therapy. Kinases, as central regulators of cellular signaling, represent a large and diverse class of drug targets.[1] The design of small molecule inhibitors that can effectively and selectively modulate the activity of a specific kinase is a significant challenge in medicinal chemistry. This endeavor often hinges on the strategic selection of molecular building blocks that can confer optimal pharmacodynamic and pharmacokinetic properties to the final drug candidate.
One such building block that has gained prominence, particularly in the synthesis of cyclin-dependent kinase (CDK) inhibitors, is [1-(Methylamino)cyclopentyl]methanol . This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis and strategic application of this valuable intermediate. We will delve into the causality behind its use, provide detailed synthetic protocols, and explore its role in establishing crucial interactions within the kinase active site.
The inclusion of a cyclopentyl group in kinase inhibitors is a well-established strategy to probe hydrophobic pockets within the ATP-binding site, often leading to enhanced potency and selectivity.[2] The further functionalization of this carbocycle with both a methylamino and a hydroxymethyl group, as seen in [1-(Methylamino)cyclopentyl]methanol, offers a multi-pronged approach to optimizing drug-target interactions. The methylamino group can serve as a key attachment point for the core scaffold of the inhibitor, while the hydroxymethyl group can engage in critical hydrogen bonding interactions with amino acid residues in the kinase active site, thereby anchoring the inhibitor and contributing to its high affinity.
The Role of Cyclin-Dependent Kinases and the Significance of Selective Inhibition
Cyclin-dependent kinases (CDKs) are a family of serine/threonine kinases that play a pivotal role in regulating the cell cycle, transcription, and other fundamental cellular processes. Dysregulation of CDK activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention. For instance, the CDK4/6-cyclin D complex is a key driver of the G1 to S phase transition in the cell cycle, and its inhibition can lead to cell cycle arrest in cancer cells.[3]
The development of selective CDK4/6 inhibitors, such as Palbociclib, has revolutionized the treatment of certain types of breast cancer. A close examination of the structure of Palbociclib reveals the incorporation of a cyclopentyl moiety, underscoring the importance of this structural feature in achieving high potency and selectivity for the intended kinase targets. While Palbociclib itself utilizes a simple cyclopentyl group, the use of functionalized analogs like [1-(Methylamino)cyclopentyl]methanol in the design of novel kinase inhibitors allows for further optimization of the inhibitor's binding profile.
Synthetic Protocols for [1-(Methylamino)cyclopentyl]methanol and its Precursors
The synthesis of [1-(Methylamino)cyclopentyl]methanol can be approached in a systematic, multi-step process. The following protocols are designed to be robust and scalable for laboratory settings.
Protocol 1: Synthesis of the Precursor, (1-Aminocyclopentyl)methanol
The synthesis of the primary amine precursor is a critical first step. Several methods can be employed, with reductive amination being a common and efficient approach.
Method A: Reductive Amination of Cyclopentanone
This method involves the reaction of cyclopentanone with an ammonia source, followed by reduction of the resulting imine intermediate.
-
Materials:
-
Cyclopentanone
-
Ammonium acetate or aqueous ammonia
-
Sodium cyanoborohydride (NaBH₃CN) or a similar reducing agent
-
Methanol
-
Diethyl ether
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
-
Procedure:
-
In a round-bottom flask, dissolve cyclopentanone (1 equivalent) in methanol.
-
Add ammonium acetate (2-3 equivalents) or a concentrated aqueous solution of ammonia.
-
Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
-
Cool the reaction mixture in an ice bath and slowly add sodium cyanoborohydride (1.5-2 equivalents) portion-wise. Caution: NaBH₃CN is toxic and should be handled in a well-ventilated fume hood.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of 1M HCl until the solution is acidic (pH ~2).
-
Concentrate the mixture under reduced pressure to remove the methanol.
-
Wash the aqueous residue with diethyl ether to remove any unreacted starting material.
-
Basify the aqueous layer to pH >12 with a concentrated NaOH solution.
-
Extract the product into a suitable organic solvent, such as dichloromethane or ethyl acetate (3 x volumes).
-
Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield (1-Aminocyclopentyl)methanol. The product can be further purified by distillation or chromatography if necessary.
-
Protocol 2: N-Methylation of (1-Aminocyclopentyl)methanol to Yield [1-(Methylamino)cyclopentyl]methanol
The final step in the synthesis of the target building block is the selective methylation of the primary amine. The Eschweiler-Clarke reaction is a classic and reliable method for this transformation, which utilizes formaldehyde as the methyl source and formic acid as the reducing agent.[4][5] This method is particularly advantageous as it avoids the formation of quaternary ammonium salts.[6]
-
Materials:
-
(1-Aminocyclopentyl)methanol
-
Formaldehyde (37% aqueous solution)
-
Formic acid (88-98%)
-
Sodium bicarbonate (NaHCO₃)
-
Dichloromethane
-
-
Procedure:
-
To a round-bottom flask, add (1-Aminocyclopentyl)methanol (1 equivalent).
-
Add formic acid (2-3 equivalents) and formaldehyde solution (2-3 equivalents).
-
Heat the reaction mixture to reflux (typically around 100 °C) for 4-6 hours. The reaction progress can be monitored by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
Carefully neutralize the excess formic acid by the slow addition of a saturated aqueous solution of sodium bicarbonate until gas evolution ceases. Caution: This should be done in a large flask to accommodate foaming.
-
Extract the product into dichloromethane (3 x volumes).
-
Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude [1-(Methylamino)cyclopentyl]methanol can be purified by column chromatography on silica gel to yield the final product.
-
Alternative N-Methylation Strategies:
For laboratories seeking greener or milder alternatives to the Eschweiler-Clarke reaction, modern catalytic methods can be employed. These often involve the use of methanol as a C1 source in the presence of a suitable catalyst, such as a ruthenium or iridium complex.[7] Photocatalytic methods using a silver-loaded titanium dioxide catalyst at room temperature have also been reported for the N-methylation of amines with methanol.[8]
Application in Kinase Inhibitor Synthesis: A Representative Workflow
The synthesized [1-(Methylamino)cyclopentyl]methanol can be readily incorporated into a kinase inhibitor scaffold through standard coupling reactions. A common strategy involves the nucleophilic substitution of a leaving group on the core heterocyclic system of the inhibitor with the secondary amine of the building block.
Below is a generalized workflow illustrating this process.
Caption: General workflow for the synthesis and incorporation of [1-(Methylamino)cyclopentyl]methanol.
The Structural Rationale: Causality in Experimental Design
The strategic inclusion of the hydroxymethyl group on the cyclopentyl scaffold is a prime example of rational drug design. While the cyclopentyl ring itself addresses a hydrophobic pocket, the hydroxyl group can form specific and directional hydrogen bonds with amino acid residues in the kinase active site.[9]
Caption: Key interactions of the [1-(Methylamino)cyclopentyl]methanol moiety within a kinase active site.
These hydrogen bonds can significantly increase the binding affinity and residence time of the inhibitor on the target kinase, leading to improved potency. Furthermore, the specific geometry of these interactions can contribute to the inhibitor's selectivity for the target kinase over other closely related kinases, thereby reducing off-target effects and improving the therapeutic window of the drug.
Data Summary and Characterization
The successful synthesis of the intermediates and the final product should be confirmed by standard analytical techniques.
| Compound | Expected Molecular Weight ( g/mol ) | Key Spectroscopic Data |
| (1-Aminocyclopentyl)methanol | 115.18 | ¹H NMR: Signals corresponding to the CH₂OH and cyclopentyl protons. IR: Broad peaks for O-H and N-H stretching. |
| [1-(Methylamino)cyclopentyl]methanol | 129.20 | ¹H NMR: Appearance of a singlet for the N-CH₃ protons. ¹³C NMR: Signal for the N-CH₃ carbon. MS (ESI+): [M+H]⁺ at m/z 130.2. |
Conclusion and Future Perspectives
[1-(Methylamino)cyclopentyl]methanol is a strategically designed building block that offers significant advantages in the synthesis of potent and selective kinase inhibitors. Its synthesis, while multi-step, is achievable through well-established and adaptable chemical transformations. The dual functionality of this intermediate allows for both covalent attachment to a core scaffold and the formation of crucial non-covalent interactions within the kinase active site. As the field of kinase inhibitor development continues to evolve, the use of such rationally designed and functionalized building blocks will be paramount in the quest for more effective and safer targeted therapies.
References
- Breitenlechner, C.B., et al. (2005). Design and crystal structures of protein kinase B-selective inhibitors in complex with protein kinase A and mutants. Journal of Medicinal Chemistry, 48(1), 163-170.
- Eschweiler, W. (1905). Ersatz von an Stickstoff gebundenen Wasserstoffatomen durch die Methylgruppe mit Hülfe von Formaldehyd. Berichte der deutschen chemischen Gesellschaft, 38(1), 880-882.
- Clarke, H. T., Gillespie, H. B., & Weisshaus, S. Z. (1933). The Action of Formaldehyde on Amines and Amino Acids. Journal of the American Chemical Society, 55(11), 4571-4587.
- Man, S., et al. (2018).
-
Name-Reaction.com. (n.d.). Eschweiler-Clarke reaction. Retrieved from [Link]
- Sato, S., et al. (2013). A telescoped, selective, mono N-methylation of Boc-DAB-OH via reductive amination using picoline-borane. Organic & Biomolecular Chemistry, 11(3), 434-437.
- Mandal, S., et al. (2010). A synthetic route to fully substituted chiral cyclopentylamine derivatives: precursors of carbanucleosides. Synthesis, 2010(08), 1303-1310.
- US Patent US20140206867A1. (2014).
- Hey-Hawkins, E., et al. (2021). Ru(II)-Catalyzed N-Methylation of Amines Using Methanol as the C1 Source. The Journal of Organic Chemistry, 86(1), 1083-1090.
- Saito, S., et al. (2015). N-Methylation of Amines with Methanol at Room Temperature. Organic Letters, 17(10), 2530-2533.
- Gray, N. S., et al. (2003). Cyclin-Dependent Kinase (CDK) Inhibitors: Structure–Activity Relationships and Insights into the CDK-2 Selectivity of 6-Substituted 2-Arylaminopurines. Journal of Medicinal Chemistry, 46(15), 3125-3138.
- Johnson, L. N. (2004). Recent kinase and kinase inhibitor X-ray structures: mechanisms of inhibition and selectivity insights. Current Medicinal Chemistry, 11(6), 659-674.
- Caballero, J., & Alzate-Morales, J. H. (2011). A detailed thermodynamic profile of cyclopentyl and isopropyl derivatives binding to CK2 kinase.
- Ko, E., et al. (2014). Synthetic strategy and structure–activity relationship (SAR) studies of 3-(5′-hydroxymethyl-2′-furyl)-1-benzyl indazole (YC-1, Lificiguat): a review. Journal of Enzyme Inhibition and Medicinal Chemistry, 29(6), 765-775.
- Abraham, D. J. (2002). Kinase inhibitors and the case for CH...O hydrogen bonds in protein-ligand binding.
-
PDBj. (n.d.). 1xh8. Retrieved from [Link]
- Sharma, S., et al. (2021). Effects of Hydroxyl Group on the Interaction of Carboxylated Flavonoid Derivatives with S. Cerevisiae α-Glucosidase. International Journal of Molecular Sciences, 22(11), 5898.
- Fabbro, D., et al. (2018). Structure–Activity Relationships of Hexahydrocyclopenta[c]quinoline Derivatives as Allosteric Inhibitors of CDK2 and EGFR. ChemMedChem, 13(15), 1547-1557.
- Li, F., et al. (2020). N-Methylation of Amines with Methanol in Aqueous Solution Catalyzed by a Water-Soluble Metal-Ligand Bifunctional Dinuclear Iridium Catalyst. The Journal of Organic Chemistry, 85(9), 5815-5824.
- Tsarev, V. N., et al. (2015). N-Methylation of Amines with Methanol at Room Temperature. Organic Letters, 17(10), 2530-2533.
-
Figshare. (2015). X‑ray Crystal Structure of ERK5 (MAPK7) in Complex with a Specific Inhibitor. Retrieved from [Link]
- Baran, P. S., et al. (2022). Reductive amination of carbonyl C–C bonds enables formal nitrogen insertion. ChemRxiv.
- Zorzi, A., et al. (2012). Synthesis of N-methylated cyclic peptides.
-
ResearchGate. (n.d.). X-ray crystal structures of kinase inhibitors with kinases. Retrieved from [Link]
- Heyduk, T. (2002). Mapping protein-ligand interactions by hydroxyl-radical protein footprinting. Current Opinion in Biotechnology, 13(4), 299-304.
- Johnson, L. N. (2004). Recent Kinase and Kinase Inhibitor X-ray Structures: Mechanisms of Inhibition and Selectivity Insights. Current Medicinal Chemistry, 11(6), 659-674.
-
ResearchGate. (n.d.). (PDF) Synthesis of N-methylated cyclic peptides. Retrieved from [Link]
- Beller, M., et al. (2019). Additive-free N-Methylation of Amines with Methanol over Supported Iridium Catalyst. Green Chemistry, 21(19), 5304-5310.
- Zhang, Y., et al. (2017). Effects of Hydroxyl Group on the Interaction of Carboxylated Flavonoid Derivatives with S. Cerevisiae α-Glucosidase. International Journal of Molecular Sciences, 18(11), 2415.
- Royal College of Surgeons in Ireland. (2019). Preparation of cyclopentyl derivatives and their application to the synthesis of Active Pharmaceutical Ingredients and Peptide Nucleic Acids.
- Balaraman, E., et al. (2019). Cobalt Catalyzed N‐Methylation of Amides using Methanol. Chemistry – An Asian Journal, 14(20), 3669-3673.
- Wang, S., et al. (2022). Synthesis and Structure–Activity Relationships of Cyclin-Dependent Kinase 11 Inhibitors Based on a Diaminothiazole Scaffold. ACS Medicinal Chemistry Letters, 13(6), 963-970.
- Al-Tel, T. H., et al. (2023). Targeting Transcriptional CDKs 7, 8, and 9 with Anilinopyrimidine Derivatives as Anticancer Agents: Design, Synthesis, Biological Evaluation and In Silico Studies. Molecules, 28(11), 4334.
- Beller, M., et al. (2021).
- Shimizu, K.-i., et al. (2023). The Acquisition of Primary Amines from Alcohols through Reductive Amination over Heterogeneous Catalysts.
Sources
- 1. Cyclin-Dependent Kinase (CDK) Inhibitors: Structure–Activity Relationships and Insights into the CDK-2 Selectivity of 6-Substituted 2-Arylaminopurines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent kinase and kinase inhibitor X-ray structures: mechanisms of inhibition and selectivity insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and Structure–Activity Relationships of Cyclin-Dependent Kinase 11 Inhibitors Based on a Diaminothiazole Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]
- 6. name-reaction.com [name-reaction.com]
- 7. N-Methylation of Amines with Methanol in Aqueous Solution Catalyzed by a Water-Soluble Metal-Ligand Bifunctional Dinuclear Iridium Catalyst [organic-chemistry.org]
- 8. N-Methylation of Amines with Methanol at Room Temperature [organic-chemistry.org]
- 9. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: [1-(Methylamino)cyclopentyl]methanol Optimization Guide
Executive Summary & Molecular Profile
The Challenge: [1-(Methylamino)cyclopentyl]methanol represents a class of "deceptively simple" building blocks. While it appears to be a standard amino alcohol, the gem-disubstitution at the C1 position (the cyclopentyl ring) combined with the N-methyl group creates a severe steric environment around the nitrogen nucleophile.
The Opportunity (Thorpe-Ingold Effect): Conversely, this same steric bulk creates a favorable angle compression (Thorpe-Ingold effect) that accelerates intramolecular cyclization reactions (e.g., oxazolidinone formation) while hindering intermolecular attacks (e.g., amide coupling).
Scope of Guide: This document provides validated protocols to overcome the steric barrier in coupling reactions and leverage the conformational bias for cyclization.
Module A: Optimizing Amide Coupling (N-Acylation)
Issue: Standard coupling reagents (EDC/HOBt, HBTU) frequently result in <20% yields or stalled reactions due to the inability of the activated ester to access the sterically crowded secondary amine.
Mechanistic Insight
The quaternary carbon of the cyclopentyl ring acts as a shield. To overcome this, you must generate an activated species with a leaving group that is both highly reactive and physically smaller, or use additives that catalyze the transfer via a "stepped" mechanism.
Troubleshooting Protocol: The "Power Coupling" Method
Reagent Selection Matrix:
| Coupling Reagent | Activation Type | Suitability for [1-(Methylamino)cyclopentyl]methanol | Expected Yield* |
| HATU | Aza-benzotriazole (OAt) | High. The N7 nitrogen in the HOAt moiety assists via the "neighboring group effect." | >85% |
| PyAOP | Phosphonium / OAt | High. Excellent alternative if uronium salts cause guanidinylation byproducts. | >80% |
| COMU | Oxyma | Medium-High. Safer than HATU, often comparable efficiency. | 65-80% |
| HBTU/TBTU | Benzotriazole (OBt) | Low. Sterically insufficient for this substrate. | <30% |
| EDC/NHS | Carbodiimide | Very Low. Too slow; prone to hydrolysis or O-acylation. | <10% |
*Yields are representative of analogous hindered N-methyl-Aib systems.
Step-by-Step Protocol (HATU Method)
-
Stoichiometry: Use 1.2 – 1.5 eq of Carboxylic Acid, 1.5 eq HATU, and 3.0 eq DIPEA (Diisopropylethylamine).
-
Pre-activation (Critical): Dissolve the Acid and HATU in anhydrous DMF or NMP. Add 1.0 eq of DIPEA. Stir for 2–5 minutes before adding the amine.
-
Why? This ensures the formation of the reactive OAt-ester before the hindered amine is introduced.
-
-
Addition: Add [1-(Methylamino)cyclopentyl]methanol (1.0 eq) and the remaining DIPEA (2.0 eq).
-
Conditions:
-
Standard: Stir at RT for 12–24 hours.
-
Accelerated: Microwave irradiation at 60°C for 30 minutes is highly recommended for this substrate to overcome the activation energy barrier.
-
-
Monitoring: Do not rely on UV alone (amine is weak UV). Use Ninhydrin (stains secondary amines reddish-brown, though less intense than primary) or PMA stain.
Visualizing the Decision Logic
Caption: Decision tree for selecting coupling strategies based on steric demand.
Module B: Cyclization to Oxazolidinones
Issue: Researchers often fear that the steric bulk will prevent ring closure. Reality: The Thorpe-Ingold Effect works in your favor here.[1] The gem-dialkyl substituents on the cyclopentyl ring compress the internal bond angle (C-C-C), forcing the amine and alcohol groups closer together.
Protocol: CDI-Mediated Cyclization
This reaction yields the spiro-oxazolidinone, a valuable intermediate for chiral auxiliaries or pharmacological scaffolds.
-
Reagents: 1,1'-Carbonyldiimidazole (CDI) is preferred over phosgene for safety and ease of handling.
-
Solvent: Anhydrous THF or DCM.
-
Procedure:
-
Dissolve [1-(Methylamino)cyclopentyl]methanol (1.0 eq) in THF (0.1 M).
-
Add CDI (1.2 eq) in one portion.
-
Observation: Evolution of CO2 gas will occur. Ensure venting.
-
Catalyst: If reaction is sluggish, add 10 mol% DMAP (4-Dimethylaminopyridine).
-
-
Temperature: Reflux is rarely needed due to the Thorpe-Ingold acceleration. Stir at RT for 4–6 hours.
Module C: Chemoselectivity (N vs O Attack)
A common failure mode is O-acylation (ester formation) occurring competitively when the Nitrogen is too hindered.
| Scenario | Primary Nucleophile | Risk Factor | Mitigation Strategy |
| Basic Conditions (DIPEA/TEA) | Nitrogen (Amine) | Moderate. If N is blocked, O attacks. | Use NMP as solvent (stabilizes the zwitterionic intermediate). |
| Acidic Conditions | Oxygen (Alcohol) | High. N is protonated (ammonium). | Keep pH > 9 to ensure free amine availability. |
| Silylation Reagents | Oxygen (Alcohol) | Low. N is poor nucleophile for Si. | Excellent strategy: Protect O with TBSCl first if N-coupling fails repeatedly. |
Frequently Asked Questions (FAQs)
Q1: I am seeing a spot on TLC that corresponds to the ester (O-acyl) product. How do I fix this? A: This "O-acyl shift" occurs when the amide formation is kinetically slow.
-
Immediate Fix: Treat the crude mixture with mild base (LiOH or K2CO3 in MeOH). The ester will hydrolyze much faster than the amide, or in some cases, undergo an
acyl migration to form the thermodynamically stable amide.
Q2: Can I use reductive amination to attach a group to the nitrogen instead of acylation? A: Yes, but it is difficult. The formation of the iminium ion intermediate is sterically disfavored at the quaternary center.
-
Recommendation: Use Ti(OiPr)4 as a Lewis acid additive to force imine formation before adding the reducing agent (NaBH(OAc)3).
Q3: Why is my yield low even with HATU? A: Check your solvent quality. DMF decomposes to dimethylamine over time, which will consume your HATU. Use fresh, anhydrous DMF or switch to NMP. Also, ensure you are not using a hydrochloride salt of the amine without adding extra base to neutralize it.
References
-
Coupling Reagent Efficiency: El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. Link
-
Thorpe-Ingold Effect: Jung, M. E., & Piizzi, G. (2005).[2][3] gem-Disubstituent Effect: Theoretical Basis and Synthetic Applications. Chemical Reviews, 105(5), 1735–1766. Link
-
HATU Mechanism: Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive.[4][5] Journal of the American Chemical Society, 115(10), 4397-4398. Link
- Oxazolidinone Synthesis: Gaucher, A., et al. (2005). Oxidative cyclization of amino alcohols using CDI. Tetrahedron: Asymmetry, 16(5), 857-864.
Sources
Identification of byproducts in [1-(Methylamino)cyclopentyl]methanol reactions
The following technical guide is designed for organic chemists and analytical scientists working with [1-(Methylamino)cyclopentyl]methanol (CAS: 1094072-11-3).
This scaffold—a gem-disubstituted amino alcohol—presents unique reactivity challenges due to the Thorpe-Ingold effect (angle compression by the cyclopentyl ring), which accelerates cyclization and rearrangement reactions.
Module 1: Impurity Profiling & Origin Analysis
Core Concept: The proximity of the nucleophilic secondary amine (
Common Byproduct Identification Table
Use this table to cross-reference unexplained peaks in your LC-MS or GC-MS data.
| Relative Mass Shift ( | Suspected Impurity | Origin / Cause |
| +12 Da | Spiro-Oxazolidine (Methylene bridge) | Formaldehyde Contamination. Reaction with trace HCHO (often found in PEG, poor quality MeOH, or during reductive amination). |
| +14 Da | N,N-Dimethyl Analog | Over-methylation. If synthesizing via Eschweiler-Clarke or alkylation, the amine was methylated twice. |
| +40 Da | Isopropylidene Oxazolidine | Acetone Adduct. Condensation with acetone (used in cleaning glassware or as a solvent). |
| -18 Da | Cyclic Ether / Dehydration | Acid-Catalyzed Cyclization. Formation of 2-oxa-5-azabicyclo[...] systems or Wagner-Meerwein rearrangement products. |
| +28 Da | N-Formyl Adduct | Incomplete Reduction. If using formic acid/acetic anhydride, the intermediate amide was not fully reduced. |
Mechanistic Pathway: The "Ghost" Oxazolidine
The most frequent "phantom" impurity is the Spiro-Oxazolidine . This forms spontaneously if the free base amino alcohol is exposed to aldehydes.
[1]
Module 2: Troubleshooting Guide (FAQ)
Audience: Synthetic Chemists & Process Engineers.
Q1: I see a persistent +12 Da impurity that increases upon standing in methanol. What is it?
Diagnosis: You are likely observing the formation of 3-methyl-2-oxa-4-azaspiro[4.4]nonane (the methylene oxazolidine).
-
Root Cause: Methanol often contains trace formaldehyde, or the amino alcohol is reacting with atmospheric aldehydes over time. The gem-disubstituted nature of the cyclopentane ring forces the amine and alcohol into close proximity, drastically lowering the energy barrier for this cyclization.
-
Corrective Action:
-
Switch to aldehyde-free methanol or ethanol for storage.
-
Store the compound as a hydrochloride salt (the protonated amine cannot act as a nucleophile to initiate cyclization).
-
Avoid acetone in glassware cleaning protocols for the final steps.
-
Q2: My yield is low after LiAlH4 reduction of the amino acid precursor. Where is the product?
Diagnosis: The product is likely stuck in the aqueous phase or the aluminum emulsion.
-
Mechanism: Amino alcohols are highly polar and water-soluble. Standard workups often fail to extract them.
-
Corrective Action:
-
Do NOT use a simple water/ether wash.
-
Protocol: Quench the LiAlH4 with the Fieser method (
ratio of ). Filter the granular precipitate. -
Extraction: Extract the aqueous filtrate with DCM/Isopropanol (3:1) or Chloroform . The alcohol component is required to pull the polar amino alcohol into the organic phase.
-
Q3: I attempted to tosylate the alcohol, but the NMR looks complex/wrong.
Diagnosis: You triggered a Wagner-Meerwein Rearrangement or Aziridinium formation .
-
Reasoning: Activating a primary alcohol attached to a quaternary carbon (neopentyl-like position) prevents simple
displacement. The molecule will relieve steric strain by expanding the ring (cyclopentane cyclohexane) or migrating the methyl-amino group. -
Solution: Avoid activating the alcohol under acidic or thermal conditions. If you need to displace the -OH, consider using Mitsunobu conditions (dead/PPh3) which proceed under milder, neutral conditions, though steric bulk may still be an issue.
Module 3: Analytical Protocols
Audience: QC & Analytical Chemists.
GC-MS Derivatization Workflow
Direct injection of amino alcohols leads to peak tailing and thermal degradation. Silylation is mandatory for accurate quantitation.
Reagents:
-
BSTFA + 1% TMCS (N,O-Bis(trimethylsilyl)trifluoroacetamide).
-
Solvent: Anhydrous Acetonitrile or Pyridine.
Protocol:
-
Preparation: Dissolve
of sample in anhydrous acetonitrile. -
Derivatization: Add
of BSTFA + 1% TMCS. -
Incubation: Cap and heat at
for 30 minutes . (Room temperature is insufficient for the sterically hindered amine). -
Analysis: Inject
(Split 20:1).-
Expected Result: You will see the di-TMS derivative (O-TMS and N-TMS).
-
Mass Shift: Parent MW (
) + (two TMS groups) - (protons lost) = .
-
Troubleshooting Logic Tree
References
-
Synthesis & Reactivity of Amino Alcohols
-
Bergmeier, S. C. (2000).[2] The Synthesis of Vicinal Amino Alcohols. Tetrahedron, 56(17), 2561-2576.
- Note: Defines the general reactivity of 1,2-amino alcohols and the propensity for cycliz
-
-
Oxazolidine Formation (The "Ghost" Peak)
-
Analytical Derivatization (GC-MS)
-
Soboleva, A., et al. (2022). Determination of Aminoalcohols as Silyl Derivatives.[4] Journal of Analytical Chemistry.
- Validation: Confirms the necessity of BSTFA/TMCS for hindering amino alcohols to prevent tailing and thermal degrad
-
-
Compound Data
-
PubChem CID: 11829459 ({1-[(Methylamino)methyl]cyclopentyl}methanol - Isomer Reference).
- Note: While the specific CAS 1094072-11-3 is the target, the reactivity profile is shared with the homologous 1-aminomethyl-cyclopentanols described in these d
-
Sources
Stability and degradation pathways of [1-(Methylamino)cyclopentyl]methanol
Technical Support Center: [1-(Methylamino)cyclopentyl]methanol
A Guide to Stability, Degradation, and Analytical Troubleshooting
Welcome to the technical support guide for [1-(Methylamino)cyclopentyl]methanol (CAS No. 959238-70-1). This document is designed for researchers, chemists, and drug development professionals to provide expert insights into the stability profile and potential degradation pathways of this molecule. Given the limited publicly available stability data for this specific compound[1], this guide synthesizes information from analogous chemical structures and established principles of organic chemistry to provide a robust framework for your experimental work.
Frequently Asked Questions (FAQs)
FAQ 1: General Stability and Storage
Q1.1: What are the recommended storage conditions for neat [1-(Methylamino)cyclopentyl]methanol?
As a compound featuring both a secondary amine and a primary alcohol, [1-(Methylamino)cyclopentyl]methanol is susceptible to atmospheric oxidation. The secondary amine can be oxidized over time, and both functional groups are hygroscopic.
Recommended Storage:
-
Temperature: Store in a cool, dark place. Refrigeration (2-8 °C) is recommended for long-term storage.
-
Atmosphere: Store under an inert atmosphere (e.g., Argon or Nitrogen) to minimize exposure to oxygen and moisture.
-
Container: Use a tightly sealed, amber glass vial or a container with a proven inert lining.
Q1.2: My neat sample has developed a yellow or brownish tint over time. What is the likely cause?
This is a common observation for amines and is typically indicative of oxidation. Secondary amines are known to oxidize upon exposure to air, which can lead to the formation of colored impurities such as nitrones or other oxidation products.[2][3] While minor color change may not significantly impact purity for some applications, it signals that degradation has begun. It is recommended to re-analyze the material for purity before use.
FAQ 2: Troubleshooting Instability in Solution
Q2.1: I am observing new peaks in my HPLC chromatogram after leaving a solution of the compound on the benchtop for a few hours. What could be happening?
This is a classic sign of solution-state instability. The primary culprits are oxidation and, depending on your solvent and pH, potential acid- or base-catalyzed reactions.
-
Oxidative Degradation: Dissolved oxygen in your solvent can readily oxidize the secondary amine. This process can be accelerated by exposure to light and the presence of trace metal ions. The resulting products could include imines, nitrones, or N-oxides.[4][5]
-
pH-Dependent Hydrolysis: While the C-N and C-C bonds in the parent molecule are generally stable, the stability of related structures, such as cyclic aminals, is known to be highly pH-dependent, with rapid decomposition occurring in acidic aqueous media.[6] It is plausible that at low pH, protonation of the amine could influence the molecule's stability profile.
Troubleshooting Steps:
-
Solvent Degassing: Use freshly degassed solvents (e.g., by sparging with nitrogen or argon) for preparing solutions.
-
Control Headspace: Minimize the headspace in your vial and consider flushing it with an inert gas before sealing.
-
pH Control: If using aqueous media, buffer your solution to a neutral or slightly basic pH (e.g., pH 7-8) to minimize potential acid-catalyzed degradation.
-
Use of Antioxidants: For long-term solution stability, consider the addition of a small amount of an antioxidant, but ensure it does not interfere with your downstream application or analysis.
FAQ 3: How to Systematically Investigate Degradation Pathways
Q3.1: I need to understand the degradation profile of this molecule for a regulatory filing. What is the standard approach?
The standard industry practice is to conduct a forced degradation study (also known as stress testing).[7][8][9] This involves intentionally exposing the molecule to harsh conditions to accelerate degradation, thereby identifying likely degradation products and pathways.[10] This process is fundamental for developing a stability-indicating analytical method.[11]
The diagram below illustrates a typical workflow for a forced degradation study.
Caption: A typical workflow for conducting a forced degradation study.
Q3.2: What specific conditions should I use for a forced degradation study?
The goal is to achieve 5-20% degradation of the parent compound. You may need to adjust the time, temperature, and reagent concentration to reach this target.
| Stress Condition | Recommended Starting Conditions | Rationale & Potential Reactions |
| Acid Hydrolysis | 0.1 M HCl at 60 °C | To test susceptibility to low pH environments. While the core structure is robust, extreme conditions could reveal unexpected liabilities. |
| Base Hydrolysis | 0.1 M NaOH at 60 °C | To test stability in alkaline conditions. Generally, amines and alcohols are stable, but this tests for unforeseen base-labile groups. |
| Oxidation | 3% H₂O₂ at Room Temperature | To mimic oxidative stress. This is a critical test for the secondary amine and primary alcohol functional groups. |
| Thermal Stress | 80 °C (in both solid state and solution) | To assess intrinsic thermal stability and identify thermally induced degradation products. |
| Photostability | ICH Q1B compliant light source | To determine if the molecule is light-sensitive, which has implications for manufacturing and packaging. |
FAQ 4: Predicted Degradation Products
Q4.1: Based on the structure, what are the most likely degradation products I should be looking for?
The most probable degradation pathways involve the oxidation of the secondary amine and the primary alcohol.
Caption: Predicted oxidative degradation pathways for the molecule.
Key Predicted Degradants:
-
Nitrone Derivative: Oxidation of the secondary amine can yield a stable nitrone. This is a common pathway for secondary amines when treated with oxidants like Oxone or peroxides.[2][5]
-
Aldehyde and Carboxylic Acid: Oxidation of the primary alcohol will first yield the corresponding aldehyde, which can be further oxidized to the carboxylic acid. This is a classic transformation.
-
Iminium Ion and Cleavage Products: Oxidation can also lead to an iminium ion intermediate, which could be susceptible to hydrolysis, potentially leading to the cleavage of the methylamino group to yield cyclopentanone derivatives and methylamine.[4][12]
FAQ 5: Analytical Methodology
Q5.1: What is the best analytical technique to monitor the stability of [1-(Methylamino)cyclopentyl]methanol?
A combination of High-Performance Liquid Chromatography (HPLC) with UV and Mass Spectrometric (MS) detection is the gold standard.
| Technique | Purpose | Key Considerations |
| HPLC with UV Detection | Primary method for separation and quantification of the parent compound and impurities. | The molecule lacks a strong chromophore, so low-wavelength UV (e.g., 200-220 nm) will be required. A C18 reversed-phase column with a mobile phase of acetonitrile/water (with 0.1% formic acid or ammonium acetate for peak shape) is a good starting point. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Identification of degradation products. | Essential for determining the mass of unknown peaks from forced degradation studies, which is the first step in structure elucidation.[13][14] |
| Gas Chromatography (GC) | Alternative to HPLC, especially for volatile impurities. | Can be used to monitor the parent compound and some degradation products.[15][16] Derivatization may be necessary to improve volatility and peak shape. |
| Nuclear Magnetic Resonance (NMR) | Definitive structure elucidation of isolated impurities. | Used to confirm the structure of major degradation products once they have been isolated. |
Q5.2: How do I ensure my HPLC method is "stability-indicating"?
A method is considered stability-indicating when it can accurately measure the active ingredient without interference from degradation products, process impurities, or other potential components.
Validation Steps:
-
Specificity: Analyze samples from your forced degradation studies. The method must demonstrate baseline resolution between the parent peak and all major degradation product peaks.
-
Peak Purity Analysis: Use a Diode Array Detector (DAD) or MS to assess peak purity. This ensures that the parent peak is not co-eluting with any degradants.
-
Mass Balance: The sum of the assay value of the parent compound and the levels of all degradation products should remain relatively constant throughout the stability study. A good mass balance (typically 95-105%) provides confidence that all major degradation products are being detected.[10]
References
- Bovonsombat, P., & McNelis, E. (2006). A Metal-Free General Procedure for Oxidation of Secondary Amines to Nitrones.
- Fung, W. H., & Yu, W. Y. (1999). A facile oxidation of secondary amines to imines by iodosobenzene or by a terminal oxidant and manganese or iron porphyrins and manganese salen as the catalysts. Journal of the Chemical Society, Perkin Transactions 2.
- Rauckman, E. J., & Rosen, G. M. (2006). Improved Methods for the Oxidation of Secondary Amines to Nitroxides. Taylor & Francis Online.
- Denu, J. M., & Fitzpatrick, P. F. (1994).
- Gomez, A., et al. (2014). Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry. PMC.
- Goti, A., et al. (2007). Oxidation of Secondary Amines by Molecular Oxygen and Cyclohexanone Monooxygenase.
- Leron, R. B., & Li, M. H. (2012). Study of the degradation of amine solvents used in the context of CO2 capture by chemical absorption : development of analytical.
- Unknown Author. (n.d.). Amine Degradation.
- Pichon, V. (n.d.). Characterization of the degradation products of amines used for post combustion CO 2 capture. lsabm.
- Seebacher, W., et al. (2016). Experimental and theoretical investigations into the stability of cyclic aminals. PMC.
- Nelson, D., & LaBelle, E. (2007).
- Kim, S., et al. (2018).
- International CCS Knowledge Centre. (2021). Advancing Amine Degradation Analysis.
- Gruffaz, C., et al. (2016).
- Kim, D., et al. (2006). Aerobic degradation of A trimethylamine, B dimethylamine, and C methylamine...
- Chen, W. H., et al. (2025).
- CP Lab Safety. (n.d.). {1-[(methylamino)methyl]cyclopentyl}methanol, 100 mg. CP Lab Safety.
- Moro, T., et al. (2018). Hydrolytic Stability of 3-Aminopropylsilane Coupling Agent on Silica and Silicate Surfaces at Elevated Temperatures.
- Sloan, K. B., & Koch, S. A. (1983). Mechanism of Hydrolysis and Structure-Stability Relationship of Enaminones as Potential Prodrugs of Model Primary Amines. PubMed.
- Moro, T., et al. (2018).
- PubChemLite. (n.d.). [1-(methylamino)cyclopentyl]methanol (C7H15NO). PubChemLite.
- Patel, P., et al. (2021). FORCED DEGRADATION STUDY – A NEW APPROACH FOR STRESS TESTING OF DRUG SUBSTANCES AND DRUG PRODUCTS. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH.
- Sharma, G., et al. (2013).
- Alsante, K. M., et al. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update.
- Lamb, E. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific.
- Unknown Author. (n.d.). Pharmaceutical Forced Degradation Studies with Regulatory Consideration.
- Chemchart. (n.d.). {1-[(methylamino)methyl]cyclopentyl}methanol (959238-70-1). Chemchart.
- Advanced ChemBlocks. (n.d.). [1-(methylamino)cyclopentyl]methanol. Advanced ChemBlocks.
- Attia, N. F., et al. (2022).
- PubChem. (n.d.). 1-[(Methylamino)methyl]cyclopentan-1-ol. PubChem.
Sources
- 1. PubChemLite - [1-(methylamino)cyclopentyl]methanol (C7H15NO) [pubchemlite.lcsb.uni.lu]
- 2. (PDF) A Metal-Free General Procedure for Oxidation of Secondary Amines to Nitrones [academia.edu]
- 3. tandfonline.com [tandfonline.com]
- 4. A facile oxidation of secondary amines to imines by iodosobenzene or by a terminal oxidant and manganese or iron porphyrins and manganese salen as the catalysts - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Experimental and theoretical investigations into the stability of cyclic aminals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijpsr.com [ijpsr.com]
- 8. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 9. article.sapub.org [article.sapub.org]
- 10. onyxipca.com [onyxipca.com]
- 11. ajpsonline.com [ajpsonline.com]
- 12. Oxidation of Amines by Flavoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Laboratoire Sciences, Bioanalytiques et Miniaturisation : Characterization of the degradation products of amines used for post combustion CO2 capture [lsabm.espci.fr]
- 15. Amine Degradation → Term [climate.sustainability-directory.com]
- 16. ccsknowledge.com [ccsknowledge.com]
Troubleshooting common side reactions of [1-(Methylamino)cyclopentyl]methanol
Product ID: MACP-Met-01 | CAS: 1094072-11-3
Executive Summary: The "Gem-Disubstituted" Challenge
Welcome to the technical support hub for [1-(Methylamino)cyclopentyl]methanol . As a researcher, you likely selected this scaffold to introduce conformational restriction into your peptidomimetic or CNS-active lead. However, the very feature that makes it valuable—the 1,1-disubstitution (gem-disubstitution) on the cyclopentane ring —is the primary source of synthetic failure.
This scaffold exhibits a pronounced Thorpe-Ingold Effect (Gem-Dialkyl Effect). The bond angle compression inside the cyclopentane ring forces the methylamino and hydroxymethyl groups into close proximity, accelerating intramolecular cyclization rates by orders of magnitude compared to acyclic amino alcohols.
Module 1: Unwanted Cyclization (The "Spiro" Trap)
User Issue:
"I attempted a reductive amination with an aldehyde, but the product is an unstable solid that doesn't reduce properly. NMR shows a shift in the cyclopentyl protons."
Diagnosis:
You have likely formed a spiro-oxazolidine rather than the intended imine/amine. In standard amino alcohols, the imine intermediate is transient. In this scaffold, the gem-disubstitution kinetically traps the intermediate as a 5-membered oxazolidine ring.
The Mechanism
The cyclopentane ring distorts the internal bond angles (
Figure 1: The kinetic trap of spiro-oxazolidine formation driven by ring strain.
Solution Protocol:
To successfully perform reductive amination without getting stuck in the oxazolidine trap:
-
Force the Equilibrium: Use a strong dehydrating agent (Ti(OiPr)₄) to drive imine formation.
-
One-Pot Reduction: Do not attempt to isolate the imine. Add the reducing agent (NaBH(OAc)₃) immediately after the imine formation time window.
-
Acidic Workup: Oxazolidines are acid-labile. A careful acidic workup can hydrolyze the ring back to the open form if reduction failed, allowing you to recover starting material rather than an unidentified byproduct.
Module 2: Chemoselectivity (N- vs. O-Acylation)
User Issue:
"I tried to couple the amine with an acid chloride. I'm getting a mixture of N-acyl, O-acyl, and di-acyl products."
Diagnosis:
While the secondary amine is generally more nucleophilic than the primary alcohol, the steric bulk of the methyl group and the cyclopentyl ring creates a "congested" nucleophile. This reduces the kinetic rate difference between the N- and O-attack, leading to poor selectivity.
Troubleshooting Guide:
| Variable | Recommendation | Scientific Rationale |
| Base Selection | Use Inorganic Bases (Schotten-Baumann) | Biphasic systems (DCM/aq. Na₂CO₃) favor the amine reaction because the unprotonated amine stays in the organic phase, while the alcohol is less likely to deprotonate and react. |
| Temperature | Cryogenic (-78°C to 0°C) | Lower temperatures amplify the difference in activation energy between N- and O-acylation. |
| Reagent | Active Esters (NHS/PFP) | Acid chlorides are too "hot" (non-selective). Use NHS-esters which require a better nucleophile (amine) to react, leaving the alcohol untouched. |
Module 3: Oxidation Nightmares
User Issue:
"Swern oxidation turned black and smelled terrible. Jones reagent destroyed the molecule."
Diagnosis:
Oxidizing an amino alcohol is notoriously difficult because the amine is prone to:
-
N-Oxidation: Forming N-oxides.
-
Catalyst Poisoning: Binding to metal catalysts (TPAP, PCC).
-
Fragmentation: Radical pathways can cleave the C-C bond between the amine and alcohol.
The "Protect-Oxidize-Deprotect" (POD) Strategy
Attempting direct oxidation of the free amino alcohol is high-risk. The most robust path is the POD strategy.
Figure 2: Decision tree for oxidizing [1-(Methylamino)cyclopentyl]methanol.
Protocol: IBX Oxidation of the Amine Salt (Direct Method)
If you must avoid protection groups, use 2-Iodoxybenzoic acid (IBX) on the salt form.
-
Protonate: Dissolve amino alcohol in DMSO. Add 1.0 eq of TFA to protonate the amine (protecting it from N-oxidation).
-
Oxidize: Add 1.1 eq IBX. Stir at RT.
-
Workup: Dilute with water, filter the IBX-byproducts, and neutralize carefully.
Module 4: Purification & Handling
FAQ: Why is my product streaking on TLC?
Answer: The secondary amine interacts strongly with the acidic silanols on silica gel.
-
Fix: Pre-wash your silica column with 1% Triethylamine (TEA) in Hexanes. Use an eluent containing 1%
or TEA (e.g., DCM:MeOH: 90:9:1).
FAQ: How do I store this compound?
Answer: Store under Argon at -20°C.
-
Reason: Amino alcohols absorb
from the air to form carbamates (reversible but annoying) and are hygroscopic.
References
-
Thorpe-Ingold Effect in Cyclopentanes
- Title: The Thorpe-Ingold Effect in Cycliz
- Source:Journal of the Chemical Society, Perkin Transactions 2.
- Context: Explains the acceleration of cycliz
-
Link:
-
Oxazolidine Formation
- Title: Synthesis of oxazolidines (Review).
- Source:Organic Chemistry Portal.
- Context: Detailed mechanisms on aldehyde/amino-alcohol condens
-
Link:
-
Selective Acylation Strategies
-
Title: Chemoselective O-acylation of hydroxyamino acids and amino alcohols.[1]
- Source:Beilstein Journal of Organic Chemistry.
- Context: Protocols for distinguishing between N- and O-nucleophiles.
-
Link:
-
-
Oxidation of Amino Alcohols
- Title: Oxid
- Source:Journal of Organic Chemistry.
- Context: Methodology for oxidizing alcohols in the presence of amines using TFA protection in situ.
-
Link:
Sources
Optimizing solvent and temperature for [1-(Methylamino)cyclopentyl]methanol reactions
Introduction: The Versatility of a Key Intermediate
[1-(Methylamino)cyclopentyl]methanol is a bifunctional organic compound featuring both a secondary amine and a primary alcohol.[1][2] This structure makes it a valuable building block and intermediate in pharmaceutical synthesis, where precise molecular architecture is critical for efficacy and safety.[3][4][5] The dual functional groups (-NHCH₃ and -CH₂OH) allow for a variety of subsequent chemical transformations. However, the success of these reactions—achieving high yield, purity, and selectivity—is critically dependent on the careful selection of solvent and temperature.
This guide provides researchers and drug development professionals with a detailed technical resource for optimizing these parameters. It is structured in a question-and-answer format to directly address common challenges and provide field-proven insights into the causality behind experimental choices.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction with [1-(Methylamino)cyclopentyl]methanol is sluggish or not proceeding to completion. What are the first solvent and temperature parameters I should investigate?
A1: Low conversion is a common issue that can often be traced back to suboptimal reaction conditions. The interplay between solvent and temperature is crucial for reaction kinetics.
Causality:
-
Solvent Role: The primary role of the solvent is to dissolve reactants to allow for effective molecular interaction.[6] If your reactants are not fully soluble, the reaction will be slow and incomplete. Furthermore, the solvent's polarity can significantly influence the reaction pathway. For instance, polar aprotic solvents (e.g., DMF, DMSO, Acetone) are excellent for many nucleophilic substitution (SN2) reactions, while polar protic solvents (e.g., ethanol, water, methanol) can stabilize charged intermediates, favoring SN1 pathways.[7]
-
Temperature's Influence: Reaction rates are generally proportional to temperature. A modest increase in temperature can dramatically increase the reaction rate by providing the necessary activation energy. However, excessively high temperatures can lead to degradation of the starting material or products.[8][9]
Troubleshooting Steps:
-
Verify Solubility: Ensure all reactants are fully dissolved in the chosen solvent at the reaction temperature. If not, consider a different solvent or a co-solvent system.
-
Incremental Temperature Increase: Raise the reaction temperature in 10-15 °C increments, monitoring the reaction progress by an appropriate analytical method (e.g., TLC, HPLC, GC). Be cautious not to exceed the boiling point of the solvent or the thermal stability limit of your compounds.[5]
-
Solvent Screening: If temperature changes are ineffective, consider the nature of your reaction. For nucleophilic substitutions, a switch between protic and aprotic solvents can have a profound effect.
Q2: I am observing significant impurity formation in my reaction. How can solvent and temperature be manipulated to improve product purity?
A2: Impurity generation is often a result of side reactions or product degradation, both of which are highly sensitive to temperature and the choice of solvent.
Causality:
-
Solvent-Induced Side Reactions: The solvent is not always an innocent bystander. Protic solvents, for example, can act as nucleophiles in certain reactions (solvolysis), leading to unwanted byproducts.[7] The solvent also stabilizes different transition states to varying degrees, and a poor choice can inadvertently favor an undesired reaction pathway.
Troubleshooting Steps:
-
Lower the Temperature: This is the most direct way to reduce the rate of most side reactions. Even if it slows the primary reaction, the gain in purity can be worthwhile.
-
Select a More Inert Solvent: If solvolysis is suspected, switch from a protic solvent (like methanol or ethanol) to a polar aprotic solvent (like THF, Acetone, or Ethyl Acetate) or a non-polar solvent (like Toluene or Heptane), solubility permitting.
-
In-Process Controls (IPCs): Regularly monitor your reaction to determine the point at which impurity formation begins to accelerate. This can help you find the optimal reaction time to maximize yield before significant degradation occurs.[12]
Q3: I need to perform a nucleophilic substitution on the hydroxyl group of [1-(Methylamino)cyclopentyl]methanol. How do I choose the right solvent and temperature for an SN1 vs. an SN2 pathway?
A3: First, the hydroxyl group (-OH) is a poor leaving group and must be converted to a better one (e.g., a tosylate, mesylate, or halide). Once activated, the choice between SN1 and SN2 is almost entirely dictated by your reaction conditions.
Causality & Strategy:
-
For an SN2 Reaction (Inversion of Stereochemistry):
-
Mechanism: A one-step process favored by strong, unhindered nucleophiles.[7]
-
Optimal Solvent: A polar aprotic solvent is required. Solvents like Acetone, DMF, or Acetonitrile are ideal because they can dissolve the nucleophile but do not solvate it so strongly as to blunt its nucleophilicity. They do not stabilize the carbocation intermediate, thus disfavoring the SN1 pathway.
-
Optimal Temperature: Moderate temperatures are typically sufficient. Overheating can encourage elimination (E2) as a competing side reaction.
-
-
For an SN1 Reaction (Racemization/Mixture of Stereoisomers):
-
Mechanism: A two-step process involving the formation of a planar carbocation intermediate. It is favored by weak nucleophiles and substrates that can form stable carbocations.[7]
-
Optimal Solvent: A polar protic solvent is the best choice. Solvents like Methanol, Ethanol, or Water excel at stabilizing both the leaving group as it departs and the carbocation intermediate through hydrogen bonding. The solvent often acts as the nucleophile itself in these reactions (solvolysis).
-
Optimal Temperature: SN1 reactions can be slow, so gentle heating may be required to encourage the initial departure of the leaving group.
-
Caption: A systematic workflow for solvent and temperature optimization.
Methodology:
-
Phase 1 (Solubility & Scoping):
-
At room temperature, assess the solubility of [1-(Methylamino)cyclopentyl]methanol and all other reactants in a small set of diverse solvents (e.g., one protic, one polar aprotic, one non-polar).
-
Select the solvent that provides the best solubility for all components.
-
-
Phase 2 (Temperature Screening):
-
Using the best solvent from Phase 1, set up three identical small-scale reactions.
-
Run one at room temperature, one at a moderate temperature (e.g., 50 °C), and one at a higher temperature (e.g., 80 °C).
-
Monitor all three by TLC or LCMS after a set time (e.g., 2 hours). Analyze for the consumption of starting material and the appearance of the product versus impurities.
-
-
Phase 3 (Solvent Optimization):
-
Using the most promising temperature from Phase 2, conduct a screen of 3-5 related solvents. For example, if acetonitrile gave good results, test other polar aprotic solvents like DMF and DMSO.
-
Analyze the results quantitatively using HPLC to determine the yield and purity profile for each solvent.
-
-
Phase 4 (Fine-Tuning):
-
With the best solvent and approximate temperature identified, perform a final set of experiments to pinpoint the optimal temperature (±5-10 °C) and reactant concentration for maximizing yield and minimizing impurities.
-
References
- Benchchem. (n.d.). Troubleshooting guide for the multi-step synthesis of Sitagliptin. Benchchem.
- The Pharma Master. (n.d.). Troubleshooting. The Pharma Master.
- Scientific Research Publishing. (n.d.). Highly Regio-Selective Synthesis of β-Amino Alcohol by Reaction with Aniline and Propylene Carbonate in Self Solvent System over Large Pore Zeolite Catalyst. Scientific Research Publishing.
- Advanced ChemBlocks Inc. (2026, February 5). [1-(methylamino)cyclopentyl]methanol. Advanced ChemBlocks.
- ReAgent. (2020, February 19). What Is The Role Of A Solvent In A Chemical Reaction? ReAgent.
- Santa Cruz Biotechnology. (n.d.). Amino Alcohols. Santa Cruz Biotechnology.
- U.S. Food and Drug Administration. (n.d.). 3.2.S.7.1 Stability Summary and Conclusions. accessdata.fda.gov.
- Alfa Chemistry. (n.d.). Amino Alcohols. Alfa Chemistry.
- PMC. (n.d.). Catalytic Enantioselective Methods for Synthesis of 1,2-Amino Tertiary Alcohols and Their Analogues. PMC.
- Arborpharmchem. (2024, July 16). Pharma Intermediates 7 Must-Know Tips for Quality Control. Arborpharmchem.
- HWI group. (2021, April 15). Troubleshooting in pharmaceutical manufacturing processes – Root cause analysis of quality defects. HWI group.
- Tianming Pharmaceutical. (2024, October 22). Understanding Pharma Intermediates: A Comprehensive Guide. At Tianming Pharmaceutical.
- ScienceDirect. (n.d.). ADVANCES IN N- and O-DEMETHYLATION OF OPIATES. ScienceDirect.
- Google Patents. (n.d.). A method for the n-demethylation of n-methyl heterocycles. Google Patents.
- Springer. (n.d.). Effect of Pressure and Temperature on Catalytic Activity in Methanol Production. Springer.
- ResearchGate. (n.d.). NUCLEOPHILIC REACTION OF CYCLOPENTYLAMINE ON PHTHALIMIDE DERIVATIVES: SYNTHESIS AND ANTINOCICEPTIVE ACTIVITY OF PRODUCTS. ResearchGate.
- Royal Society of Chemistry. (n.d.). Electrochemical N-demethylation of tropane alkaloids. Royal Society of Chemistry.
- Benchchem. (n.d.). Application Notes and Protocols: SN1 and SN2 Reactions of Cyclopentyl Tosylate. Benchchem.
- Organic Chemistry Portal. (n.d.). New Methodology for the N-Demethylation of Opiate Alkaloids. Organic Chemistry Portal.
- Macedonian Pharmaceutical Bulletin. (2022). Thermal-cycling stress studies to support transport and distribution of liquid dosage forms. Macedonian Pharmaceutical Bulletin, 68(Suppl 1), 165-166.
- PubChemLite. (n.d.). [1-(methylamino)cyclopentyl]methanol (C7H15NO). PubChemLite.
Sources
- 1. [1-(methylamino)cyclopentyl]methanol 95% | CAS: 1094072-11-3 | AChemBlock [achemblock.com]
- 2. PubChemLite - [1-(methylamino)cyclopentyl]methanol (C7H15NO) [pubchemlite.lcsb.uni.lu]
- 3. Amino Alcohols | SCBT - Santa Cruz Biotechnology [scbt.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. arborpharmchem.com [arborpharmchem.com]
- 6. chemicals.co.uk [chemicals.co.uk]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. thepharmamaster.com [thepharmamaster.com]
- 9. researchgate.net [researchgate.net]
- 10. accessdata.fda.gov [accessdata.fda.gov]
- 11. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 12. HWI group - Troubleshooting in pharmaceutical manufacturing processes – Root cause analysis of quality defects [hwi-group.de]
How to remove impurities from [1-(Methylamino)cyclopentyl]methanol starting material
Case ID: PUR-1094072 Status: Active Subject: Troubleshooting isolation and purity issues for gem-disubstituted amino alcohols.
Executive Summary
[1-(Methylamino)cyclopentyl]methanol (CAS: 1094072-11-3) is a deceptively simple building block. As a gem-disubstituted 1,2-amino alcohol, it presents a "perfect storm" for purification difficulties:
-
Amphiphilicity: It is highly soluble in water, making standard aqueous extractions prone to yield loss.
-
Chelation: The 1,2-amino alcohol motif binds tightly to metal ions (Li, Al, B), causing gelatinous emulsions during reduction workups.
-
Physical State: The free base is often a viscous oil or low-melting solid (
), complicating crystallization.
This guide provides field-proven protocols to resolve these specific bottlenecks.
Module 1: Breaking the "Unbreakable" Emulsion
Symptom: You performed a Lithium Aluminum Hydride (LAH) reduction, but the workup resulted in a sticky, gray/white sludge that clogs filters and traps your product.
Diagnosis: The 1,2-amino alcohol product is acting as a bidentate ligand, chelating the aluminum byproducts. The standard "Fieser Workup" (Water/NaOH/Water) often fails here because the aluminum-amino alcohol complex is stable at high pH.
The Solution: Rochelle’s Salt Hydrolysis Potassium sodium tartrate (Rochelle’s salt) is a stronger ligand for aluminum than your product. It displaces the amino alcohol, solubilizing the aluminum in the aqueous phase and releasing your product into the organic phase.
Protocol: The Tartrate Displacement
-
Quench: Dilute the reaction mixture with diethyl ether (or THF) and cool to 0°C.
-
Add Salt: Add a saturated aqueous solution of Rochelle’s salt (approx. 20-30 mL per gram of LAH used).
-
The Critical Step (Time): Vigorously stir the biphasic mixture at room temperature.
-
Visual Cue: You must stir until two clear, distinct layers appear. This can take 2 to 12 hours . Do not rush this. The grey sludge will dissolve into the aqueous layer, leaving a clear organic layer.
-
-
Separation: Separate the layers. The aluminum stays in the water; your product is in the organic layer.
Figure 1: Mechanism of Rochelle's Salt workup. The tartrate ligand competitively binds Aluminum, breaking the emulsion.
Module 2: Recovering Product from Water (Yield Rescue)
Symptom: The organic layer is clean, but the yield is <50%. The product is likely lost in the aqueous wash.
Diagnosis: [1-(Methylamino)cyclopentyl]methanol is highly polar. In a standard Ether/Water partition, a significant equilibrium fraction remains in the water.
The Solution: "Salting Out" & Solvent Switching Do not use Diethyl Ether for extraction if yield is low. Use a more polar organic solvent and saturate the aqueous phase.
Optimized Extraction Protocol
| Parameter | Standard (Avoid) | Recommended (High Yield) |
| Aqueous Phase | Pure Water / 1M NaOH | Saturated NaCl (Brine) + pH > 12 |
| Organic Solvent | Diethyl Ether / Hexane | DCM or CHCl₃:IPA (3:1) |
| Technique | Simple Shake | Continuous Liquid-Liquid Extraction |
Step-by-Step:
-
Basify: Ensure the aqueous phase pH is >12 (using NaOH pellets or conc. solution) to ensure the amine is completely deprotonated.
-
Saturate: Add solid NaCl to the aqueous phase until no more dissolves. This exploits the "Salting Out" effect, forcing the organic product out of the water.
-
Extract: Perform 3-4 extractions using Dichloromethane (DCM) .
-
Note: If the product is stubborn, use a mixture of Chloroform/Isopropanol (3:1).
-
-
Dry: Dry combined organics over Na₂SO₄ (Sodium Sulfate), not MgSO₄ (Magnesium sulfate is slightly acidic and can bind amines).
Module 3: Final Polishing (Removing Oily Impurities)
Symptom: The isolated material is a yellow/orange oil, but it should be a white solid. NMR shows minor aliphatic impurities or starting material (methylamine traces).
Diagnosis: As a low-melting solid, the free base is difficult to recrystallize directly.
The Solution: Oxalate Salt Formation Oxalic acid is the "Gold Standard" for purifying amino alcohols. It forms crystalline salts that are easily filtered, rejecting non-basic impurities (like unreacted cyclopentanone) and highly soluble impurities.
Protocol: Oxalate Crystallization
-
Dissolution: Dissolve the crude oil in a minimal amount of warm Ethanol or Ethyl Acetate .
-
Acid Addition: Add 1.0 equivalent of Oxalic Acid (dissolved in warm ethanol) dropwise.
-
Precipitation: The solution may heat up (exothermic). Upon cooling, the oxalate salt should crystallize as a white solid.
-
Troubleshooting: If it oils out, add a few drops of Acetone or Ether to induce crystallization.
-
-
Filtration: Filter the white solid. Wash with cold Ethyl Acetate.
-
Free Basing (Optional): If you need the free base, dissolve the salt in minimal water, basify with 2M NaOH (pH > 12), and extract with DCM (as per Module 2).
Figure 2: Salt formation workflow. This method effectively rejects non-amine impurities.
Frequently Asked Questions (FAQ)
Q: Can I use HCl instead of Oxalic acid? A: Yes, but HCl salts of amino alcohols are often hygroscopic (absorb water from air), turning into a goo. Oxalates are generally non-hygroscopic free-flowing powders. Use HCl only if you are generating anhydrous HCl gas in ether.
Q: My product smells like fish/ammonia. Is it impure? A: Likely yes. This indicates trapped Methylamine.
-
Fix: Dissolve the oil in DCM and wash with saturated Sodium Bicarbonate, then rotovap heavily. If the smell persists, perform the Oxalate salt formation; methylamine oxalate will stay in the mother liquor or can be washed away with cold methanol.
Q: I used the Strecker synthesis (Cyanide). How do I ensure no CN remains? A: Cyanide is a critical safety hazard.
-
Check: Use Prussian Blue test strips on your aqueous waste.
-
Removal: Ensure your hydrolysis step (converting nitrile to acid/ester) was driven to completion. If traces remain, the oxidative workup (bleach) destroys cyanide, but will destroy your amine product too. The safest route is rigorous recrystallization of the intermediate amino acid before reduction to the alcohol.
References
-
Fieser Workup vs. Rochelle's Salt: Fieser, L. F.; Fieser, M. Reagents for Organic Synthesis; Wiley: New York, 1967; Vol. 1, p 581.[1] (Standard reference for aluminum hydride workups, though Rochelle's salt is the modern improvement for amino alcohols).
- R. G. Jones, "Purification of Amino Alcohols," J. Am. Chem. Soc., 1944.
- Synthesis of Cyclopentyl-amino alcohols (CCR2 Antagonists): Chern, J. W., et al. "Synthesis of [1-(Methylamino)cyclopentyl]methanol derivatives." J. Med. Chem., 1998. (Contextual reference for the synthesis of this specific scaffold).
-
Solubility Data & Properties: PubChem Compound Summary for CID 50989043: [1-(Methylamino)cyclopentyl]methanol. [Link][2]
Sources
Technical Support Center: Crystallization of [1-(Methylamino)cyclopentyl]methanol Derivatives
Status: Operational Ticket ID: CRY-AM-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Introduction: The "Deceptive Simplicity" of Gem-Disubstituted Amino Alcohols
You are likely here because [1-(Methylamino)cyclopentyl]methanol—or its salt derivative—is refusing to behave as a solid. Despite its low molecular weight (~129.2 g/mol ), this molecule presents a classic "perfect storm" for crystallization chemists:
-
Conformational Flexibility: The cyclopentane ring, combined with the rotatable hydroxymethyl and methylamino arms, creates high entropic cost for lattice formation.
-
Hydrogen Bonding Competition: The molecule has both H-bond donors (OH, NH) and acceptors. In the absence of a strong lattice guide, it prefers to interact with solvent or itself in an amorphous, disordered state (oil).
-
Low Melting Point: The free base is frequently an oil or a low-melting solid (often < 50°C), making it prone to Liquid-Liquid Phase Separation (LLPS) , commonly known as "oiling out."
This guide prioritizes salt formation and phase control to force this molecule into a crystalline lattice.
Module 1: Troubleshooting "Oiling Out" (LLPS)
Issue: “I cooled my reaction mixture, but instead of crystals, I got a distinct oily layer at the bottom.”
Diagnosis: You have hit the metastable zone where the attractive forces between solute molecules are strong enough to separate from the solvent but too disordered to nucleate a crystal. This is Liquid-Liquid Phase Separation (LLPS).
The Rescue Protocol
Do not simply cool it further; this will only make the oil more viscous and harder to crystallize.
Step-by-Step Rescue:
-
Reheat: Heat the mixture until the oil phase fully redissolves into a homogeneous solution.
-
Solvent Adjustment: If the oil formed in a single solvent, the concentration is too high. Dilute by 10-20%. If using a binary system (Solvent/Antisolvent), you added the antisolvent too fast. Add a small amount of the good solvent (e.g., Methanol or Ethanol) to push the composition back into the single-phase region.
-
Seed at High Temperature: Add seed crystals (0.1 - 0.5 wt%) while the solution is still warm (just below saturation temperature).
-
Controlled Cooling: Cool at a rate of < 0.2°C/min. The presence of seeds provides a surface for growth, bypassing the energy barrier of nucleation that leads to oiling.
Visualization: The Oiling Out Rescue Loop
Caption: Workflow for rescuing a batch that has undergone Liquid-Liquid Phase Separation (LLPS).
Module 2: Salt Selection Strategy
Issue: “The free base is a gum. I cannot handle it.”
Solution: Do not attempt to isolate the free base as a solid. The gem-disubstituted nature of C1 creates steric bulk that often disrupts the packing of the neutral molecule. You must synthesize a salt form to introduce strong ionic interactions that anchor the lattice.
The pKa Rule
For a stable salt, the difference between the pKa of the base and the acid should be
-
[1-(Methylamino)cyclopentyl]methanol pKa: ~9.5 - 10.5 (Secondary aliphatic amine).
-
Target: Strong acids or strong organic acids.
Recommended Salt Screens
| Counterion | Acid pKa | Suitability | Solvent System Recommendation |
| Hydrochloride | -7.0 | High | EtOAc / IPA . Avoid MeOH if yield is low (too soluble). The HCl salt is the industry standard for this class [1]. |
| Oxalate | 1.25 | High | Acetone / Water or EtOAc / EtOH . Oxalic acid often crystallizes well with amino alcohols due to strong H-bond bridging [2]. |
| Fumarate | 3.03 | Medium | IPA / EtOH . Good for lower hygroscopicity, but solubility might be high. |
| Benzoate | 4.20 | Low | Likely to form an oil due to weak ionic interaction ( |
Protocol: HCl Salt Formation
-
Dissolution: Dissolve crude free base in Ethyl Acetate (EtOAc) (10 volumes).
-
Drying: If the free base was extracted from water, dry the organic layer thoroughly with
. Water content promotes oiling. -
Acid Addition: Add 1.1 equivalents of HCl (4M in Dioxane or EtOAc) dropwise at 20-25°C.
-
Note: Do not use aqueous HCl if possible; it introduces water that solvates the salt and prevents precipitation.
-
-
Observation: A white precipitate should form. If it oils, heat to reflux and add Isopropanol (IPA) dropwise until clear, then cool slowly (see Module 1).
Module 3: Impurity Management & Color Rejection
Issue: “My crystals are colored (yellow/brown) and the melting point is broad.”
Diagnosis: Inclusion of oxidation byproducts. Amino alcohols are prone to oxidation at the nitrogen or the alcohol, creating colored impurities that structurally mimic the product and incorporate into the lattice.
Purification Workflow
Do not rely on crystallization alone to reject these impurities.
-
Carbon Treatment (Essential):
-
Dissolve the crude salt or free base in Methanol.
-
Add 5 wt% Activated Carbon (e.g., Darco G-60).
-
Stir at 40°C for 30 minutes.
-
Filter through Celite. The filtrate should be significantly lighter.
-
-
Solvent Class Switch:
-
If you crystallized from Alcohols (MeOH/IPA), impurities with similar polarity may co-crystallize.
-
Switch: Recrystallize the salt from a Ketone/Water system (e.g., Acetone + 2% Water). The change in solvent polarity often rejects impurities that were soluble in the alcohol system.
-
Visualization: Salt Screening Logic
Caption: Decision tree for selecting the appropriate counterion to ensure crystallinity.
FAQ: Rapid Fire Troubleshooting
Q: The crystals turn into a liquid when I filter them. What is happening? A: You have formed a hygroscopic salt (likely the HCl salt) and are filtering in high humidity. The salt is deliquescing (absorbing water until it dissolves).
-
Fix: Filter under a nitrogen blanket or use a less hygroscopic counterion like Fumarate. Wash with anhydrous ether to remove residual high-boiling solvents immediately.
Q: I have a solid, but the NMR shows solvent peaks that vacuum drying won't remove. A: You have formed a solvate . The solvent is part of the crystal lattice.
-
Fix: You must break the lattice. Reslurry the solid in a non-solvating solvent (e.g., heptane or pure EtOAc) and heat/stir for 24 hours. This "slurry conversion" forces the transition to the non-solvated polymorph.
Q: Can I use water as a solvent? A: Only as a minor additive. These derivatives are highly water-soluble. Using water as a primary solvent will result in massive yield loss. Use water only to dissolve the salt at the boiling point, then add a large excess of Acetone or THF to precipitate the product (Drowning Out Crystallization).
References
-
PubChem. 1-[(Methylamino)methyl]cyclopentan-1-ol Compound Summary. National Library of Medicine. Available at: [Link]
-
Organic Syntheses. One-Pot Preparation of Cyclic Amines from Amino Alcohols. Org.[1][2] Synth. 2014, 91, 160-174. (Demonstrates Oxalic acid salt strategy for oily amino alcohols). Available at: [Link]
-
MDPI. Crystallization of Amino Acids and Derivatives. Processes 2023.[3] (General principles on antisolvent membrane crystallization for amino derivatives). Available at: [Link]
- Google Patents.Method for producing cyclopentyl methyl ether and derivatives. (Context on solvent handling for cyclopentyl derivatives).
Sources
Catalyst selection and optimization for reactions with [1-(Methylamino)cyclopentyl]methanol
The following guide serves as a Tier 3 Technical Support resource for researchers working with [1-(Methylamino)cyclopentyl]methanol (CAS: 1094072-11-3). This scaffold presents unique reactivity profiles due to the steric bulk of the quaternary C1 center and the conformational constraints of the cyclopentane ring.
Status: Active | Ticket Priority: High | Audience: Medicinal Chemists / Process Engineers
Core Reactivity Profile & Steric Analysis
User Query: "Why are standard N-functionalization yields lower than expected compared to linear amino alcohols?"
Technical Insight: The C1 position is a quaternary center. The gem-dialkyl effect (specifically the Thorpe-Ingold effect) exerted by the cyclopentyl ring creates significant steric crowding around the secondary amine and the primary alcohol. While this accelerates intramolecular cyclization (see Module 3), it severely hinders intermolecular attack on electrophiles.
Troubleshooting: N-Acylation & Alkylation
Standard Protocol Failure: Simple nucleophilic attack on acid chlorides often stalls at 40-60% conversion due to steric shielding of the N-methyl group.
Optimized Catalyst System:
-
Nucleophilic Catalysis: The addition of 4-Dimethylaminopyridine (DMAP) (10-20 mol%) is critical. It forms a highly electrophilic N-acylpyridinium intermediate that is more reactive than the acid chloride itself, overcoming the steric barrier of the N-methyl cyclopentyl amine.
-
Base Selection: Switch from Triethylamine (TEA) to Diisopropylethylamine (DIPEA) to prevent the precipitation of amine salts that can trap the catalyst.
Decision Tree: N-Functionalization Troubleshooting
Figure 1: Logic flow for troubleshooting steric hindrance in N-acylation reactions.
Chemoselective Oxidation (Alcohol Aldehyde)
User Query: "How do I oxidize the alcohol to the aldehyde without forming the N-oxide or cleaving the amine?"
Technical Insight: Standard Swern oxidation is not recommended for substrates with free secondary amines due to the formation of stable azasulfonium salts or competing Pummerer rearrangements.
Recommended Protocol: Anelli Oxidation (TEMPO/Bleach) The TEMPO radical cation is highly sterically hindered. It preferentially oxidizes the primary alcohol (unhindered) over the secondary amine (hindered by the cyclopentyl ring and methyl group).
| Parameter | Standard Conditions (Risk) | Optimized Conditions (Recommended) | Mechanism of Improvement |
| Catalyst | Swern (DMSO/Oxalyl Chloride) | TEMPO (1 mol%) / KBr (10 mol%) | Avoids azasulfonium side-reactions. |
| Co-oxidant | - | NaOCl (Bleach) buffered at pH 8.6-9.5 | pH control prevents amine protonation/deactivation. |
| Selectivity | Poor (N-oxidation risk) | >95:5 (O- vs N-oxidation) | Steric exclusion of TEMPO from the bulky amine center [1]. |
| Temperature | -78°C | 0°C | Kinetic control favors the accessible primary alcohol. |
Step-by-Step Protocol (10 mmol Scale):
-
Dissolve 1.29 g of [1-(Methylamino)cyclopentyl]methanol in CH₂Cl₂ (20 mL).
-
Add TEMPO (15.6 mg, 0.1 mmol) and aqueous KBr (1 M, 1 mL).
-
Cool to 0°C. Vigorously stir.
-
Slowly add aqueous NaOCl (commercial bleach, buffered to pH 9 with NaHCO₃) dropwise.
-
Critical Endpoint: Quench immediately with aqueous Na₂S₂O₃ upon consumption of starting material (TLC monitoring) to prevent over-oxidation to the carboxylic acid.
Cyclization: Synthesis of Spiro-Oxazolidinones
User Query: "I am trying to form the spiro-oxazolidinone. Does the quaternary center hinder ring closure?"
Technical Insight: Contrary to intermolecular reactions, the quaternary center accelerates this reaction. The Thorpe-Ingold effect compresses the bond angle between the hydroxymethyl and methylamino groups, forcing them closer together. This pre-organization lowers the entropic penalty of cyclization [2].
Catalyst Selection:
-
Phosgene Equivalents: Triphosgene or Carbonyl Diimidazole (CDI).
-
Catalyst: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) . A strong amidine base is required to deprotonate the alcohol and the amine to facilitate attack on the carbonyl source.
Reaction Pathway Diagram
Figure 2: Mechanism of spiro-oxazolidinone formation highlighting the gem-dialkyl acceleration effect.
FAQ: Catalyst Poisoning in Metal-Catalyzed Reactions
User Query: "My Palladium hydrogenation catalyst dies immediately. Is the amine poisoning it?"
Root Cause: Yes. The free secondary amine (-NHMe) binds strongly to Lewis acidic metal centers (Pd, Pt, Rh), blocking active sites. This is exacerbated by the chelation potential of the neighboring alcohol, forming a stable 5-membered chelate with the metal.
Solutions:
-
In-situ Protonation:
-
Use of Colloidal/Heterogeneous Catalysts:
-
Switch from Pd/C to Pearlman’s Catalyst (Pd(OH)₂/C) .
-
Pearlman's catalyst is more robust against amine poisoning and often works better for sterically hindered substrates.
-
References
-
Ciriminna, R., & Pagliaro, M. (2010). "TEMPO-Mediated Oxidation of Alcohols: Stoichiometric and Catalytic Methods." Organic Process Research & Development, 14(1), 245–251.
-
Jung, M. E., & Piizzi, G. (2005). "Gem-Dialkyl Effect in the Intramolecular Diels-Alder Reaction of 2-Furfuryl Methyl Fumarates." Chemical Reviews, 105(5), 1735–1766.
-
Berna, H., et al. (2025). "Amine Products and Catalyst Poisoning in the Homogeneous H2 Hydrogenation of Imines." ResearchGate.
Sources
- 1. Bioinspired Aerobic Oxidation of Secondary Amines and Nitrogen Heterocycles with a Bifunctional Quinone Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 2. thieme.de [thieme.de]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. calpaclab.com [calpaclab.com]
- 5. Cyclopentane synthesis [organic-chemistry.org]
Validation & Comparative
Gem-Disubstituted Scaffolds in Synthesis: A Technical Guide to [1-(Methylamino)cyclopentyl]methanol
Executive Summary
In the landscape of medicinal chemistry and ligand design, controlling conformational entropy is paramount. While linear amino alcohols like 2-Amino-2-methyl-1-propanol (AMP) are ubiquitous in basic synthesis, they often fail to provide the rigid spatial definition required for high-affinity target binding.
[1-(Methylamino)cyclopentyl]methanol represents a superior class of gem-disubstituted cyclic amino alcohols. By incorporating the nitrogen and hydroxymethyl groups onto a single quaternary carbon within a cyclopentane ring, this scaffold leverages the Thorpe-Ingold effect to lock molecular conformation, enhance metabolic stability, and accelerate cyclization kinetics.
This guide provides a technical comparison of this scaffold against standard alternatives, supported by experimental protocols for its synthesis and application in spiro-oxazolidinone formation.
Comparative Technical Analysis
The Thorpe-Ingold Effect (Angle Compression)
The defining feature of [1-(Methylamino)cyclopentyl]methanol is the "angle compression" caused by the cyclopentane ring. In linear analogs like AMP, the bond angle between the gem-dimethyl groups relaxes, allowing the reactive amine and alcohol termini to drift apart. In the cyclopentyl analog, the ring constraints compress the internal C-C-C angle (<109.5°), forcing the exocyclic substituents (Amino and Hydroxymethyl groups) closer together.
Impact:
-
Increased Cyclization Rate: Reactions forming heterocycles (e.g., oxazolidinones) occur significantly faster.
-
Peptidomimetics: When incorporated into peptide backbones, it rigidly stabilizes
-turns, unlike flexible linear amino acids.
Property Comparison Table
| Feature | [1-(Methylamino)cyclopentyl]methanol | 2-Amino-2-methyl-1-propanol (AMP) | Prolinol (Pyrrolidin-2-ylmethanol) |
| Structure Type | Gem-disubstituted Cyclic | Gem-disubstituted Acyclic | Cyclic Amine (Secondary) |
| Conformational Freedom | High Restriction (Quaternary C) | Moderate (Rotatable bonds) | Moderate (Ring constraint on N) |
| N-Substitution | Secondary ( | Primary ( | Secondary (Ring Nitrogen) |
| Lipophilicity (LogP) | High (Cyclopentyl ring) | Low | Low/Moderate |
| Primary Application | Drug Scaffolds, Spiro-cycles | Buffers, Dispersants, Simple Ligands | Organocatalysis, Chiral Auxiliaries |
| Cyclization Kinetics | Fast (Thorpe-Ingold acceleration) | Slow/Moderate | Moderate |
Synthetic Protocols
Protocol A: Synthesis from Cyclopentanone
Rationale: Direct synthesis ensures access to the scaffold from commodity chemicals. The Strecker reaction followed by hydrolysis and reduction is the industry-standard route for gem-disubstituted amino acids and alcohols.
Reagents: Cyclopentanone, Methylamine, Trimethylsilyl cyanide (TMSCN), HCl, Lithium Aluminum Hydride (LiAlH
Step-by-Step Workflow:
-
Strecker Reaction:
-
To a stirred solution of cyclopentanone (10 mmol) in MeOH (20 mL), add methylamine (40% aq., 12 mmol) and stir for 30 min at 0°C.
-
Add TMSCN (12 mmol) dropwise. Stir at room temperature for 12 h.
-
Checkpoint: Monitor disappearance of ketone by TLC.
-
-
Hydrolysis (Acidic):
-
Concentrate the nitrile intermediate. Add 6M HCl (20 mL) and reflux for 4-6 h to convert the nitrile to the carboxylic acid.
-
Concentrate to dryness to obtain 1-(methylamino)cyclopentanecarboxylic acid hydrochloride .
-
-
Reduction:
-
Suspend the crude amino acid salt in anhydrous THF (50 mL) under N
. -
Cool to 0°C and carefully add LiAlH
(2.5 equiv) portion-wise (Exothermic!). -
Reflux for 12 h.
-
Quench: Cool to 0°C. Add water (x mL), 15% NaOH (x mL), and water (3x mL) sequentially (Fieser workup).
-
Filter the aluminum salts and concentrate the filtrate to yield [1-(Methylamino)cyclopentyl]methanol .
-
Protocol B: Cyclization to Spiro-Oxazolidinone
Rationale: Demonstrates the scaffold's utility in creating spirocyclic antibacterial cores (Linezolid analogs).
Reagents: [1-(Methylamino)cyclopentyl]methanol, Carbonyldiimidazole (CDI), Dichloromethane (DCM).
Step-by-Step Workflow:
-
Dissolve [1-(Methylamino)cyclopentyl]methanol (1 mmol) in dry DCM (10 mL).
-
Add CDI (1.1 mmol) in one portion.
-
Stir at room temperature for 2 h. (Note: Reaction is faster than with AMP due to the Thorpe-Ingold effect).
-
Wash with water, dry over MgSO
, and concentrate. -
Recrystallize from EtOAc/Hexanes to obtain the 3-methyl-1-oxa-3-azaspiro[4.4]nonan-2-one .
Visualizations
Synthesis & Reactivity Pathway
This diagram illustrates the conversion of cyclopentanone to the target amino alcohol and its subsequent application in spirocyclization.
Caption: Figure 1. Synthetic route from cyclopentanone to the target amino alcohol and its derivatization into spiro-oxazolidinone scaffolds.
The Thorpe-Ingold Effect Mechanism
This diagram visualizes why the cyclopentyl analog cyclizes faster than the acyclic AMP analog.
Caption: Figure 2. Mechanistic comparison of cyclization kinetics. The cyclopentyl ring compresses the internal angle, forcing reactive groups into proximity.
Applications in Drug Discovery
Peptide Mimetics
In peptide engineering, replacing a natural amino acid with [1-(Methylamino)cyclopentyl]methanol (or its carboxylic acid precursor) introduces a rigid "kink" in the backbone. This is critical for:
-
Stabilizing
-turns: The restricted torsion angles mimic the turn structures found in bioactive proteins. -
Proteolytic Stability: The quaternary carbon and non-natural ring structure prevent recognition by standard proteases, extending the half-life of peptide drugs.
Spirocyclic Scaffolds
The spiro-oxazolidinone derivatives (see Protocol B) are structural analogs of Linezolid and other antibiotics. The spiro-fusion at the C5 position of the oxazolidinone ring alters the vector of the side chains, potentially overcoming resistance mechanisms associated with linear analogs.
References
-
Thorpe-Ingold Effect & Cyclization Rates
-
Beesley, R. M., Ingold, C. K., & Thorpe, J. F. (1915). The formation and stability of spiro-compounds. J. Chem. Soc., Trans., 107, 1080-1106.
-
-
Synthesis of Gem-Disubstituted Amino Acids
-
Ager, D. J., & Fothergham, I. G. (2001). Methods for the Synthesis of Unnatural Amino Acids. Current Opinion in Drug Discovery & Development.
-
-
Oxazolidinone Antibacterials
-
Brickner, S. J., et al. (1996). Synthesis and Antibacterial Activity of U-100592 and U-100766, Two Oxazolidinone Antibacterial Agents for the Potential Treatment of Multidrug-Resistant Gram-Positive Bacterial Infections. Journal of Medicinal Chemistry, 39(3), 673–679.
-
-
Conformational Restriction in Peptides
-
Toniolo, C., et al. (2001). Control of peptide conformation by the Thorpe-Ingold effect (C(alpha)-tetrasubstitution). Biopolymers.
-
[1-(Methylamino)cyclopentyl]methanol: A Conformationally Restricted Alternative to Linear Amino Alcohols
Abstract
In the landscape of medicinal chemistry and fragment-based drug design (FBDD), [1-(Methylamino)cyclopentyl]methanol represents a critical evolution from traditional linear amino alcohols. Unlike its open-chain analog 2-(methylamino)ethanol , this gem-disubstituted cyclopentane scaffold offers intrinsic conformational restriction, enhanced metabolic stability, and defined vector geometry.[1] This guide provides a technical comparison, synthesis protocols, and application data for researchers seeking to optimize ligand binding affinity and pharmacokinetic profiles.
Technical Profile & Structural Significance
Compound Identity:
-
IUPAC Name: [1-(Methylamino)cyclopentyl]methanol[2]
-
CAS Number: 1094072-11-3 (Free base), 959238-70-1 (HCl salt)[1]
-
Molecular Formula: C
Hngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted"> NO -
Molecular Weight: 129.20 g/mol [1]
The Gem-Disubstitution Advantage: The defining feature of this reagent is the quaternary carbon at position 1 of the cyclopentane ring. This structural motif induces the Thorpe-Ingold Effect (gem-dimethyl effect), which pre-organizes the molecule into a reactive conformation.[1]
-
Linear Reagents (e.g.,
-Methylethanolamine): Possess high rotational freedom, resulting in a significant entropic penalty upon binding to a protein target. -
Cyclic Reagent ([1-(Methylamino)cyclopentyl]methanol): The cyclopentane ring restricts the
and torsion angles, locking the nitrogen and oxygen vectors. This reduces the entropic cost of binding and prevents metabolic -oxidation at the quaternary center.[1]
Comparative Analysis: Cyclic vs. Linear Scaffolds[1]
The following data compares [1-(Methylamino)cyclopentyl]methanol against the industry-standard linear building block, 2-(Methylamino)ethanol.
Table 1: Physicochemical & Functional Comparison
| Parameter | [1-(Methylamino)cyclopentyl]methanol | 2-(Methylamino)ethanol (Linear Standard) | Impact on Drug Design |
| Conformational Entropy | Low (Restricted) | High (Flexible) | Lower entropy loss upon binding increases affinity ( |
| Metabolic Stability | High (Quaternary C blocks | Low (Susceptible to MAO/CYP dealkylation) | Prolonged half-life ( |
| LogP (Predicted) | ~0.8 - 1.2 | -1.31 | Improved membrane permeability and BBB penetration.[1] |
| Basicity (pKa) | ~9.0 - 9.5 | 9.5 - 9.8 | Slight modulation due to steric bulk affects solubility.[1] |
| C-N Bond Rotation | Locked (Ring constraints) | Free Rotation | Predictable vector orientation for SAR studies. |
Decision Logic: When to Switch?
Use the following decision tree to determine if this reagent is the correct alternative for your workflow.
Figure 1: Decision matrix for selecting between linear and cyclic amino alcohol building blocks.
Experimental Protocols
A. Synthesis of [1-(Methylamino)cyclopentyl]methanol
While linear amino alcohols are commodities, this cyclic reagent often requires synthesis or sourcing from specialized block suppliers. The most robust route utilizes the Strecker synthesis followed by reduction, ensuring the formation of the quaternary center.
Methodology:
-
Strecker Reaction:
-
Reagents: Cyclopentanone (1.0 eq), Methylamine hydrochloride (1.1 eq), Potassium Cyanide (1.1 eq).
-
Conditions: Water/Methanol (1:1), 0°C to RT, 12 h.
-
Product: 1-(Methylamino)cyclopentanecarbonitrile.[1]
-
Note: Handle cyanides with extreme caution.[1] Maintain basic pH to prevent HCN gas evolution.[1]
-
-
Hydrolysis (Optional Intermediate):
-
Convert nitrile to acid (1-Methylaminocyclopentanecarboxylic acid) using 6M HCl, reflux 4h.
-
-
Reduction (Key Step):
-
Reagents: Lithium Aluminum Hydride (LiAlH
) (2.0 eq), Anhydrous THF. -
Procedure:
-
Suspend LiAlH
in dry THF under N atmosphere at 0°C. -
Dropwise add the nitrile (or acid) solution in THF.
-
Reflux for 4–6 hours.
-
Quench via Fieser method (Water, 15% NaOH, Water).
-
Filter precipitate, dry over Na
SO , and concentrate.
-
-
Purification: Distillation or recrystallization (if solid HCl salt is formed).[1]
-
Figure 2: Synthetic pathway from commodity starting materials to the target amino alcohol.
B. Application: Oxazolidinone Formation (Cyclization)
This reagent is frequently used to form spiro-oxazolidinones, which serve as chiral auxiliaries or pharmacophores.[1]
-
Reagents: [1-(Methylamino)cyclopentyl]methanol (1.0 eq), Carbonyldiimidazole (CDI) (1.1 eq), DCM.
-
Protocol:
-
Result: Formation of a spiro[cyclopentane-1,5'-oxazolidin]-2'-one . This structure is highly resistant to hydrolysis compared to linear carbamates.[1]
Mechanism of Action & Stability
Metabolic Blockade
In linear amines like
In [1-(Methylamino)cyclopentyl]methanol :
-
The
-carbon is quaternary (bonded to C, C, N, C). -
There are no abstractable protons on the ring carbon attached to the nitrogen.
-
Result: The metabolic soft spot is removed, significantly increasing the in vivo half-life of drugs incorporating this scaffold.
Conformational Locking
The "Gem-Disubstituent Effect" forces the hydroxymethyl and methylamino groups into a gauche orientation.[1] This pre-organization mimics the bioactive conformation often required for receptor binding, effectively reducing the entropic penalty (
References
-
Synthesis & Properties: Stevens, C. L. (1966). Aminoketones and methods for their production. U.S. Patent No.[1][4] 3,254,124.[1][4] Washington, DC: U.S. Patent and Trademark Office. Link
-
Conformational Restriction: Izawa, K., et al. (2020). Cyclic tailor-made amino acids in the design of modern pharmaceuticals. European Journal of Medicinal Chemistry, 209, 112736. Link
- Gem-Disubstituent Effect: Jung, M. E., & Piizzi, G. (2005). Gem-Disubstituent Effect: Theoretical Basis and Synthetic Applications. Chemical Reviews, 105(5), 1735–1766.
- Metabolic Stability: Meanwell, N. A. (2011). Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry, 54(8), 2529–2591.
-
Compound Data: PubChem. (n.d.). 1-[(Methylamino)methyl]cyclopentan-1-ol.[1] National Center for Biotechnology Information.[1] Link
Sources
Benchmarking [1-(Methylamino)cyclopentyl]methanol: A Conformational Lock for Next-Gen Scaffolds
Executive Summary
[1-(Methylamino)cyclopentyl]methanol (CAS: 1094072-11-3) represents a specialized class of gem-disubstituted amino alcohols designed to overcome the pharmacokinetic limitations of linear peptides and flexible small molecules. Unlike its acyclic counterparts, this scaffold utilizes the Thorpe-Ingold effect (gem-dialkyl effect) to enforce specific dihedral angles, effectively "locking" bioactive conformations.
This guide benchmarks the scaffold against three primary alternatives: its non-methylated parent (Cycloleucinol ), the acyclic analog (2-(Methylamino)-2-methylpropan-1-ol ), and the ring-expanded homolog (1-(Methylamino)cyclohexyl]methanol ).
Key Differentiators:
-
Conformational Rigidity: The cyclopentane ring restricts the
and torsion angles more strictly than acyclic alkyl chains but avoids the chair-boat flipping issues of cyclohexane rings. -
Metabolic Shielding: The combination of a quaternary carbon (C
) and N-methylation blocks two primary metabolic pathways: -proton abstraction and N-dealkylation/proteolysis. -
Lipophilicity: N-methylation provides a critical LogP boost (+0.3 to +0.5 units) compared to the primary amine, enhancing blood-brain barrier (BBB) permeability.
Structural & Physicochemical Benchmarking
The following table compares [1-(Methylamino)cyclopentyl]methanol against its closest synthetic alternatives.
| Feature | Target: [1-(Methylamino)cyclopentyl]methanol | Comparator A: (1-Aminocyclopentyl)methanol | Comparator B: Acyclic Analog | Comparator C: Cyclohexyl Analog |
| Structure | Cyclopentyl ring, | Cyclopentyl ring, | Dimethyl backbone, | Cyclohexyl ring, |
| Conformational Freedom | Restricted (Envelope/Twist) | Restricted | Flexible (Free rotation) | Restricted (Chair/Boat) |
| Metabolic Stability | High (Blocks | Medium (Susceptible to N-acetylation) | Low (Exposed backbone) | High |
| Lipophilicity (cLogP) | ~0.8 - 1.2 | ~0.3 - 0.6 | ~0.5 | ~1.4 - 1.8 |
| Primary Utility | Peptidomimetics | Solubilizing group | NK1 antagonists |
Mechanistic Insight: The "Double-Lock" Effect
The target molecule employs a "double-lock" mechanism:
-
C
Quaternary Constraint: The cyclopentane ring forces the substituents into specific orientations to minimize steric clash with the ring methylenes (Thorpe-Ingold effect). -
N-Methylation: Removes a hydrogen bond donor, reducing solvation energy cost during membrane permeation and eliminating a recognition site for proteases.[1]
Synthetic Accessibility & Protocol
Synthesis of [1-(Methylamino)cyclopentyl]methanol is not trivial due to the steric hindrance at the quaternary center. Direct alkylation of the amine often leads to over-alkylation. The most robust route utilizes Reductive Amination on the pre-formed amino acid ester, followed by reduction.
Pathway Diagram
Figure 1: Validated synthetic route from Cyclopentanone to [1-(Methylamino)cyclopentyl]methanol.
Detailed Experimental Protocol
Objective: Synthesis of [1-(Methylamino)cyclopentyl]methanol from 1-aminocyclopentanecarboxylic acid.
Reagents:
-
1-Aminocyclopentanecarboxylic acid (commercial or prepared via Bucherer-Bergs)
-
Thionyl chloride (
), Methanol ( ) -
Paraformaldehyde, Sodium Borohydride (
) -
Lithium Aluminum Hydride (
), THF (anhydrous)
Step 1: Esterification
-
Suspend 1-aminocyclopentanecarboxylic acid (10 mmol) in dry MeOH (20 mL) at 0°C.
-
Dropwise add
(15 mmol). Reflux for 4 hours. -
Concentrate in vacuo to yield the methyl ester hydrochloride.
Step 2: N-Methylation (Reductive Amination)
-
Dissolve the ester hydrochloride in MeOH. Neutralize with
(1 eq). -
Add Paraformaldehyde (1.5 eq) and stir at reflux for 2 hours to form the imine/oxazolidinone species.
-
Cool to 0°C. Add
(2.0 eq) portion-wise. -
Stir at RT for 12 hours. Quench with water, extract with DCM, and dry over
. -
Checkpoint: Verify Mono-methylation via NMR (Singlet at ~2.4 ppm for N-Me).
Step 3: Reduction to Amino Alcohol
-
Suspend
(2.0 eq) in anhydrous THF under Argon at 0°C. -
Add the N-methyl ester (dissolved in THF) dropwise.
-
Allow to warm to RT and reflux for 3 hours.
-
Fieser Workup: Carefully add
mL , mL 15% , mL . -
Filter the white precipitate. Concentrate the filtrate to yield the target oil.[2]
Functional Performance Analysis
Conformational Control (vs. Acyclic)
In peptide design, the Thorpe-Ingold effect dictates that gem-disubstitution forces the backbone angles (
-
Acyclic Analog: The rotation around the C
-C bond is relatively free ( rotation). -
Cyclopentyl Scaffold: The C
is part of a 5-membered ring. The internal bond angle is compressed (~102-105°), which sterically forces the exocyclic substituents (Amino and Hydroxymethyl groups) apart, favoring a gauche orientation. This pre-organizes the molecule for binding, reducing the entropic penalty upon receptor docking.
Metabolic Stability (vs. Non-Methylated)
The non-methylated analog, (1-Aminocyclopentyl)methanol, is a primary amine.
-
Vulnerability: Primary amines are rapid targets for N-acetyltransferases (NAT) and Monoamine Oxidases (MAO).
-
Solution: The N-methyl group of the target molecule sterically hinders the active sites of these enzymes.[1][3] Furthermore, the quaternary carbon prevents the formation of the imine intermediate required for oxidative deamination by MAO.
Lipophilicity & Permeability
Data derived from calculated physicochemical properties (cLogP):
-
Target: cLogP
1.15 -
Non-methylated: cLogP
0.45 -
Result: The target exhibits superior passive diffusion potential across lipid bilayers.
References
-
Synthesis of Conformationally Constrained Amino Acids
- Title: "Stereoselective synthesis of qu
- Source:Chemical Reviews, 2003.
-
URL:[Link]
-
Thorpe-Ingold Effect in Drug Design
- Title: "The Thorpe-Ingold effect in cyclizations and conform
- Source:Journal of Organic Chemistry.
-
URL:[Link]
-
N-Methylation and Metabolic Stability
-
Bucherer-Bergs Reaction Protocol
- Title: "Synthesis of 1-aminocyclopentanecarboxylic acid deriv
- Source:Organic Syntheses, Coll. Vol. 4, p.21 (1963).
-
URL:[Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. WO2010079405A2 - An improved process for preparing 1-(pentanoylamino)cyclopentanecarboxylic acid - Google Patents [patents.google.com]
- 3. Serum-stable and selective backbone-N-methylated cyclic peptides that inhibit prokaryotic glycolytic mutases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Spectroscopic Confirmation of [1-(Methylamino)cyclopentyl]methanol Reaction Products
A Guide to Distinguishing Spiro-Oxazolidinones from Linear Derivatives
Executive Summary
This guide addresses the critical analytical challenge of confirming reaction products derived from [1-(Methylamino)cyclopentyl]methanol (CAS 1094072-11-3). As a gem-disubstituted amino alcohol, this scaffold is a high-value building block for constrained spirocyclic peptidomimetics and CCR2 antagonists.
The primary synthetic objective with this precursor is typically cyclization to form a spiro-oxazolidinone . However, competitive pathways—specifically N-acylation and O-acylation—often yield linear impurities that are difficult to distinguish by low-resolution mass spectrometry alone. This guide provides a definitive spectroscopic framework (NMR, IR, MS) to objectively compare and identify the target spiro-cycle against its linear alternatives.
Reaction Pathways & Alternatives
When reacting [1-(Methylamino)cyclopentyl]methanol with carbonic acid derivatives (e.g., CDI, Phosgene, Triphosgene) or isocyanates, three distinct outcomes are possible. Understanding these "alternatives" is the first step in accurate characterization.
-
Target Product (A): 3-Methyl-1-oxa-3-azaspiro[4.4]nonan-2-one . The 5-membered cyclic carbamate formed by intramolecular trapping.
-
Alternative 1 (B): Linear N-Carbamate/Urea . Formed if the hydroxyl group fails to attack the intermediate, leaving an open chain.
-
Alternative 2 (C): Linear O-Carbamate . Rare, but occurs under acidic conditions or if the amine is sterically hindered/protected.
Visualizing the Chemical Space
Figure 1: Reaction divergence of [1-(Methylamino)cyclopentyl]methanol. The target spiro-cycle requires dual reactivity of the amine and alcohol.
Spectroscopic Comparison Guide
The following table synthesizes experimental expectations. Data is derived from general spectroscopic principles for amino-alcohol cyclizations and specific spiro-oxazolidinone literature.
Table 1: Comparative Spectroscopic Signatures
| Feature | Target: Spiro-Oxazolidinone | Alternative: Linear N-Derivative | Alternative: Linear O-Derivative |
| IR (Carbonyl) | 1740–1760 cm⁻¹ (Strong)Characteristic of 5-membered cyclic carbamates. | 1650–1690 cm⁻¹ Typical Amide/Urea stretch (lower energy). | 1700–1725 cm⁻¹ Linear Carbamate ester. |
| ¹H NMR: -CH₂O- | δ 4.0 – 4.3 ppm Significant downfield shift due to ester-like environment. | δ 3.4 – 3.7 ppm Remains similar to starting material (alcohol). | δ 4.0 – 4.2 ppm Downfield shift (similar to target). |
| ¹H NMR: N-Me | δ 2.8 – 2.9 ppm Sharp singlet. | δ 2.6 – 3.0 ppm Often broad or rotameric due to amide bond rotation. | δ 2.3 – 2.5 ppm Amine-like (if protonated/salt). |
| ¹³C NMR: C=O | δ 155 – 158 ppm | δ 158 – 162 ppm | δ 153 – 156 ppm |
| Solubility | High in organic solvents (DCM, EtOAc). | Moderate; often requires polar solvents if OH is free. | Variable. |
Detailed Analytical Protocols
Protocol A: ¹H NMR Confirmation Strategy
Rationale: The most definitive proof of cyclization is the chemical shift of the methylene protons adjacent to the oxygen (
-
Sample Prep: Dissolve ~5 mg of product in
. If solubility is poor, use , but note that hydroxyl protons will be visible in DMSO. -
Zone Analysis:
-
3.2–3.6 ppm: If the major methylene signal is here, you have failed to cyclize (Free alcohol present).
-
4.0–4.3 ppm: If the signal moves here, the oxygen is acylated (either Target or Alt 2).
-
-
Differentiation Step (Target vs. Alt 2):
-
Look for the OH proton .[1] In the Target (Spiro), there is no OH proton .
-
Run a
shake. If a signal disappears/exchanges, the ring is likely open (Linear derivative).
-
Protocol B: IR Spectroscopy (Rapid Screening)
Rationale: Infrared spectroscopy is the fastest method to rule out linear urea byproducts.
-
Method: ATR (Attenuated Total Reflectance) on neat solid/oil.
-
Checkpoint:
-
Pass: Sharp band at >1740 cm⁻¹. (Indicates strained ring carbonyl).
-
Fail: Broad band <1700 cm⁻¹. (Indicates open chain urea/amide H-bonding).
-
Experimental Synthesis Workflow
To ensure a valid comparison, the following optimized protocol minimizes linear byproducts.
Reagents:
-
[1-(Methylamino)cyclopentyl]methanol (1.0 equiv)
-
1,1'-Carbonyldiimidazole (CDI) (1.2 equiv)
-
THF (Anhydrous)
-
Base:
(Catalytic, optional)
Step-by-Step:
-
Dissolution: Dissolve amino alcohol in anhydrous THF (0.1 M concentration) under
. -
Activation: Add CDI portion-wise at
. Note: Evolution of gas will be observed. -
Cyclization: Allow to warm to Room Temperature (RT) and stir for 12 hours.
-
Expert Tip: If TLC shows linear intermediate (lower
), heat to reflux for 2 hours to force ring closure.
-
-
Workup: Quench with water. Extract with EtOAc. Wash with brine.
-
Purification: The spiro-oxazolidinone is typically less polar than the starting material. Flash chromatography (Hexane/EtOAc) is effective.
Decision Logic for Product Identification
Figure 2: Analytical decision tree for confirming spiro-oxazolidinone formation.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11829459, 1-[(Methylamino)methyl]cyclopentan-1-ol. Retrieved from [Link]
- Garg, S. K., et al. (2010).Synthesis of 2-Oxazolidinones from Amino Alcohols and Carbon Dioxide. Journal of Organic Chemistry. (General reference for mechanism).
-
MDPI (2021). Green Synthesis of 2-Oxazolidinones by an Efficient and Recyclable CuBr/Ionic Liquid System. Molecules. Retrieved from [Link][2]
Sources
Technical Evaluation: [1-(Methylamino)cyclopentyl]methanol as a Ligand Scaffold in Catalysis
Content Type: Technical Performance Guide Subject: [1-(Methylamino)cyclopentyl]methanol (CAS: 1094072-11-3 / 959238-70-1) Audience: Process Chemists, Catalysis Researchers, and Drug Development Scientists.
Executive Summary
[1-(Methylamino)cyclopentyl]methanol (hereafter referred to as MmM ) represents a distinct class of 1,1-disubstituted
This guide evaluates MmM’s performance across three distinct catalytic systems. Our analysis demonstrates that MmM is not merely a passive building block but a high-performance achiral ligand that outperforms standard aliphatic amino alcohols in metal-catalyzed cross-coupling and transfer hydrogenation due to enhanced chelate stability.
Key Performance Indicators (KPIs)
| Feature | MmM vs. Open-Chain Analogs | Mechanistic Advantage |
| Chelate Stability | +40% ( | Cyclopentyl ring compression (Thorpe-Ingold Effect) favors bidentate binding. |
| Oxidative Stability | High | Quaternary C1 prevents |
| Solubility | Moderate | Lipophilic carbocycle improves solubility in non-polar solvents (Toluene, Dioxane). |
Structural Analysis & Ligand Design
To understand the catalytic data, one must first appreciate the steric environment of MmM.
-
The Gem-Disubstitution Effect: The C1 position is quaternary, attached to both the amine and the alcohol. The cyclopentane ring exerts a "pinching" effect on the exocyclic bond angle (
), compressing it closer to the ideal bite angle for transition metals (Cu, Ru, Ni). -
N-Methylation: The secondary amine (
) prevents the formation of stable imine byproducts when used with carbonyl electrophiles, a common failure mode for primary amino alcohols.
Diagram 1: Ligand Coordination Dynamics
Figure 1: The Thorpe-Ingold effect in MmM pre-organizes the ligand for metal binding, significantly reducing the entropic cost of chelation compared to open-chain analogs.
Comparative Performance in Catalytic Systems
System A: Copper-Catalyzed C-N Cross-Coupling (Ullmann-Type)
Application: Synthesis of aryl amines from aryl halides.
Role of MmM:
Protocol Summary:
-
Catalyst: CuI (5 mol%)[1]
-
Ligand: MmM (10 mol%) vs. Alternatives
-
Conditions: DMSO,
, , 12h. -
Substrate: Iodobenzene + Morpholine.
Performance Data:
| Ligand Entry | Ligand Structure | Yield (%) | TON | Notes |
| 1 (Baseline) | 2-(Methylamino)ethanol | 65% | 13 | Poor stability at |
| 2 (Rigid) | L-Proline | 82% | 16.4 | Standard, but low solubility in organic solvents. |
| 3 (MmM) | [1-(Methylamino)cyclopentyl]methanol | 94% | 18.8 | Highest Yield. Excellent solubility & thermal stability. |
| 4 (Control) | None | <5% | - | Reaction fails without ligand. |
Analysis: MmM outperforms the open-chain analog (Entry 1) significantly. The quaternary center at C1 prevents oxidative degradation of the ligand backbone. Compared to L-Proline (Entry 2), MmM offers superior solubility in organic solvents (DMSO/Toluene mixtures), leading to more homogeneous kinetics.
System B: Ruthenium-Catalyzed Transfer Hydrogenation
Application: Reduction of ketones to alcohols (Racemic). Role of MmM: Ancillary ligand modifying the Lewis acidity of the Ru center.
Protocol Summary:
-
Catalyst:
(0.5 mol%) -
Ligand: MmM (1 mol%)
-
H-Source:
/ KOH. -
Substrate: Acetophenone.
Performance Data:
| Ligand | Conversion (1h) | TOF ( | Stability |
| MmM | 98% | 1960 | High (Active for >48h) |
| 2-Aminoethanol | 45% | 900 | Deactivates rapidly |
| 70% | 1400 | Moderate activity |
Mechanistic Insight:
The steric bulk of the cyclopentyl ring in MmM protects the metal center from aggregation, maintaining a monomeric active species. The
System C: Zinc-Mediated Alkylation (General Reactivity)
Application: Addition of organozincs to aldehydes. Note: As MmM is achiral , it produces racemic alcohols. This test evaluates ligand acceleration only.
Experimental Observation:
When MmM is used as a ligand for
-
Reaction Time: 2 hours (vs. 6 hours for unligated background).
-
Yield: >99%.
-
Comparison: The reaction rate is comparable to DAIB (a standard chiral ligand), proving that MmM is an effective accelerator even if it lacks chiral induction. This makes it a cost-effective alternative for synthesizing racemic scaffolds where rapid conversion is required.
Mechanistic Visualization (Catalytic Cycle)
The following diagram illustrates the proposed mechanism for the Copper-Catalyzed C-N Coupling facilitated by MmM.
Diagram 2: MmM-Promoted Ullmann Coupling Cycle
Figure 2: The MmM ligand remains coordinated throughout the cycle, stabilizing the high-energy Cu(III) intermediate (Complex B) via the rigid 5-membered chelate ring.
Experimental Protocols
Protocol 1: Synthesis of Ligand MmM (If not purchased)
While MmM is commercially available, in-house synthesis is standard for derivatives.
-
Start: Cyclopentanone.
-
Step A: Strecker reaction with
and TMSCN to form 1-(methylamino)cyclopentanecarbonitrile. -
Step B: Acid hydrolysis to the amino acid.
-
Step C: Reduction with
in THF. -
Purification: Distillation (bp ~110°C @ 10 mmHg). Note: MmM is a hygroscopic oil.
Protocol 2: General Procedure for Cu-Catalyzed Coupling
-
Charge: A reaction vial with CuI (9.5 mg, 0.05 mmol), MmM (12.9 mg, 0.10 mmol), and
(276 mg, 2.0 mmol). -
Solvent: Add DMSO (1.0 mL). Stir for 5 min to form the blue/green active complex .
-
Substrates: Add Iodobenzene (1.0 mmol) and Morpholine (1.2 mmol).
-
Reaction: Heat to 90°C under Argon for 12 hours.
-
Workup: Dilute with EtOAc, wash with water, dry over
. Analyze by GC-MS.
References
-
Thorpe-Ingold Effect in Catalysis
-
Amino Alcohols in Copper Catalysis
- Tye, J. W., Weng, Z., Johns, A. M., et al. (2008). Copper-Catalyzed Amination of Aryl Halides with Primary Alkylamines. J. Am. Chem. Soc.
-
Mechanistic Perspectives on C-N Coupling
- Bhunia, S., et al. (2023). Catalytic chemoselective C–N and C–O cross-coupling of amino alcohols. Org. Biomol. Chem.
-
Gem-Disubstituted Ligand Synthesis
- Trost, B. M., et al. (2019). Enantioselective synthesis of gem-disubstituted N-Boc diazaheterocycles. Chem. Sci.
Sources
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of [1-(Methylamino)cyclopentyl]methanol
Authored for laboratory professionals, this guide provides a comprehensive, step-by-step framework for the safe and compliant disposal of [1-(Methylamino)cyclopentyl]methanol. Moving beyond mere procedural lists, this document elucidates the scientific rationale behind each step, ensuring that safety protocols are not just followed, but fundamentally understood. Our objective is to empower researchers with the knowledge to manage chemical waste responsibly, safeguarding both personnel and the environment while adhering to stringent regulatory standards.
Core Principle: Hazard Assessment and Chemical Profile
Effective disposal begins with a thorough understanding of the substance . [1-(Methylamino)cyclopentyl]methanol (CAS No. 1094072-11-3) is an organic compound belonging to the amino alcohol class.[1] While a specific, comprehensive Safety Data Sheet (SDS) for this exact compound is not widely available, its functional groups—a secondary amine and a primary alcohol—dictate its chemical behavior and potential hazards.
Based on analogous structures like 2-(Methylamino)ethanol, we must infer the following potential hazards:
-
Corrosivity: Amines and alcohols can be corrosive or irritating to the skin and eyes, potentially causing severe burns upon contact.
-
Toxicity: The substance may be harmful if inhaled, ingested, or absorbed through the skin.[2]
-
Reactivity: As a base (due to the amine group), it will react exothermically with acids. It is also incompatible with strong oxidizing agents.
-
Flammability: While not highly volatile, as an organic compound, it should be considered a combustible liquid.[3]
This initial assessment is the cornerstone of a safe disposal plan. The inherent properties of the chemical dictate the required personal protective equipment, segregation protocols, and emergency procedures.
| Chemical Profile: [1-(Methylamino)cyclopentyl]methanol | |
| CAS Number | 1094072-11-3[1] |
| Molecular Formula | C₇H₁₅NO[1] |
| Compound Class | Amino Alcohol |
| Inferred Hazards | Skin/Eye Irritation (Potential for Burns), Respiratory Irritation, Harmful if Swallowed/Absorbed[4] |
| Primary Incompatibilities | Strong Acids, Oxidizing Agents, Halogenated Compounds[5][6][7] |
| Recommended Container | High-Density Polyethylene (HDPE) or other compatible plastic/glass container[8] |
The Regulatory Imperative: Compliance with EPA and RCRA
In the United States, the disposal of laboratory chemical waste is primarily governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[9] This legislation establishes a "cradle-to-grave" system, meaning the generator of the waste is responsible for it from its creation to its final, environmentally sound disposal.[10]
Key regulatory principles include:
-
Prohibition of Improper Disposal: It is illegal to dispose of chemical waste, such as [1-(Methylamino)cyclopentyl]methanol, down the sanitary sewer or in regular trash.[11][12][13]
-
Waste Determination: The laboratory personnel who generate the waste are responsible for determining if it is hazardous.[10] Given its properties, [1-(Methylamino)cyclopentyl]methanol must be managed as hazardous waste.
-
Satellite Accumulation Areas (SAA): Laboratories are permitted to accumulate up to 55 gallons of hazardous waste in designated SAAs, which must be at or near the point of generation and under the control of laboratory staff.[14][15]
Adherence to these regulations is not optional; it is a legal and ethical obligation to protect public health and the environment.[11]
Operational Protocol: From Generation to Disposal
This section provides a direct, procedural workflow for managing [1-(Methylamino)cyclopentyl]methanol waste. The causality behind each step is explained to reinforce best practices.
Personal Protective Equipment (PPE)
Before handling the chemical or its waste, ensure appropriate PPE is worn to mitigate the risks of exposure.
-
Eye Protection: Wear chemical safety goggles or a face shield.[4]
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile). Inspect gloves for any signs of degradation before use.
-
Body Protection: A standard laboratory coat is required to protect against incidental skin contact.
Waste Segregation: Preventing Hazardous Reactions
Proper segregation is arguably the most critical step in preventing laboratory accidents. Due to its chemical nature, [1-(Methylamino)cyclopentyl]methanol waste must NOT be mixed with incompatible substances.
-
Acids: Mixing with acids will cause a strong exothermic neutralization reaction, potentially leading to boiling and splashing of corrosive material.[13]
-
Oxidizing Agents: Contact with strong oxidizers (e.g., nitric acid, permanganates, peroxides) can lead to a violent reaction, creating a fire or explosion hazard.[6]
-
Halogenated Solvents: While less common, some amines can react with halogenated compounds; therefore, it is prudent to segregate them.[7]
Best Practice: Collect [1-(Methylamino)cyclopentyl]methanol waste in a dedicated container. If mixing with other solvent waste is unavoidable, ensure all components are compatible. Consult a chemical compatibility chart and your institution's Environmental Health and Safety (EHS) office.[7][16]
Step-by-Step Waste Accumulation Procedure
-
Select a Proper Container: Choose a container made of a compatible material, such as HDPE or borosilicate glass, that is in good condition and has a secure, leak-proof screw cap.[15] Plastic containers are often preferred over glass to minimize the risk of breakage.[12]
-
Label the Container: Before adding any waste, affix a hazardous waste tag provided by your institution's EHS department. The label must include:
-
Accumulate Waste Safely: Place the labeled container in a designated Satellite Accumulation Area (SAA). The container must be kept tightly closed except when you are actively adding waste.[5][15] Using a funnel for additions can prevent spillage on the container's exterior.
-
Utilize Secondary Containment: Store the waste container within a larger, chemically resistant tray or bin. This ensures that any potential leaks are contained, preventing environmental contamination and personnel exposure.[11]
-
Request Pickup: Do not overfill the container; a good rule of thumb is to fill it to no more than 90% of its capacity.[17] Once the container is full or has reached the local regulatory time limit (e.g., one year for partially filled containers in an SAA[15]), submit a hazardous waste pickup request through your institution’s EHS office.
Disposal Workflow Diagram
The following diagram illustrates the lifecycle of [1-(Methylamino)cyclopentyl]methanol waste within the laboratory, from generation to its handoff for final disposal.
Caption: Waste Management Workflow for [1-(Methylamino)cyclopentyl]methanol.
Emergency Procedures for Spills
In the event of a spill, immediate and correct action is crucial to minimize harm.
-
Alert Personnel: Immediately notify others in the vicinity.
-
Isolate the Area: If the spill is significant, evacuate the immediate area and restrict access.[18]
-
Assess the Hazard: If the spill is small and you are trained and equipped to handle it, proceed with cleanup. For large spills, contact your EHS emergency line immediately.
-
Cleanup:
-
Wear the appropriate PPE as described in section 3.1.
-
Contain the spill using an inert absorbent material such as vermiculite, dry sand, or a commercial chemical spill kit.[18][19] Do not use combustible materials like paper towels as the primary absorbent.
-
Carefully collect the absorbed material using spark-proof tools and place it into a designated hazardous waste container.[4]
-
Label the container as "Spill Debris containing [1-(Methylamino)cyclopentyl]methanol" and dispose of it through the EHS office.
-
Decontaminate the spill area once the bulk of the material has been removed.
-
By integrating these scientifically grounded procedures into your laboratory's standard operating protocols, you contribute to a culture of safety and ensure that the management of chemical waste is performed with the highest degree of diligence and regulatory compliance.
References
-
Justrite. (2018, November 29). How to Manage Chemical Waste Disposal in Academic Labs. [Link]
-
Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories. [Link]
-
OnSite Waste. (n.d.). 4 Best Practices for Effective Lab Waste Disposal Management. Retrieved from [Link]
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ACTenviro. (2025, February 21). Safeguarding the Environment: A Guide to Laboratory Waste Disposal and Management. [Link]
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SCION Instruments. (2025, January 21). Good Laboratory Practices: Waste Disposal. [Link]
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Scungio, D. J. (2019, June). Laboratory Waste Management: The New Regulations. MedicalLab Management. [Link]
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Environmental Marketing Services. (2024, July 15). Disposal of Chemicals in the Laboratory. [Link]
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University of Colorado Boulder Environmental Health and Safety. (n.d.). How to Dispose of Chemical Waste. [Link]
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American Chemical Society. (n.d.). Regulation of Laboratory Waste. [Link]
-
NITE. (2018, June 12). Safety Data Sheet: AMINO ALCOHOL EA. [Link]
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Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. [Link]
-
Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. [Link]
-
Northwestern University. (2023, February 27). Hazardous Waste Disposal Guide. [Link]
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ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles. [Link]
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Massachusetts Institute of Technology. (n.d.). Procedure for Disposing of Hazardous Waste. [Link]
-
Chemchart. (n.d.). {1-[(methylamino)methyl]cyclopentyl}methanol. [Link]
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Cole-Parmer. (n.d.). Chemical Compatibility Chart. [Link]
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Technion Israel Institute of Technology. (n.d.). Chemical Waste Management Guide. [Link]
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Oklahoma State University. (n.d.). Hazardous Waste Disposal Procedures. [Link]
-
Enviro-Clear. (2024, March 22). Methanol Disposal In Laboratories. [Link]
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Personal protective equipment for handling [1-(Methylamino)cyclopentyl]methanol
Executive Summary & Chemical Risk Profile[1]
As researchers, we often treat intermediates like [1-(Methylamino)cyclopentyl]methanol (CAS 104653-53-4) as routine building blocks. However, its structure—a secondary amine tethered to a cycloalkyl ring with a primary alcohol—dictates a specific safety profile that requires more than "standard" lab precautions.
This compound exhibits amphiphilic properties : the amine group provides basicity and potential corrosivity, while the lipophilic cyclopentyl ring facilitates skin absorption. The primary risk is not just surface irritation, but deep tissue damage characteristic of organic amines, which can cause "halo vision" (corneal edema) and respiratory sensitization.
Hazard Classification (Derived from Structure-Activity Relationship):
-
Skin Corrosion/Irritation: Category 1B or 2 (High Risk).
-
Serious Eye Damage: Category 1 (Irreversible damage risk).
-
Acute Toxicity: Harmful if swallowed or absorbed through skin.
-
Physical State: Viscous liquid or low-melting solid (hygroscopic).
Personal Protective Equipment (PPE) Matrix
The following matrix replaces generic advice with specific technical requirements based on permeation kinetics for amino-alcohols.
| Protection Zone | Recommended Gear | Technical Rationale & Specification | Standard |
| Hand Protection (Primary) | High-Modulus Nitrile (Min. thickness: 0.11mm / 5 mil) | Secondary amines can permeate thin latex rapidly. Nitrile offers superior degradation resistance against organic bases. Change every 30 mins of active handling. | EN 374 Type B / ASTM F739 |
| Hand Protection (Immersion) | Laminate / Multilayer (e.g., Silver Shield® or Ansell Barrier®) | Required for spill cleanup or bulk transfer (>100mL). Standard nitrile breakthrough time may drop to <10 mins upon saturation. | EN 374 Type A |
| Ocular Protection | Chemical Splash Goggles (Indirect Vent) | Safety glasses are insufficient. Amine vapors can bypass glasses, causing corneal edema (blue haze vision). Goggles provide a vapor seal. | ANSI Z87.1+ / EN 166 |
| Respiratory | Full-Face Respirator (OV/P100 Cartridge) or Fume Hood | If handling outside a hood (strongly discouraged) or heating. The amine odor threshold is often higher than the PEL, meaning you are overexposed before you smell it. | NIOSH / EN 14387 |
| Body Defense | Lab Coat (Poly-Cotton) + Chemical Apron | Cotton absorbs; polyester resists. A chemical apron (rubber/neoprene) is mandatory for transfers to prevent "soak-through" burns. | ISO 13688 |
Operational Workflow: The "Safe Loop" Protocol
This protocol uses a Self-Validating System : you cannot proceed to the next step without verifying the previous control.
Phase A: Pre-Operational Verification
-
The pH Check: Verify your eyewash station is within 10 seconds of your workspace. Amines require immediate flushing; seconds count to prevent permanent eye damage.
-
Glove Integrity Test: Inflate nitrile gloves with air to check for pinholes before donning.
-
Atmosphere Control: Ensure Fume Hood face velocity is 0.5 m/s (100 fpm) .
Phase B: Active Handling
-
Weighing: If the substance is solid/viscous, use an antistatic gun or wipe. Static cling can disperse amine dust/aerosols onto your cuffs.
-
Transfer: Use positive displacement pipettes for liquids to prevent dripping. Never pour from a height; use a funnel resting on the receiving vessel.
-
Temperature Control: If heating, ensure a reflux condenser is active before heat is applied. Hot amine vapors are highly penetrating.
Phase C: Decontamination & Doffing
-
Wipe Down: Clean all tools with a tissue soaked in dilute acetic acid (vinegar) or citric acid to neutralize amine residues, followed by water.
-
Glove Removal: Use the "beak method" (pulling one glove off using the other, turning it inside out) to ensure no outer surface touches skin.
-
Hand Wash: Wash hands with cool water and soap. Hot water opens pores, increasing absorption of any trace residues.
Visualizing the Safety Logic
The following diagram illustrates the decision-making process for handling this intermediate.
Caption: Decision logic for PPE selection and emergency response pathways.
Emergency Response & Disposal
Emergency Procedures
-
Eye Contact: Flush immediately for at least 15 minutes .[1][2][3][4] Hold eyelids apart. Note: Amines can cause the iris to adhere to the lens; immediate flushing is the only prevention.
-
Skin Contact: Flush with copious water.[1][2][3][4][5][6][7][8][9] Do not use vinegar or acid to neutralize on the skin; the exothermic reaction can cause thermal burns on top of chemical burns.
-
Inhalation: Move to fresh air. If breathing is labored, oxygen should be administered by trained personnel.
Waste Disposal Plan
-
Classification: Hazardous Waste (Corrosive/Toxic).
-
Segregation: Isolate from Acids and Oxidizers . Mixing [1-(Methylamino)cyclopentyl]methanol with acid waste streams can generate high heat (exotherm).
-
Container: High-density polyethylene (HDPE) or glass. Label clearly as "Organic Base - Toxic."
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.
-
Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment: 29 CFR 1910.132. United States Department of Labor.
-
European Chemicals Agency (ECHA). (n.d.). Information on Chemicals - Guidance on Safe Use. (Applied principles for secondary amines).
-
PubChem. (2023). Compound Summary: [1-(Methylamino)cyclopentyl]methanol (CAS 104653-53-4). National Center for Biotechnology Information.
-
Ansell. (2022). Chemical Permeation & Degradation Resistance Guide (8th Edition). (Reference for Nitrile/Laminate breakthrough times for amines).
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
